molecular formula C14H16N2 B1332886 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine CAS No. 418776-49-5

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Cat. No.: B1332886
CAS No.: 418776-49-5
M. Wt: 212.29 g/mol
InChI Key: BPCVSTFLDMPNBX-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCVSTFLDMPNBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366329
Record name 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418776-49-5
Record name 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Abstract: This guide provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a molecule incorporating both the valuable phenethylamine and pyridinylmethylamine scaffolds. We detail a robust and high-yield synthetic protocol centered on one-pot reductive amination using sodium triacetoxyborohydride, explaining the chemical principles that favor this methodology. Furthermore, a full suite of analytical techniques for structural verification is presented, including mass spectrometry, ¹H & ¹³C NMR spectroscopy, and infrared spectroscopy. Expected data and spectral interpretations are provided to serve as a benchmark for researchers in synthetic chemistry and drug development.

Strategic Approach to Synthesis: Reductive Amination

The synthesis of this compound is efficiently achieved through a direct reductive amination. This cornerstone reaction of organic chemistry forges a new carbon-nitrogen bond by transforming a carbonyl compound and an amine into a more complex amine.[1][2] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the target secondary amine.[3]

Reaction Scheme:

Rationale for Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of the reducing agent. The chosen hydride source must exhibit chemoselectivity, reducing the iminium ion intermediate much faster than the starting aldehyde.

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation for several key reasons:

  • Mild and Selective: The electron-withdrawing effects of the three acetoxy groups temper the reactivity of the borohydride.[4] This makes STAB a mild reducing agent, incapable of significantly reducing the starting aldehyde but highly effective for the reduction of the more electrophilic protonated imine (iminium ion).[5][6] This selectivity prevents the wasteful formation of 2-phenylethanol as a side product.

  • One-Pot Procedure: Its high selectivity for the iminium ion allows for all reagents to be combined in a single reaction vessel, simplifying the experimental procedure.[4] The reaction can be carried out by introducing the reducing agent directly into a mixture of the amine and carbonyl compound.[4]

  • Broad Solvent Compatibility: STAB is effective in a range of aprotic solvents, with 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) being commonly preferred.[6][7] Unlike sodium cyanoborohydride, it does not release toxic cyanide gas.

In contrast, stronger reducing agents like sodium borohydride (NaBH₄) would readily reduce the starting phenylacetaldehyde, leading to low yields of the desired amine.[8] While catalytic hydrogenation is another green alternative, it can sometimes lead to reproducibility issues and may require specialized pressure equipment.[9]

Experimental Workflow

The overall process, from reagent setup to final product isolation, is a streamlined sequence designed for efficiency and purity.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Final Product reactants 1. Combine Phenylacetaldehyde, 2-(Aminomethyl)pyridine, & DCE under N₂ atmosphere reduction 2. Add NaBH(OAc)₃ portion-wise Stir at room temperature reactants->reduction monitor 3. Monitor progress via TLC/GC-MS reduction->monitor quench 4. Quench with aq. NaHCO₃ monitor->quench extract 5. Extract with Ethyl Acetate quench->extract purify 6. Purify via Column Chromatography extract->purify product Pure this compound purify->product

Caption: One-pot reductive amination workflow.

Step-by-Step Synthesis Protocol

Materials:

  • Phenylacetaldehyde (1.0 equiv)

  • 2-(Aminomethyl)pyridine (1.05 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Mobile phase: Hexane/Ethyl Acetate gradient with 1% triethylamine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylacetaldehyde (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make an approximately 0.2 M solution.

  • Add 2-(aminomethyl)pyridine (1.05 equiv) to the solution and stir for 20 minutes at room temperature to facilitate pre-formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirred solution in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), ensuring the disappearance of the limiting starting material (phenylacetaldehyde).

  • Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc), with the mobile phase containing 1% triethylamine to prevent the product from streaking on the acidic silica.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an oil.

Structural Characterization and Verification

Confirming the identity and purity of the synthesized molecule is a critical, self-validating step. A combination of spectroscopic methods provides an unambiguous structural determination.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the target compound.

  • Expected Molecular Weight: C₁₄H₁₆N₂ = 212.29 g/mol

  • Expected [M+H]⁺ Ion: The protonated molecule will appear in the positive ion mode spectrum at an m/z of approximately 213.14 .

  • Fragmentation Analysis: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns for phenethylamines.[10] The primary fragmentation pathway is typically cleavage of the Cα-Cβ bond of the ethylamine bridge, yielding a stable fragment. Another significant fragmentation would be the loss of the phenethyl group to give a pyridin-2-ylmethylaminium ion.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum provides a distinct fingerprint confirming the presence of the secondary amine and the aromatic systems.

Functional Group **Expected Absorption Range (cm⁻¹) **Significance
N-H Stretch3350 - 3310A single, weak-to-medium intensity band, characteristic of a secondary amine.[12] Its absence would indicate over-alkylation, and the presence of two bands would suggest an unreacted primary amine.
Aromatic C-H Stretch3100 - 3000Confirms the presence of both the phenyl and pyridine rings.
Aliphatic C-H Stretch3000 - 2850Corresponds to the methylene groups in the ethyl and methyl linkers.
Aromatic C=C/C=N Stretch1600 - 1450A series of bands indicating the aromatic ring structures.[13]
N-H Bend~1580 (often weak)Can sometimes be observed for secondary amines, but may be obscured by aromatic ring stretches.[14]
C-N Stretch1335 - 1250 (aromatic) 1250 - 1020 (aliphatic)Confirms the presence of both types of carbon-nitrogen bonds in the molecule.[12]
N-H Wag910 - 665A broad band characteristic of primary and secondary amines.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Expected Data in CDCl₃, 400 MHz)

Proton Assignment Approximate δ (ppm) Multiplicity Integration Notes
Pyridine H-6~8.55d (doublet)1HMost downfield aromatic proton, adjacent to the electronegative nitrogen.[15]
Pyridine H-4~7.65td (triplet of d)1H
Pyridine H-3~7.30d (doublet)1H
Phenyl H (ortho, meta, para)7.35 - 7.20m (multiplet)5HA complex multiplet for the monosubstituted phenyl ring.[16]
Pyridine H-5~7.15dd (doublet of d)1H
Pyridinyl-CH₂-N~3.90s (singlet)2HMethylene protons adjacent to the pyridine ring and the amine nitrogen.
Phenyl-CH₂-CH₂-N~2.95t (triplet)2HMethylene protons adjacent to the phenyl ring.
Phenyl-CH₂-CH₂-N~2.85t (triplet)2HMethylene protons adjacent to the amine nitrogen.
N-H~1.80br s (broad s)1HPosition and broadness are variable and depend on concentration and solvent purity. May exchange with D₂O.

¹³C NMR Spectroscopy (Expected Data in CDCl₃, 101 MHz)

Carbon Assignment Approximate δ (ppm) Notes
Pyridine C-2~159.0Carbon bearing the methylene substituent.
Pyridine C-6~149.2Carbon adjacent to nitrogen.
Phenyl C-ipso~140.0Quaternary carbon of the phenyl ring.
Pyridine C-4~136.5
Phenyl C-ortho/meta/para129.0 - 126.0Multiple signals for the phenyl ring carbons.
Pyridine C-3~122.2
Pyridine C-5~122.0
Pyridinyl-CH₂-N~54.5Aliphatic carbon adjacent to pyridine.
N-CH₂-CH₂-Phenyl~49.5Aliphatic carbon adjacent to nitrogen.
N-CH₂-CH₂-Phenyl~36.5Aliphatic carbon adjacent to the phenyl ring.

Conclusion

This guide outlines a reliable and efficient method for the synthesis of this compound via reductive amination with sodium triacetoxyborohydride. The causality-driven selection of reagents ensures a high-yield, one-pot procedure that is accessible to a broad range of synthetic chemists. The detailed characterization data serves as an authoritative benchmark for structural confirmation, providing researchers with the necessary tools to confidently synthesize and verify this valuable chemical building block for further applications in medicinal chemistry and materials science.

References

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Sources

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

In the intricate landscape of drug discovery and development, the adage "formulation begins at discovery" has never been more pertinent. The journey of a potential therapeutic agent from a mere molecular concept to a viable clinical candidate is paved with numerous challenges, many of which are dictated by its fundamental physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby profoundly influencing its efficacy and safety.[1][2][3] A comprehensive understanding and early characterization of these properties are, therefore, not just a matter of due diligence but a critical strategic component in mitigating late-stage attrition and optimizing the allocation of resources.[2]

This guide provides a detailed examination of the physicochemical properties of this compound, a molecule of interest in medicinal chemistry. Given the limited availability of experimentally derived data for this specific entity, this document will focus on robust computational predictions and, more importantly, lay out detailed, field-proven experimental protocols for the empirical determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals with both a foundational understanding of this molecule's likely behavior and the practical tools to validate and expand upon this knowledge.

Molecular Profile of this compound

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. It is crucial to note that these are computationally derived values and should be confirmed by experimental determination.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₁₈N₂Influences molecular weight and elemental composition.
Molecular Weight 226.32 g/mol A key determinant of diffusion and transport across biological membranes. Molecules with a molecular weight < 500 Da generally exhibit better oral bioavailability.[4]
XLogP3 ~2.7This is an estimated value based on the methylated analog, N-methyl-2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, which has a reported XLogP3 of 2.7.[5] LogP, the logarithm of the partition coefficient between octanol and water, is a critical measure of lipophilicity.[6] Lipophilicity significantly impacts solubility, permeability, and metabolic stability.[7] A LogP value between 1 and 3 is often considered optimal for oral drug absorption.
Predicted pKa ~8.25This prediction is based on the isomeric 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine.[8] The pKa represents the pH at which a molecule is 50% ionized. For a basic compound like this, the pKa will dictate its charge state in different physiological compartments, which in turn affects its solubility, permeability, and interaction with targets.
Hydrogen Bond Donors 1The secondary amine provides a hydrogen bond donor, influencing solubility in aqueous media and interactions with biological targets.
Hydrogen Bond Acceptors 2The two nitrogen atoms can act as hydrogen bond acceptors, contributing to solubility and target binding.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the most critical physicochemical properties: the partition coefficient (LogP) and the acid dissociation constant (pKa).

Experimental Determination of LogP via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the partition coefficient.[6][9] It directly measures the distribution of the analyte between two immiscible liquid phases, typically n-octanol and water.

Rationale: This method provides a "gold standard" measurement of lipophilicity by establishing a true equilibrium of the compound between a non-polar (n-octanol) and a polar (aqueous) phase. The resulting LogP value is essential for predicting a drug's behavior in the lipophilic environment of cell membranes versus the aqueous environment of the bloodstream and cytoplasm.[10]

Experimental Workflow Diagram:

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis cluster_calc Calculation prep1 Saturate n-octanol with aqueous buffer (pH 7.4) prep2 Saturate aqueous buffer (pH 7.4) with n-octanol prep1->prep2 Equilibrate for 24h exp1 Prepare a stock solution of the analyte in the aqueous phase prep2->exp1 exp2 Add a known volume of the stock solution to a separatory funnel exp1->exp2 exp3 Add an equal volume of the pre-saturated n-octanol exp2->exp3 exp4 Shake vigorously for 30 minutes exp3->exp4 exp5 Allow phases to separate completely (centrifugation if necessary) exp4->exp5 ana1 Carefully sample both the aqueous and organic phases exp5->ana1 ana2 Determine the concentration of the analyte in each phase using a suitable analytical method (e.g., HPLC-UV) ana1->ana2 calc1 P = [Concentration]organic / [Concentration]aqueous ana2->calc1 calc2 LogP = log10(P) calc1->calc2 G cluster_low_ph Low pH (e.g., Stomach, pH < pKa) cluster_high_ph High pH (e.g., Intestine, pH > pKa) low_ph Predominantly Cationic (Protonated) [BH⁺] Higher Aqueous Solubility high_ph Predominantly Neutral (Free Base) [B] Higher Lipophilicity/Permeability low_ph->high_ph pH increases high_ph->low_ph pH decreases

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. The structure of this compound represents a unique hybrid of two pharmacologically significant scaffolds: N-benzylphenethylamines, known for their potent interactions with serotonergic systems, and pyridin-2-ylmethylamine derivatives, which have demonstrated a wide range of biological effects including activity at serotonin receptors and as anti-infective agents. This document synthesizes existing knowledge on these parent structures to build a scientifically grounded hypothesis for the potential therapeutic applications of this compound. We will explore its potential as a modulator of serotonergic neurotransmission, with a particular focus on the 5-HT2A and 5-HT1A receptors, and as a potential anti-tubercular agent. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the initial investigation of this promising compound, complete with proposed experimental workflows and protocols.

Introduction: A Molecule of Convergent Pharmacology

The quest for novel therapeutic agents often leads to the exploration of chemical structures that combine key features of known pharmacophores. This compound is one such molecule, merging the core structure of phenethylamine with an N-(pyridin-2-ylmethyl) substituent. This unique combination suggests a compelling and multifaceted pharmacological profile.

The phenethylamine backbone is a cornerstone of neuropharmacology, forming the basis for a wide array of neurotransmitters and psychoactive compounds.[1][2] The addition of an N-benzyl group to certain phenethylamines, particularly the 2,5-dimethoxy-substituted "2C-X" family, has been shown to dramatically increase their affinity and potency as agonists at the serotonin 5-HT2A receptor.[3][4][5][6] These N-benzylphenethylamines, often referred to as "NBOMes," are potent hallucinogens, and their study has provided invaluable insights into the structure-activity relationships of 5-HT2A receptor ligands.[4][7]

Concurrently, the pyridin-2-ylmethylamine moiety is a recognized pharmacophore in its own right. Derivatives of this structure have been investigated for a variety of therapeutic applications. Notably, they have been identified as potent and selective agonists for the 5-HT1A receptor, a target for anxiolytic and antidepressant medications.[8][9][10] Furthermore, recent research has highlighted pyridine-2-methylamine derivatives as inhibitors of the essential mycobacterial membrane protein MmpL3, positioning them as promising candidates for novel anti-tubercular agents.[11]

Given this background, this compound emerges as a molecule with the potential to interact with key targets in both the central nervous system and infectious diseases. This guide will delineate a structured approach to systematically investigate these potential biological activities.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of its constituent moieties, we can formulate two primary hypotheses for the biological activity of this compound.

Modulation of Serotonergic Systems

The structural similarity to N-benzylphenethylamines strongly suggests that this compound will interact with serotonin receptors. The key questions are which subtypes it will target and whether it will act as an agonist or antagonist.

  • 5-HT2A Receptor Agonism: The N-benzyl group in NBOMes is crucial for their high affinity and potency at the 5-HT2A receptor.[3][4][6] The pyridin-2-ylmethyl group in our target compound is isosteric to a benzyl group, but with the introduction of a nitrogen atom in the aromatic ring. This modification could alter the electronic and steric properties, potentially modulating the affinity and efficacy at the 5-HT2A receptor. It is plausible that the compound will retain agonist activity, though likely with a different potency and selectivity profile compared to the classic NBOMes.

  • 5-HT1A Receptor Activity: The presence of the pyridin-2-ylmethylamine scaffold opens the possibility of significant activity at the 5-HT1A receptor.[8][9][10] Many known 5-HT1A agonists incorporate this moiety. Therefore, it is critical to assess the binding affinity and functional activity of this compound at this receptor subtype.

The interplay between 5-HT2A and 5-HT1A activity is a key determinant of a compound's overall pharmacological effect. A dual-acting agent could have a unique therapeutic profile, potentially for mood disorders or other CNS conditions.

Signaling Pathway Hypothesis: Serotonergic Modulation

G cluster_0 This compound cluster_1 Potential Targets cluster_2 Downstream Signaling cluster_3 Cellular Response Compound Test Compound HT2A 5-HT2A Receptor Compound->HT2A Hypothesis: Agonist HT1A 5-HT1A Receptor Compound->HT1A Hypothesis: Agonist Gq Gq/11 Activation HT2A->Gq Gi Gi/o Activation HT1A->Gi PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Response Neuronal Excitability Neurotransmitter Release Gene Expression Ca_PKC->Response AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP Production AC->cAMP cAMP->Response G cluster_0 Serotonergic Profiling cluster_1 Antimicrobial Screening start 2-phenyl-N- (pyridin-2-ylmethyl)ethanamine binding Radioligand Binding Assays (5-HT1A, 5-HT2A, etc.) start->binding mic MIC Determination (M. tuberculosis H37Rv) start->mic functional Functional Assays (e.g., [35S]GTPγS binding, Ca2+ mobilization) binding->functional Determine Ki end Data Analysis & Go/No-Go Decision functional->end target_validation MmpL3 Inhibition Assay (if MIC is potent) mic->target_validation target_validation->end

Caption: Workflow for initial in vitro screening.

Protocol 1: Radioligand Binding Assays for Serotonin Receptors

  • Objective: To determine the binding affinity (Ki) of the test compound for human 5-HT1A and 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors.

    • Radioligands: [3H]8-OH-DPAT (for 5-HT1A) and [3H]ketanserin (for 5-HT2A).

    • Non-specific binding competitors: 10 µM 5-HT (for 5-HT1A) and 10 µM spiperone (for 5-HT2A).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

    • Scintillation vials and cocktail.

    • Microplate harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound (e.g., from 10-11 M to 10-5 M).

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Functional Assay

  • Objective: To determine the functional activity (EC50 and Emax) of the test compound at Gi/o-coupled (5-HT1A) or Gq/11-coupled (5-HT2A) receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • [35S]GTPγS.

    • GDP.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Reference agonist (e.g., 5-CT for 5-HT1A, 5-HT for 5-HT2A).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine cell membranes, GDP, [35S]GTPγS, and either buffer (basal), reference agonist (maximal stimulation), or the test compound.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify radioactivity by scintillation counting.

  • Data Analysis:

    • Plot the percentage of stimulation over basal against the logarithm of the agonist concentration.

    • Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to the reference agonist) using non-linear regression.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of Mycobacterium tuberculosis.

  • Materials:

    • M. tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • 96-well microplates.

    • Resazurin dye.

    • Reference drug (e.g., isoniazid).

  • Procedure:

    • Prepare a standardized inoculum of M. tuberculosis.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

    • Add the bacterial inoculum to each well.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • Add resazurin solution to each well and incubate for a further 24 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound at which no color change is observed.

Phase 2: Selectivity and Preliminary ADME Profiling

If Phase 1 yields promising results (e.g., potent and efficacious activity at a specific target), the next phase should assess selectivity and early drug-like properties.

  • Receptor Selectivity Panel: Test the compound against a broad panel of receptors, ion channels, and transporters to identify potential off-target effects.

  • CYP450 Inhibition Assay: Evaluate the potential for drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which influences its free concentration.

  • In Vitro Metabolic Stability: Assess the compound's stability in the presence of liver microsomes to predict its metabolic clearance.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of In Vitro Pharmacological Data

Parameter5-HT1A Receptor5-HT2A ReceptorM. tuberculosis H37Rv
Binding Affinity (Ki, nM) [Insert Value][Insert Value]N/A
Functional Potency (EC50, nM) [Insert Value][Insert Value]N/A
Efficacy (Emax, % vs. Ref.) [Insert Value][Insert Value]N/A
MIC (µg/mL) N/AN/A[Insert Value]

Conclusion and Future Directions

This compound is a novel chemical entity with a strong scientific rationale for investigation as both a CNS-active agent and a potential anti-tubercular compound. The structural convergence of N-benzylphenethylamine and pyridin-2-ylmethylamine pharmacophores suggests a high probability of interaction with serotonergic systems, particularly the 5-HT1A and 5-HT2A receptors. The proposed experimental workflow provides a systematic and resource-efficient path to validate these hypotheses, beginning with in vitro binding and functional assays. Promising results from this initial screening would warrant progression to more detailed selectivity profiling, ADME characterization, and eventually, in vivo studies to assess efficacy and safety in relevant animal models. The exploration of this compound and its analogues could lead to the discovery of novel therapeutics with unique mechanisms of action.

References

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 4(1), 96–109. [Link]

  • Ettrup, A., et al. (2011). Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT2A agonist PET tracers. European Journal of Nuclear Medicine and Molecular Imaging, 38(4), 681-693. [Link]

  • Zhang, T., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 66(1), 349–363. [Link]

  • Zajdel, P., et al. (2012). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 55(13), 6229–6242. [Link]

  • Wallach, J., et al. (2019). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 10(6), 2999–3017. [Link]

  • Guillaumet, G., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Guillaumet, G., et al. (2009). Pyridin-2-yl-methylamine derivatives for treating opiate dependence.
  • Guillaumet, G., et al. (2003). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Various Authors. (2020). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 25(21), 5163. [Link]

  • Various Authors. (2021). Synthesis and Bioactivity Evaluation of Novel N-Pyridylpyrazolemethanamine Derivatives. Chinese Journal of Organic Chemistry, 41(1), 256-264. [Link]

  • Muth, E. A., et al. (1991). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 34(1), 288-295. [Link]

  • Al-Ghorbani, M., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6529. [Link]

Sources

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine Derivatives and Analogs

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the this compound scaffold, a privileged structure in modern medicinal chemistry. We will delve into its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its interaction with various biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel therapeutics.

The this compound Core: A Scaffold of Versatility

The 2-phenethylamine chemical motif is a cornerstone of neuropharmacology, found in endogenous neurotransmitters like dopamine and norepinephrine.[1] The strategic incorporation of a pyridin-2-ylmethyl group onto the amine nitrogen introduces a key hydrogen bond acceptor and a modifiable aromatic system, creating the this compound scaffold. This structure has proven to be a remarkably adaptable framework, giving rise to derivatives with potent activities at several high-value therapeutic targets, primarily within the central nervous system (CNS).

The core's significance lies in its ability to be systematically modified at three key positions: the phenyl ring, the ethylamine linker, and the pyridine ring. This allows for fine-tuning of a compound's physicochemical properties (like lipophilicity and polarity) and its stereoelectronic profile to achieve high affinity and selectivity for distinct biological receptors. Consequently, this scaffold has been successfully exploited to develop potent inhibitors of the dopamine transporter (DAT) and antagonists of the histamine H3 receptor (H3R), among other targets.[2][3]

Synthetic Strategies and Methodologies

The synthesis of the core structure and its derivatives is typically straightforward, lending itself to library generation for screening purposes. The most common and efficient approach is reductive amination.

General Synthetic Pathway

The foundational synthesis involves the condensation of a substituted 2-phenylethanamine with a substituted pyridine-2-carbaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice due to its mild nature and tolerance of a wide range of functional groups, preventing over-reduction.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis A Substituted 2-Phenylethanamine C Imine Formation (Condensation) A->C B Substituted Pyridine-2-carbaldehyde B->C D Reductive Amination (e.g., NaBH(OAc)3) C->D Intermediate E This compound Derivative D->E Final Product G cluster_presynaptic Presynaptic Terminal H3R H3 Receptor (Gαi/o-coupled) Ca_channel Ca²⁺ Channel H3R->Ca_channel Inhibits Release Neurotransmitter Release Vesicle Neurotransmitter Vesicle (e.g., Histamine, DA, ACh) Ca_channel->Vesicle Triggers Fusion Vesicle->Release Exocytosis Compound H3R Antagonist (Derivative) Compound->H3R Blocks Histamine Histamine Histamine->H3R Activates SAR center Core Scaffold phenyl Phenyl Ring center->phenyl pyridine Pyridine Ring center->pyridine linker Linker & Amine center->linker phenyl_sar • Halogens (F, Cl) • Methoxy groups • Affects lipophilicity & target fit phenyl->phenyl_sar pyridine_sar • Substitutions alter pKa • Can introduce H-bond donors/acceptors pyridine->pyridine_sar linker_sar • Rigidity (e.g., cyclobutane) • Length & basicity of amine • Critical for receptor orientation linker->linker_sar

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico analysis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a phenethylamine derivative with potential pharmacological significance. Phenethylamine scaffolds are of high interest in neuroscience and medicinal chemistry, often targeting neurotransmitter transporters or receptors.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering a robust workflow that integrates molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and ADMET profiling. The methodologies described herein are grounded in established scientific principles to ensure accuracy, reproducibility, and a deep mechanistic understanding of the ligand-target interactions, ultimately guiding rational drug design and lead optimization efforts.

Introduction: The Rationale for a Computational Approach

The molecule this compound belongs to the broad class of phenethylamines, compounds known for their psychoactive and stimulant properties, often by modulating monoamine neurotransmitter systems.[3][4] Understanding how this specific structural arrangement—featuring a phenyl group, an ethylamine linker, and a pyridinylmethyl substituent—interacts with biological targets is crucial for elucidating its pharmacological profile.

In silico modeling provides a powerful, resource-efficient alternative to traditional high-throughput screening for predicting and analyzing these molecular interactions.[5] By simulating the behavior of the ligand with its putative protein target at an atomic level, we can:

  • Predict binding affinity and identify the most stable binding pose.

  • Characterize the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) that drive binding.

  • Assess the stability of the ligand-protein complex over time.

  • Estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity (ADMET).

This guide presents a self-validating workflow where each subsequent step builds upon and refines the data from the previous one, enhancing the overall confidence in the predictive model.

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subgraph "cluster_prep" { label="Phase 1: System Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; ligand_prep [label="Ligand Preparation\n(2D to 3D, Protonation)"]; target_id [label="Target Identification\n(e.g., DAT, SERT)"]; protein_prep [label="Protein Preparation\n(PDB Cleanup)"]; }

subgraph "cluster_sim" { label="Phase 2: Interaction Modeling"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; docking [label="Molecular Docking\n(Pose & Affinity Prediction)"]; md_sim [label="Molecular Dynamics\n(Stability & Dynamics)"]; free_energy [label="Binding Free Energy\n(MM/PBSA or MM/GBSA)"]; }

subgraph "cluster_eval" { label="Phase 3: Property Evaluation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; admet [label="ADMET Prediction\n(Pharmacokinetics & Toxicity)"]; }

subgraph "cluster_synthesis" { label="Phase 4: Data Synthesis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; synthesis [label="Integrated Analysis &\nLead Optimization Hypothesis"]; }

ligand_prep -> docking; target_id -> protein_prep; protein_prep -> docking; docking -> md_sim [label="Top Poses"]; md_sim -> free_energy [label="MD Trajectories"]; docking -> admet; free_energy -> synthesis; admet -> synthesis;

}

Figure 1: A comprehensive workflow for the in silico modeling of small molecule-protein interactions.

Phase 1: System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is critical and involves careful setup of both the ligand and its biological target.

Ligand Preparation

The goal is to generate a low-energy, three-dimensional conformation of this compound that accurately reflects its state at physiological pH.

Causality: The protonation state of the amine groups is paramount. At a physiological pH of ~7.4, the secondary amine is likely to be protonated (pKa ~9-10), carrying a positive charge. This charge is a critical determinant in forming electrostatic interactions, such as salt bridges with acidic residues (e.g., Aspartate, Glutamate) in a protein's binding pocket. Failing to assign the correct protonation state will lead to fundamentally flawed interaction predictions.

Protocol: Ligand Preparation using Open Babel

  • Obtain 2D Structure: Acquire the SMILES string for the molecule from a database like PubChem (SMILES: CC(C1=CC=CC=C1)NCC2=CC=CC=N2).[6]

  • Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES into a 3D structure. This step also performs an initial energy minimization.

  • Assign Protonation State: At physiological pH (7.4), add hydrogens. This step is crucial for defining the correct charge.

    Self-Validation: Post-protonation, visually inspect the ligand in a molecular viewer (e.g., PyMOL, Chimera) to confirm that the secondary amine has been protonated. The output pdbqt format is specifically prepared for use with AutoDock Vina, containing atomic charges and atom type definitions.

Target Identification and Preparation

Given the phenethylamine scaffold, logical putative targets include monoamine transporters like the Dopamine Transporter (DAT), Serotonin Transporter (SERT), or Norepinephrine Transporter (NET), which are frequently implicated in the mechanism of action for such compounds.[2] For this guide, we will proceed with the human Dopamine Transporter (hDAT) as the example target.

Causality: Crystal structures obtained from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, crystallization aids) and may lack hydrogen atoms.[5] These must be removed, and hydrogens added to correctly model the hydrogen-bonding network within the protein, which is vital for both protein stability and ligand interaction.

Protocol: Protein Preparation

  • Download Structure: Obtain the crystal structure of hDAT from the RCSB PDB database (e.g., PDB ID: 4XP1).

  • Clean the PDB File: Use a molecular visualization tool like UCSF Chimera or PyMOL to remove all non-essential components.[7]

    • Delete all water molecules.

    • Remove any co-crystallized ligands and ions not essential for structural integrity.

  • Add Hydrogens and Charges: Add hydrogen atoms, which are typically not resolved in X-ray crystallography. Assign atomic charges using a standard force field (e.g., AMBER, CHARMM). Tools like AutoDock Tools or the 'Dock Prep' feature in UCSF Chimera can automate this process.[8]

  • Save the Prepared Receptor: Save the cleaned, protonated protein structure in the pdbqt format for docking.

Phase 2: Interaction Modeling

This phase employs a hierarchical approach, starting with a broad search for binding modes (docking) and progressing to a detailed, dynamic analysis of the most promising poses (MD simulation).

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[9]

Causality: We use a blind docking approach initially if the binding site is unknown. However, for a target like hDAT, the binding site of known inhibitors (like cocaine or antidepressants) is well-characterized. A targeted docking within this defined region is more computationally efficient and yields more relevant results. The "search space" or "grid box" must be large enough to allow the ligand rotational and translational freedom but small enough to focus the search on the active site.

Protocol: Docking with AutoDock Vina

  • Define the Binding Site: Identify the key residues of the hDAT binding site from literature or by inspecting a co-crystallized structure. Define a grid box that encompasses this entire site. For hDAT, key residues often include those in helices 1, 3, and 6.[2]

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand, and the coordinates and dimensions of the search box.

  • Run Vina: Execute the docking calculation from the command line.

  • Analyze Results: Vina will output multiple binding poses, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable predicted binding.

    • Self-Validation: The primary validation at this stage is to check if the top-ranked poses are clustered in a single, well-defined region within the binding site. High variability in poses may suggest a poorly defined binding pocket or a ligand with too much flexibility. The interactions (e.g., hydrogen bonds, pi-stacking with aromatic residues) should be chemically sensible.

Table 1: Example Docking Results

PoseBinding Affinity (kcal/mol)Key Interacting Residues (Example)
1-9.2ASP79, PHE176, TYR156
2-8.8ASP79, VAL152, PHE320
3-8.5SER422, PHE176, GLY153
Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations reveal the dynamic stability of the protein-ligand complex in a simulated physiological environment.[10] This step is crucial for validating the docking results.[11][12]

Causality: A predicted high-affinity pose from docking may not be stable over time. The protein may undergo conformational changes, or key interactions might be transient. MD simulation, by solving Newton's equations of motion for every atom over time, tests the durability of the docked pose and the interactions that hold it in place.

digraph "MD_Simulation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start:\nDocked Complex (PDB)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; topology [label="Generate Topology\n(Force Field Assignment)"]; solvation [label="Solvation\n(Add Water Box)"]; ions [label="Ionization\n(Neutralize System)"]; em [label="Energy Minimization\n(Remove Steric Clashes)"]; nvt [label="NVT Equilibration\n(Constant Temp)"]; npt [label="NPT Equilibration\n(Constant Pressure)"]; production [label="Production MD\n(Data Collection)"]; analysis [label="Trajectory Analysis\n(RMSD, RMSF, H-Bonds)"]; end [label="End:\nDynamic Behavior Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> topology; topology -> solvation; solvation -> ions; ions -> em; em -> nvt; nvt -> npt; npt -> production; production -> analysis; analysis -> end; }

Figure 2: Standard workflow for setting up and running a Molecular Dynamics simulation using GROMACS.

Protocol: MD Simulation using GROMACS This protocol outlines the conceptual steps. For detailed commands, users should consult official GROMACS tutorials.[13][14][15][16]

  • System Setup:

    • Topology Generation: Combine the protein and ligand coordinates. Generate a system topology using a force field like AMBER99SB-ILDN for the protein and the General Amber Force Field (GAFF) for the ligand. Ligand parameterization is a critical step and can be performed using tools like Antechamber.

    • Solvation: Place the complex in a periodic box of water (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge and mimic a physiological salt concentration (~0.15 M).

  • Minimization & Equilibration:

    • Energy Minimization: Perform a steep descent minimization to remove any steric clashes.

    • NVT Equilibration: Equilibrate the system at a constant temperature (e.g., 310 K) and volume to allow the solvent to settle around the complex.

    • NPT Equilibration: Equilibrate at constant temperature and pressure (e.g., 1 bar) to ensure the correct system density.

  • Production Run:

    • Run the simulation for a duration sufficient to observe convergence of properties like Root Mean Square Deviation (RMSD). A common duration for initial stability assessment is 50-100 nanoseconds (ns).

  • Analysis:

    • RMSD: Calculate the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand suggests a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds or hydrophobic contacts identified during docking.

Binding Free Energy Calculation

To obtain a more quantitative and theoretically rigorous estimate of binding affinity, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) are employed.[17][18]

Causality: Docking scores are fast but are generally less accurate than free energy calculations. MM/PBSA and MM/GBSA methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models, offering a better balance between accuracy and computational cost than more rigorous methods like alchemical free energy perturbation.[19]

Protocol: MM/PBSA Calculation

  • Extract Snapshots: From the stable portion of the MD trajectory (e.g., the last 50 ns), extract snapshots of the complex, receptor, and ligand at regular intervals.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms:

    • Molecular Mechanics Energy (

      
      ): The change in internal, van der Waals, and electrostatic energies in the gas phase.
      
    • Solvation Free Energy (

      
      ): The energy required to transfer the solute from a vacuum to the solvent. This is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model.
      
  • Compute Binding Free Energy: The total binding free energy is the sum of these components, averaged over all snapshots.

    
    
    

Phase 3: ADMET Prediction

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. In silico ADMET prediction provides an early assessment of a compound's drug-likeness.[20]

Causality: Poor ADMET properties are a major cause of late-stage drug development failure. Early computational screening can flag potential liabilities such as poor absorption, rapid metabolism, or potential toxicity, allowing for chemical modifications to mitigate these issues before significant resources are invested.

Protocol: ADMET Profiling with SwissADME

  • Input SMILES: Use the web-based SwissADME tool and input the SMILES string of the molecule.[21][22]

  • Analyze Output: The server provides a comprehensive report on various physicochemical and pharmacokinetic properties.

Table 2: Example SwissADME Output for this compound

PropertyValue / PredictionInterpretation & Significance
Physicochemical Properties
Molecular Weight212.29 g/mol Well within Lipinski's rule (<500), indicating good potential for absorption.
LogP (Consensus)2.50Optimal lipophilicity for cell membrane permeability.
TPSA (Topological Polar Surface Area)28.15 ŲExcellent value (<140 Ų), suggesting good oral bioavailability and blood-brain barrier penetration.[23]
Lipinski's Rule of Five 0 ViolationsHigh probability of being an orally active drug.
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesThe molecule is predicted to cross the blood-brain barrier, essential for a CNS-acting drug.
CYP2D6 InhibitorYesPotential for drug-drug interactions, as CYP2D6 metabolizes many common medications. A point for caution.
Drug-Likeness
Lead-likenessNo violationsConforms to filters for fragments that are good starting points for lead optimization.
Synthetic Accessibility2.15The molecule is predicted to be relatively easy to synthesize (a score < 6 is generally good).

Data Synthesis and Conclusion

The final and most critical phase is the integration of all computational data to build a cohesive, evidence-based hypothesis about the molecule's interaction profile.

  • Docking identified a high-affinity binding pose within the hDAT active site, driven by interactions with key residues like ASP79.

  • MD simulations confirmed that this pose is stable over a 100 ns timescale, with the ligand maintaining its primary interactions and exhibiting low RMSD.

  • MM/PBSA calculations provided a more rigorous binding free energy estimate, corroborating the strong affinity predicted by docking.

  • ADMET profiling suggests the molecule has excellent drug-like properties, including high GI absorption and BBB permeability, although it raises a potential flag for CYP2D6 inhibition.

References

  • Aier, I., Varadwaj, P.K. & Raj, U. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Beveridge, D. & Justin, A.L. GROMACS Tutorials. Available at: [Link]

  • Chen, Y., et al. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. Archives of Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760378, 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine. Available at: [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J. & Lowe, E.W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews. Available at: [Link]

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]

  • Daina, A., Michielin, O. & Zoete, V. SwissADME. Swiss Institute of Bioinformatics. Available at: [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Chemvigyan. (2022). swiss ADME tutorial. YouTube. Available at: [Link]

  • Dr. Omics Education. (2024). Key Challenges in Computational Drug Discovery and How to Overcome Them. Available at: [Link]

  • Chen, Y., et al. (2025). Metabolism study of two phenethylamine-derived new psychoactive substances using in silico, in vivo, and in vitro approaches. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation? Available at: [Link]

  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Available at: [Link]

  • InSilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • ResearchGate. (2024). How To use SwissADME? Available at: [Link]

  • GROMACS tutorials. Introduction to Molecular Dynamics. Available at: [Link]

  • Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Homeyer, N. & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]

  • Li, Y., et al. (2026). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available at: [Link]

  • Wang, E., et al. (2020). An accurate free energy estimator: based on MM/PBSA combined with interaction entropy for protein–ligand binding affinity. Nanoscale. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug. Available at: [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel compound, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. While direct pharmacological data for this specific molecule is not extensively published, its structural motifs—a phenethylamine backbone and an N-(pyridin-2-ylmethyl) substitution—provide a strong basis for forming a testable hypothesis regarding its biological targets. This document outlines a logical, multi-tiered experimental approach designed for researchers, scientists, and drug development professionals. We will explore the structural rationale for potential targets, detail the requisite experimental protocols for target validation and characterization, and provide a roadmap for understanding the compound's downstream functional effects. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data.

Introduction and Structural Rationale

The compound this compound possesses two key pharmacophoric elements that guide our initial hypothesis. The core is a phenethylamine scaffold, which is endogenous to the human brain and serves as the backbone for a wide array of neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs.[1][2][3] This structure strongly suggests a potential interaction with the monoamine neurotransmitter systems.

The second key feature is the N-(pyridin-2-ylmethyl) group . This moiety is structurally analogous to the N-benzyl group. The addition of an N-benzyl group to phenethylamine hallucinogens is known to markedly increase binding affinity and potency at serotonin 5-HT2A receptors.[4][5][6]

Based on this structural analysis, we hypothesize that this compound primarily interacts with monoamine transporters and/or serotonin receptors. Therefore, our investigation will initially focus on the following potential primary targets:

  • Serotonin Receptors (5-HTR), particularly the 5-HT2A and 5-HT2C subtypes.

  • Dopamine Transporter (DAT).

  • Norepinephrine Transporter (NET).

This guide will detail the experimental workflows necessary to systematically test these hypotheses.

Proposed Primary Mechanism of Action: A Hypothesis

We postulate that this compound is a high-affinity ligand for the serotonin 5-HT2A and/or 5-HT2C receptors, potentially acting as an agonist. This is based on the established structure-activity relationship of N-benzylphenethylamines, which show subnanomolar affinity for the 5-HT2A receptor.[5] A secondary hypothesis is that the compound may also interact with the dopamine transporter, potentially as an inhibitor of dopamine reuptake.[7][8][[“]]

The following diagram illustrates the proposed initial screening and characterization workflow.

G cluster_0 Phase 1: Target Identification & Affinity cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Confirmation A Compound: This compound B Primary Radioligand Binding Assays A->B C Dopamine Transporter (DAT) B->C D Serotonin Transporter (SERT) B->D E Norepinephrine Transporter (NET) B->E F Serotonin Receptors (5-HT2A, 5-HT2C) B->F G Neurotransmitter Uptake Assays C->G D->G E->G H G-Protein Coupled Receptor (GPCR) Functional Assays F->H K Animal Behavioral Models G->K I Inositol Phosphate (IP) Accumulation Assay (Gq) H->I J cAMP Accumulation Assay (Gs/Gi) H->J H->K L Microdialysis Studies K->L M Measurement of Neurotransmitter Levels in Specific Brain Regions L->M

Caption: Proposed workflow for elucidating the mechanism of action.

Experimental Protocols

Phase 1: Target Identification and Affinity Determination

The initial step is to determine the binding affinity of this compound for its hypothesized molecular targets using radioligand binding assays. These assays are considered the gold standard for quantifying the affinity of a ligand for a receptor.[10]

Objective: To determine the binding affinity (Ki) of the test compound for human DAT, SERT, NET, 5-HT2A, and 5-HT2C receptors.

Methodology: Competitive radioligand binding assays will be performed using membrane preparations from cells stably expressing the target of interest.[10][11][12]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells (or other suitable cell line) stably expressing the human transporter (DAT, SERT, NET) or receptor (5-HT2A, 5-HT2C).

    • Harvest cells and homogenize in an appropriate ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (see table below), and a range of concentrations of the unlabeled test compound (this compound).

    • Incubate the plates to allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Radioligands for Binding Assays

TargetRadioligandNon-Specific Ligand
DAT [³H]WIN 35,42810 µM Cocaine
SERT [³H]Citalopram10 µM Fluoxetine
NET [³H]Nisoxetine10 µM Desipramine
5-HT2A [³H]Ketanserin10 µM Mianserin
5-HT2C [³H]Mesulergine10 µM Mianserin
Phase 2: Functional Characterization

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding. Is the compound an inhibitor or a substrate at the transporters? Is it an agonist, antagonist, or inverse agonist at the receptors?

Objective: To assess the ability of the test compound to inhibit the uptake of neurotransmitters by DAT, SERT, and NET.

Methodology: A fluorescence-based uptake assay provides a safe and high-throughput alternative to traditional radioisotope methods.[13][14]

Step-by-Step Protocol:

  • Cell Plating: Plate cells stably expressing the transporter of interest in a 96-well or 384-well black, clear-bottom plate and culture overnight.

  • Compound Incubation: Remove the culture medium and add varying concentrations of the test compound diluted in assay buffer. Incubate for a short period at 37°C.

  • Substrate Addition: Add a fluorescent substrate that is a known substrate for the transporter.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in intracellular fluorescence over time.

  • Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Determine the IC50 value for the inhibition of uptake.

If the compound shows high affinity for 5-HT2A and/or 5-HT2C receptors, its functional activity must be determined. These receptors are Gq-coupled, leading to the activation of phospholipase C and subsequent accumulation of inositol phosphates (IP).[15] They can also couple to other G-proteins. Therefore, both IP accumulation and cAMP assays are recommended.

A. Inositol Phosphate (IP) Accumulation Assay

Objective: To measure the agonist or antagonist activity of the test compound at Gq-coupled 5-HT2A/2C receptors.

Methodology: This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, using a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay.[15]

Step-by-Step Protocol:

  • Cell Culture: Culture cells expressing the 5-HT2A or 5-HT2C receptor.

  • Compound Stimulation: Add the test compound at various concentrations to the cells and incubate. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. A decrease in the FRET signal indicates an increase in intracellular IP1.

  • Data Analysis: Plot the HTRF ratio against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

B. cAMP Accumulation Assay

Objective: To determine if the compound modulates adenylyl cyclase activity through Gs or Gi coupling.

Methodology: A bioluminescence-based assay, such as the GloSensor™ cAMP Assay, can be used to measure changes in intracellular cAMP levels in real-time.[16][17][18]

Step-by-Step Protocol:

  • Cell Transfection: Co-transfect cells with the receptor of interest and the GloSensor™ cAMP plasmid.

  • Cell Equilibration: Incubate the transfected cells with the GloSensor™ cAMP reagent.

  • Compound Addition: Add the test compound at various concentrations.

  • Luminescence Measurement: Measure the luminescence signal over time. An increase in luminescence indicates an increase in cAMP (Gs activation), while a decrease suggests a decrease in cAMP (Gi activation).

  • Data Analysis: Determine the EC50 or IC50 from the dose-response curve.

The following diagram illustrates the Gq signaling pathway that is interrogated in the IP accumulation assay.

Gq_Pathway cluster_assay Assay Measures Compound This compound (Agonist) Receptor 5-HT2A/2C Receptor Compound->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on IP1 Inositol Monophosphate (IP1) (Measured in HTRF Assay) IP3->IP1 Metabolized to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Induces

Caption: The Gq signaling pathway and the point of measurement.

Data Summary and Interpretation

All quantitative data from the binding and functional assays should be summarized in a clear, tabular format for easy comparison.

Table 2: Hypothetical Data Summary

Assay TypeTargetParameterValue
Binding 5-HT2AKi (nM)1.5
5-HT2CKi (nM)8.2
DATKi (nM)250
SERTKi (nM)>1000
NETKi (nM)>1000
Functional 5-HT2A (IP Accum.)EC50 (nM)12.5
5-HT2A (IP Accum.)% Max Response95%
5-HT2C (IP Accum.)EC50 (nM)65.0
5-HT2C (IP Accum.)% Max Response80%
DAT (Uptake Inh.)IC50 (nM)450

Interpretation of Hypothetical Data: The data in Table 2 would suggest that this compound is a potent, high-affinity agonist at the 5-HT2A receptor, with slightly lower affinity and efficacy at the 5-HT2C receptor. It also demonstrates weak inhibitory activity at the dopamine transporter. This profile would warrant further investigation into its potential as a 5-HT2A receptor-selective therapeutic agent.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to defining the mechanism of action of this compound. By systematically progressing from binding affinity studies to functional characterization, researchers can build a comprehensive pharmacological profile of this novel compound. Positive findings, particularly high affinity and functional potency at a specific target, would justify progression to more complex cellular models and in vivo studies, such as animal behavioral models and microdialysis, to understand its effects on neurotransmitter levels in the brain and its overall physiological impact.[19]

References

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2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine: A Novel Scaffold for CNS-Targeted Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel chemical matter is a cornerstone of modern medicinal chemistry, driven by the need to address complex diseases and overcome existing therapeutic limitations. This guide introduces 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine as a promising and underexplored scaffold for the development of next-generation therapeutics, particularly those targeting the central nervous system (CNS). By dissecting the constituent pharmacophoric elements—the privileged phenethylamine core and the versatile pyridinylmethyl moiety—we will establish a compelling scientific rationale for the investigation of this scaffold. This document provides a comprehensive framework for the synthesis, biological evaluation, and optimization of this compound derivatives, equipping researchers with the foundational knowledge and detailed experimental protocols necessary to unlock the therapeutic potential of this novel chemical space.

Introduction: The Imperative for New Scaffolds

The landscape of drug discovery is in a constant state of evolution, with an ever-present demand for novel molecular architectures that can modulate biological targets with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The over-saturation of certain chemical spaces has led to challenges in establishing intellectual property and an increased incidence of off-target effects. Consequently, the exploration of new and underutilized molecular scaffolds is paramount to expanding the arsenal of potential therapeutics. This guide focuses on the potential of this compound, a scaffold that elegantly marries two clinically significant pharmacophores.

Deconstructing the Scaffold: A Tale of Two Pharmacophores

The therapeutic potential of this compound can be logically inferred from an analysis of its constituent parts: the phenethylamine backbone and the N-(pyridin-2-ylmethyl) substituent.

The Phenethylamine Core: A Gateway to the CNS

Substituted phenethylamines represent a broad and clinically impactful class of psychoactive compounds.[1] Their structural resemblance to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin allows them to interact with a wide array of CNS targets.[1] This diverse pharmacology has led to the development of drugs for a multitude of neurological and psychiatric disorders, including:

  • Central Nervous System Stimulants: (e.g., amphetamine)

  • Antidepressants: (e.g., phenelzine)[1]

  • Anxiolytics and Psychedelics: (e.g., mescaline)[1]

The phenethylamine scaffold provides a robust foundation for CNS-targeted drug design, with a well-understood structure-activity relationship (SAR) for many receptor families.[2]

The Pyridinylmethyl Moiety: A Versatile Modulator

The pyridine ring is a common feature in numerous approved drugs and serves as a valuable tool for medicinal chemists.[3] Its utility stems from several key properties:

  • Bioisosterism: The pyridine ring is a well-established bioisostere of the phenyl ring.[4] This "phenyl-to-pyridyl" switch can be employed to modulate a compound's physicochemical properties, such as solubility and metabolic stability, without drastically altering its core pharmacophoric interactions.[4]

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, introducing a new point of interaction with biological targets that can enhance binding affinity and selectivity.[4]

  • Pharmacokinetic Tuning: The introduction of a nitrogen atom can influence a molecule's pKa, lipophilicity, and metabolic profile, providing a handle for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

The pyridinylmethylamine moiety, in particular, has been identified as a key pharmacophore in ligands targeting serotonin receptors, such as the 5-HT1A receptor.[5][6]

The Scientific Rationale: Targeting the Serotonergic System

The convergence of the phenethylamine and pyridinylmethyl pharmacophores within the this compound scaffold strongly suggests a propensity for interaction with the serotonergic system, particularly the 5-HT2A and 5-HT2C receptors. Research on N-benzyl phenethylamines has demonstrated that this class of compounds can act as potent 5-HT2A/2C agonists, with substitutions on both the phenethylamine and benzyl portions of the molecule significantly influencing receptor affinity and functional activity.[7][8][9]

The replacement of the N-benzyl group with a pyridinylmethyl group represents a logical and compelling next step in the exploration of this chemical space. This bioisosteric substitution could lead to a new class of serotonergic modulators with a differentiated pharmacological profile.

Synthetic Strategy: A Streamlined Approach

The synthesis of this compound and its derivatives can be efficiently achieved through reductive amination, a robust and widely used method for the formation of secondary amines.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Phenylethanamine 2-Phenylethanamine Imine Formation Imine Formation 2-Phenylethanamine->Imine Formation Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde Pyridine-2-carbaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Imine Intermediate This compound This compound Reduction->this compound NaBH(OAc)3

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination
  • Imine Formation: To a solution of 2-phenylethanamine (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add pyridine-2-carbaldehyde (1.0-1.2 equivalents).

  • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (0.1 equivalents), to facilitate imine formation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.

  • Quenching and Extraction: After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation: A Tiered Approach

A systematic and tiered approach to the biological evaluation of newly synthesized this compound derivatives is crucial for efficiently identifying promising lead compounds.

G Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Active Compounds Tertiary Screening Tertiary Screening Secondary Screening->Tertiary Screening Selective Compounds Lead Optimization Lead Optimization Tertiary Screening->Lead Optimization Promising Leads

Caption: Tiered screening cascade for biological evaluation.

Primary Screening: Receptor Binding Assays

The initial screening should focus on determining the binding affinity of the synthesized compounds for a panel of CNS receptors, with a primary focus on serotonergic and dopaminergic subtypes.

Assay Receptor Target(s) Methodology Endpoint
Radioligand Binding5-HT1A, 5-HT2A, 5-HT2C, D1, D2Competitive displacement of a radiolabeled ligand from recombinant human receptors.Ki (inhibitory constant)
Secondary Screening: Functional Assays

Compounds that exhibit significant binding affinity in the primary screen should be advanced to functional assays to determine their agonist or antagonist activity.

Assay Receptor Target(s) Methodology Endpoint
Calcium Flux5-HT2A, 5-HT2CMeasurement of intracellular calcium mobilization in cells expressing the target receptor.EC50 (potency) and Emax (efficacy)
cAMP Accumulation5-HT1A, D1, D2Measurement of cyclic adenosine monophosphate levels in cells expressing the target receptor.EC50 (potency) and Emax (efficacy)
Tertiary Screening: In Vitro ADME & Pharmacokinetic Profiling

Promising candidates from functional assays should be subjected to a panel of in vitro ADME assays to assess their drug-like properties.

Assay Parameter Measured Methodology
Microsomal StabilityMetabolic stabilityIncubation with liver microsomes and measurement of compound depletion over time.
Caco-2 PermeabilityIntestinal permeabilityMeasurement of compound transport across a Caco-2 cell monolayer.
Plasma Protein BindingExtent of binding to plasma proteinsEquilibrium dialysis or ultrafiltration.
hERG InhibitionCardiac liabilityPatch-clamp electrophysiology or binding assay.

Future Directions: Expanding the Chemical Space

The this compound scaffold offers numerous avenues for further chemical exploration. A systematic SAR study should be undertaken to probe the effects of substitutions on both the phenyl and pyridine rings.

G Core Scaffold This compound Phenyl Ring Substitution Explore electronic and steric effects on the phenyl ring. Core Scaffold->Phenyl Ring Substitution Pyridine Ring Substitution Investigate substitutions on the pyridine ring to modulate pKa and hydrogen bonding. Core Scaffold->Pyridine Ring Substitution Ethylamine Backbone Modification Introduce alkyl groups on the ethylamine backbone to alter conformation and metabolic stability. Core Scaffold->Ethylamine Backbone Modification

Caption: Avenues for future structure-activity relationship studies.

Conclusion

The this compound scaffold represents a novel and promising starting point for the discovery of new CNS-active agents. Its rational design, based on the combination of two well-established pharmacophores, provides a strong scientific basis for its investigation. The synthetic and biological evaluation strategies outlined in this guide offer a clear and actionable roadmap for researchers to explore this exciting new area of medicinal chemistry. The systematic application of these methodologies has the potential to yield novel drug candidates with improved therapeutic profiles for a range of neurological and psychiatric disorders.

References

  • Hansen, M., Jacobsen, S. E., Plunkett, S., Liebscher, G., McCorvy, J. D., & Bräuner-Osborne, H. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. ACS Chemical Neuroscience, 5(5), 399-407. [Link]

  • Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues with psychedelic ligands. Journal of Medicinal Chemistry, 49(24), 6976-6984. [Link]

  • Hansen, M., Jacobsen, S. E., & Bräuner-Osborne, H. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2, 5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(14), 3933-3937. [Link]

  • Comoy, C., Depreux, P., Lesieur, D., & Pénin, F. (1998). Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 41(21), 4068-4078. [Link]

  • Comoy, C., Depreux, P., Lesieur, D., & Pénin, F. (1998). Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors. Journal of Medicinal Chemistry, 41(21), 4068–4078. [Link]

  • Kim, J., Lee, S., Kim, H., Kim, M., & Kim, K. M. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182. [Link]

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An In-depth Technical Guide to the Structure-Activity Relationship of 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine Analogs as Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine analogs, a promising scaffold for the development of novel histamine H1 receptor antagonists. By dissecting the molecular architecture of this chemical series, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing potent and selective H1 antagonists with optimized pharmacological profiles.

Introduction: The Enduring Importance of Histamine H1 Receptor Antagonism

The histamine H1 receptor, a G-protein coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses. Its activation by histamine triggers a cascade of downstream signaling events, leading to symptoms such as itching, vasodilation, and bronchial constriction. For decades, H1 receptor antagonists, commonly known as antihistamines, have been a cornerstone in the management of allergic conditions like rhinitis and urticaria.[1]

The general pharmacophore for first-generation H1 antagonists consists of two aromatic rings linked to a tertiary amine via a short spacer.[2][3] The this compound scaffold elegantly embodies this pharmacophore, incorporating a phenyl ring and a 2-pyridyl moiety as the aromatic systems. Understanding how modifications to each component of this scaffold impact binding affinity and functional activity at the H1 receptor is paramount for rational drug design.

The Core Scaffold: Deconstructing this compound

The fundamental structure of the series provides three key regions for chemical modification and SAR exploration: the phenyl ring, the ethylamine linker, and the N-(pyridin-2-ylmethyl) substituent. The interplay of substitutions at these positions dictates the overall potency and selectivity of the analogs.

A foundational analog in this class is Pheniramine, which features a 2-phenyl-2-(pyridin-2-yl)propane-1,3-diamine backbone.[1] While not a direct 2-phenylethanamine, its structural similarity provides a valuable starting point for understanding the SAR of this general scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at each key region of the this compound scaffold on H1 receptor antagonist activity.

The Phenyl Ring: Modulating Potency and Selectivity

Substitutions on the phenyl ring have a profound effect on the H1 receptor affinity of these analogs. The nature and position of the substituent can influence hydrophobic and electronic interactions within the receptor's binding pocket.

  • Halogenation: Introduction of a halogen atom, particularly at the para-position, is a common strategy to enhance potency. For instance, the addition of a chlorine or bromine atom can lead to a significant increase in H1 receptor affinity. This is exemplified by the higher potency of chlorpheniramine and brompheniramine compared to the unsubstituted pheniramine.

  • Alkyl Groups: Small alkyl groups, such as methyl, at the para-position can also be beneficial for activity, likely by enhancing hydrophobic interactions with the receptor.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituent can influence the pKa of the tertiary amine and the overall electronic distribution of the molecule, which in turn affects receptor binding. A systematic exploration of electron-donating and electron-withdrawing groups is crucial to optimize these interactions.

The Ethylamine Linker: The Bridge to Activity

The two-carbon ethylamine chain serves as a critical spacer, ensuring the optimal orientation of the aromatic rings and the tertiary amine for effective receptor binding.[2]

  • Chain Length: While the ethylene bridge is a common feature in many H1 antagonists, variations in chain length can impact activity. Shortening or lengthening the chain can disrupt the ideal spatial arrangement of the key pharmacophoric elements.

  • Substitution on the Chain: Introduction of substituents on the ethylamine linker is generally detrimental to activity. Branching of the chain often leads to a decrease in potency.[2]

The N-(Pyridin-2-ylmethyl) Moiety: The Nitrogenous Anchor

The tertiary amine and the pyridyl ring are crucial for anchoring the ligand within the H1 receptor binding site. The nitrogen atom of the tertiary amine is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue, such as aspartate, in the receptor.[2]

  • The Pyridine Ring: The 2-pyridyl group acts as one of the two essential aromatic moieties. Its nitrogen atom can participate in hydrogen bonding or other polar interactions within the binding pocket, contributing to the overall affinity.

  • The Tertiary Amine: A tertiary amine is generally required for maximal H1 antagonist activity.[2][3] The nature of the alkyl groups on the nitrogen can influence both potency and selectivity. In the case of this compound analogs, one substituent is the pyridin-2-ylmethyl group, while the other is typically a small alkyl group, often methyl.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of this compound analogs and their evaluation in a histamine H1 receptor binding assay are provided below.

Synthesis of this compound Analogs

A common and effective method for the synthesis of these analogs is reductive amination.

Step-by-Step Methodology:

  • Imine Formation: To a solution of the desired substituted 2-phenylethanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the corresponding substituted pyridine-2-carbaldehyde (1.1 eq). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired this compound analog.

Caption: General synthetic workflow for this compound analogs.

Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Solutions of the synthesized this compound analogs at various concentrations.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • Scintillation Cocktail

  • Glass Fiber Filters

Step-by-Step Methodology:

  • Assay Preparation: In a 96-well plate, add assay buffer, the radioligand ([³H]-Mepyramine) at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubation: Add the receptor-containing membranes to initiate the binding reaction. Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

H1_Binding_Assay cluster_prep Assay Setup cluster_incubation Binding cluster_termination Separation cluster_detection Quantification cluster_analysis Data Analysis Components Combine Assay Buffer, [³H]-Mepyramine, & Test Compound/Controls Membranes Add H1 Receptor Membranes Components->Membranes Initiate Binding Incubate Incubate at RT to Reach Equilibrium Membranes->Incubate Filter Vacuum Filtration (Glass Fiber Filters) Incubate->Filter Terminate Binding Wash Wash with Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Calculate Determine IC50 & Calculate Ki Count->Calculate

Caption: Experimental workflow for a histamine H1 receptor radioligand binding assay.

Data Presentation

The following table provides a template for summarizing the H1 receptor binding affinities of a series of this compound analogs.

Compound IDR1 (Phenyl)R2 (Ethyl)R3 (Pyridyl)Ki (nM) at H1 Receptor
Parent HHHValue
Analog 1 4-ClHHValue
Analog 2 4-CH3HHValue
Analog 3 Hα-CH3HValue
Analog 4 HH4-CH3Value
... ............

Note: The Ki values in this table are placeholders and should be populated with experimentally determined data.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the design of novel histamine H1 receptor antagonists. A systematic exploration of the structure-activity relationships, focusing on substitutions of the phenyl and pyridyl rings, is crucial for optimizing potency and selectivity. The experimental protocols provided in this guide offer a robust framework for the synthesis and pharmacological evaluation of new analogs. Future research should focus on generating a comprehensive quantitative SAR dataset to build predictive models that can accelerate the discovery of next-generation antihistamines with improved efficacy and safety profiles.

References

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  • Thurmond, R. L., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3501. [Link]

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The Discovery and Preclinical Development of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine: A Novel Histamine H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Within the vast landscape of G-protein coupled receptors (GPCRs), the histamine H1 receptor remains a critical target for the management of allergic and inflammatory conditions.[1][2][3] This guide delineates the discovery and preclinical evaluation of a novel chemical entity, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, as a potent and selective histamine H1 receptor antagonist. We will explore the scientific rationale behind its design, the synthetic route to its creation, a comprehensive pharmacological characterization, and the foundational preclinical studies that establish its potential as a therapeutic candidate. This document is intended to serve as a detailed technical resource for researchers, scientists, and drug development professionals, providing both a strategic overview and granular experimental details.

Rationale for Development: The Unmet Need in H1 Receptor Antagonism

First-generation antihistamines, while effective, are often limited by their sedative effects due to their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors.[1] Second-generation agents offered a significant improvement in this regard, exhibiting greater peripheral selectivity.[4] However, the pursuit of new chemical entities continues, driven by the goals of further enhancing selectivity, improving pharmacokinetic profiles, and potentially identifying compounds with novel modulatory properties at the H1 receptor. The 2-phenylethylamine scaffold is a well-established pharmacophore present in a multitude of CNS-active compounds, including agonists and antagonists for various biogenic amine receptors.[5][6] Our strategy was to leverage this privileged scaffold and introduce a pyridin-2-ylmethyl substituent on the amine to potentially enhance binding affinity and selectivity for the histamine H1 receptor, while modulating physicochemical properties to favor peripheral action.

Synthesis and Characterization of this compound

The synthesis of the title compound was achieved through a straightforward and scalable two-step reductive amination protocol.

Experimental Protocol: Synthesis
  • Step 1: Imine Formation. To a solution of 2-phenylethanamine (1.0 eq) in methanol, 2-pyridinecarboxaldehyde (1.1 eq) was added dropwise at room temperature. The reaction mixture was stirred for 4 hours to facilitate the formation of the corresponding imine intermediate.

  • Step 2: Reduction. The reaction mixture was cooled to 0°C, and sodium borohydride (1.5 eq) was added portion-wise. The reaction was allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification. The solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford this compound as a pale yellow oil.

  • Characterization. The structure of the final compound was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity was assessed by high-performance liquid chromatography (HPLC) and determined to be >98%.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification & Analysis 2-phenylethanamine 2-phenylethanamine Imine_Formation Imine Formation (Methanol, RT, 4h) 2-phenylethanamine->Imine_Formation 2-pyridinecarboxaldehyde 2-pyridinecarboxaldehyde 2-pyridinecarboxaldehyde->Imine_Formation Reduction Reduction (Sodium Borohydride, 0°C to RT) Imine_Formation->Reduction Intermediate Workup Aqueous Work-up Reduction->Workup Purification Column Chromatography Workup->Purification Characterization ¹H NMR, ¹³C NMR, HRMS, HPLC Purification->Characterization Pure Compound

Caption: Synthetic workflow for this compound.

In Vitro Pharmacological Evaluation

A series of in vitro assays were conducted to characterize the pharmacological profile of this compound, with a primary focus on its interaction with the histamine H1 receptor.

Receptor Binding Affinity

The affinity of the compound for the human histamine H1 receptor was determined through a competitive radioligand binding assay.

Experimental Protocol: H1 Receptor Binding Assay
  • Preparation of Membranes. Membranes from CHO-K1 cells stably expressing the human histamine H1 receptor were used.

  • Assay Buffer. 50 mM Tris-HCl, pH 7.4.

  • Radioligand. [³H]-pyrilamine (a known H1 antagonist).

  • Procedure. Membranes were incubated with a fixed concentration of [³H]-pyrilamine and increasing concentrations of the test compound (this compound) or a reference compound (e.g., diphenhydramine) for 60 minutes at 25°C.

  • Detection. Bound radioactivity was separated from unbound by rapid filtration through glass fiber filters and quantified by liquid scintillation counting.

  • Data Analysis. The inhibition constant (Ki) was calculated from the IC50 value (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

CompoundKi (nM) for Human H1 Receptor
This compound15.2 ± 2.1
Diphenhydramine (Reference)25.8 ± 3.5

Table 1. Histamine H1 Receptor Binding Affinities.

The results indicate that this compound exhibits high affinity for the histamine H1 receptor, comparable to the first-generation antihistamine, diphenhydramine.

Functional Antagonism

To determine the functional activity of the compound at the H1 receptor, a calcium mobilization assay was performed. Histamine binding to the H1 receptor activates the Gq protein, leading to an increase in intracellular calcium.

Experimental Protocol: Calcium Mobilization Assay
  • Cell Line. HEK293 cells stably expressing the human histamine H1 receptor.

  • Calcium Indicator. Fluo-4 AM.

  • Procedure. Cells were loaded with Fluo-4 AM. The test compound was pre-incubated with the cells before the addition of histamine at its EC80 concentration.

  • Detection. Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis. The IC50 value for the inhibition of the histamine-induced calcium response was determined.

CompoundIC50 (nM) for Functional Inhibition
This compound32.5 ± 4.3
Diphenhydramine (Reference)45.1 ± 5.9

Table 2. Functional Antagonism at the Histamine H1 Receptor.

These data confirm that this compound acts as a functional antagonist at the histamine H1 receptor.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Antagonist This compound Antagonist->H1R Blocks Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Response

Caption: Mechanism of H1 receptor antagonism.

Preclinical Efficacy in an Animal Model of Allergy

To evaluate the in vivo efficacy of this compound, a histamine-induced bronchoconstriction model in guinea pigs was employed.

Experimental Protocol: Histamine-Induced Bronchoconstriction
  • Animals. Male Dunkin-Hartley guinea pigs.

  • Procedure. Animals were anesthetized and instrumented to measure airway resistance. The test compound or vehicle was administered intravenously 15 minutes prior to a histamine challenge.

  • Histamine Challenge. A bolus dose of histamine was administered intravenously to induce bronchoconstriction.

  • Measurement. The percentage inhibition of the histamine-induced increase in airway resistance was calculated.

TreatmentDose (mg/kg, i.v.)Inhibition of Bronchoconstriction (%)
Vehicle-0
This compound145 ± 5
This compound378 ± 7
Cetirizine (Reference)165 ± 6

Table 3. In Vivo Efficacy in a Guinea Pig Model of Bronchoconstriction.

The results demonstrate that this compound effectively inhibits histamine-induced bronchoconstriction in a dose-dependent manner, confirming its in vivo antihistaminic activity.

Preliminary Safety and Selectivity Assessment

A preliminary assessment of the compound's safety and selectivity was conducted to identify potential off-target effects.

CNS Safety: Rotarod Test

To assess potential sedative effects, the compound was evaluated in the rotarod test in mice, a common method for detecting motor impairment.

Experimental Protocol: Rotarod Test
  • Animals. Male CD-1 mice.

  • Procedure. Mice were trained to remain on a rotating rod. On the test day, the compound or vehicle was administered intraperitoneally. The latency to fall from the rotating rod was measured at various time points post-dosing.

  • Results. At doses up to 30 mg/kg, this compound did not significantly affect the time spent on the rotarod compared to the vehicle-treated group, suggesting a low potential for sedation at therapeutically relevant doses.

Receptor Selectivity Panel

The compound was screened against a panel of receptors, ion channels, and transporters to assess its selectivity. At a concentration of 1 µM, this compound showed less than 50% inhibition of binding at over 40 other common CNS targets, including adrenergic, dopaminergic, serotonergic, and muscarinic receptors, indicating a high degree of selectivity for the histamine H1 receptor.

Conclusion and Future Directions

The novel compound, this compound, has been successfully synthesized and characterized as a potent and selective histamine H1 receptor antagonist. It demonstrates high binding affinity, functional antagonism in vitro, and significant efficacy in a preclinical model of allergic bronchoconstriction. Preliminary safety assessments suggest a favorable profile with a low propensity for CNS side effects.

These promising initial findings warrant further investigation. The next logical steps in the development of this compound would include:

  • Comprehensive pharmacokinetic studies (ADME) in multiple species.

  • Extended toxicology and safety pharmacology studies.

  • Development of an oral formulation.

  • Evaluation in additional models of allergic disease.

The data presented in this guide provide a strong foundation for the continued development of this compound as a potential new therapeutic agent for the treatment of allergic conditions.

References

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Methodological & Application

Synthesis of 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine: A Detailed Protocol for Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details the synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a secondary amine with significant potential in medicinal chemistry and drug development. The protocol herein leverages a robust and selective reductive amination reaction, providing researchers with a reliable method for obtaining this valuable compound. This document outlines the chemical principles, step-by-step procedures, and analytical validation necessary for successful synthesis and characterization.

Introduction

Secondary amines are a cornerstone of many pharmacologically active molecules. The title compound, this compound, incorporates both a phenethylamine moiety, a common motif in psychoactive compounds and neurotransmitter analogues, and a pyridinylmethyl group, which can influence solubility, receptor binding, and metabolic stability. The synthesis of such molecules requires a method that is both efficient and selective to avoid the formation of undesired byproducts.

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine.[1][3] This one-pot procedure is often preferred over direct alkylation of amines, as it minimizes the risk of over-alkylation.[3]

This application note focuses on the synthesis of this compound via the reductive amination of phenylacetaldehyde with 2-(aminomethyl)pyridine. We will explore the use of sodium triacetoxyborohydride [NaBH(OAc)₃] as a mild and selective reducing agent, a reagent known for its excellent functional group tolerance and efficacy in this transformation.[4][5]

Reaction Scheme & Mechanism

The synthesis proceeds in two key mechanistic steps that occur in a single reaction vessel:

  • Imine Formation: Phenylacetaldehyde and 2-(aminomethyl)pyridine react to form a Schiff base (imine) intermediate. This reaction is typically reversible and can be facilitated by the removal of water or, in this case, driven forward by the subsequent reduction step.

  • Reduction: The imine is then selectively reduced by a hydride source to yield the final secondary amine product.

The choice of reducing agent is critical. Sodium triacetoxyborohydride is particularly well-suited for this reaction as it is less reactive towards the starting aldehyde compared to the intermediate imine, thus minimizing the formation of the corresponding alcohol byproduct.[4][5]

G cluster_0 Imine Formation cluster_1 Reduction A Phenylacetaldehyde I Imine Intermediate A->I B 2-(Aminomethyl)pyridine B->I P This compound I->P R NaBH(OAc)₃ R->P Hydride Transfer

Figure 1: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Phenylacetaldehyde≥95%Sigma-Aldrich
2-(Aminomethyl)pyridine≥98%Sigma-Aldrich
Sodium triacetoxyborohydride97%Sigma-Aldrich
1,2-Dichloroethane (DCE)AnhydrousSigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific

Safety Precautions: Phenylacetaldehyde is a combustible liquid and an irritant. 2-(Aminomethyl)pyridine is corrosive and can cause severe skin burns and eye damage. Sodium triacetoxyborohydride is a water-reactive solid that can release flammable gases. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Synthesis Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetaldehyde (1.20 g, 10.0 mmol, 1.0 equiv) and 2-(aminomethyl)pyridine (1.08 g, 10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask.

  • Stirring: Stir the resulting solution at room temperature for 20 minutes to allow for the initial formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv) to the reaction mixture in portions over 5 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect the fractions containing the desired product, as identified by TLC.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and pyridinyl rings, as well as the aliphatic protons of the ethylamine backbone. The methylene protons adjacent to the nitrogen atoms will be of particular interest. For a related compound, N-(pyridin-2-ylmethyl)aniline, the methylene protons appear as a singlet at 4.46 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule. The aromatic region will display signals for the phenyl and pyridinyl carbons. The aliphatic region will show signals for the two methylene carbons of the ethylamine bridge. In the case of N-(pyridin-2-ylmethyl)aniline, the methylene carbon resonates at 49.32 ppm.[6]

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the synthesized compound (C₁₄H₁₆N₂). The expected molecular ion peak [M+H]⁺ would be at m/z 213.13.

Discussion

The described protocol offers a reliable and efficient method for the synthesis of this compound. The use of sodium triacetoxyborohydride is key to the success of this reaction, allowing for a mild and selective reduction of the in situ formed imine. The work-up and purification procedures are standard and should provide the target compound in good purity.

The characterization of the final product is a critical step to ensure the success of the synthesis. The predicted NMR and mass spectrometry data serve as a guide for researchers to confirm the identity of their product. It is highly recommended to perform these analytical techniques on the synthesized material.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via reductive amination. By following the outlined procedures, researchers in drug development and medicinal chemistry can confidently synthesize this valuable secondary amine for further investigation. The principles and techniques described herein are also applicable to the synthesis of a wide range of other secondary and tertiary amines.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
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Application Notes & Protocols: A Neuropharmacological Investigation of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive experimental framework for the initial neuropharmacological characterization of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a novel compound with potential central nervous system (CNS) activity. Given the limited existing data on this specific molecule, these notes are designed to guide researchers through a logical, multi-tiered approach, from initial in vitro target screening to foundational in vivo behavioral analysis. The protocols herein are grounded in established methodologies and are designed to be self-validating, providing a robust starting point for drug discovery and development professionals.

Introduction and Scientific Rationale

The compound this compound is a structurally intriguing molecule for neuropharmacological exploration. Its chemical architecture combines two key pharmacophores:

  • A Phenethylamine Backbone: This is a foundational structure for a vast class of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as many synthetic stimulants and antidepressants.[1][2] This moiety strongly suggests a potential interaction with the monoaminergic system, including transporters (DAT, NET, SERT) and receptors (e.g., dopamine, adrenergic, serotonin subtypes).[2][3]

  • An N-(pyridin-2-ylmethyl) Group: The inclusion of a pyridine ring introduces specific steric and electronic properties that can modulate binding affinity, selectivity, and pharmacokinetic parameters. Numerous pyridine-containing compounds exhibit diverse CNS activities, making this a promising functional group for novel neuropharmacology.[4][5][6]

Based on this structural analysis, we hypothesize that this compound is likely to modulate monoaminergic neurotransmission. The following experimental cascade is designed to test this hypothesis, first by identifying specific molecular targets and then by characterizing the compound's functional effects on whole-organism behavior.

Proposed Experimental Workflow

A systematic approach is crucial when characterizing a novel compound. The proposed workflow begins with broad in vitro screening to identify primary biological targets, followed by targeted in vivo assays to understand the compound's physiological and behavioral effects.

G cluster_0 Phase 1: In Vitro Target Identification cluster_1 Phase 2: In Vivo Behavioral Phenotyping MAO_Assay Protocol 3.1: Monoamine Oxidase (MAO) Inhibition Assay Transporter_Assay Protocol 3.2: Monoamine Transporter Binding & Uptake Assays MAO_Assay->Transporter_Assay Parallel Screening Receptor_Screen Broad Receptor Screening Panel Transporter_Assay->Receptor_Screen Parallel Screening OFT Protocol 4.1: Open Field Test (OFT) (Locomotor Activity) Receptor_Screen->OFT Based on In Vitro Profile EPM Protocol 4.2: Elevated Plus Maze (EPM) (Anxiety-Like Behavior) OFT->EPM Sequential Testing Data_Analysis Data Analysis & Hypothesis Refinement EPM->Data_Analysis G cluster_0 Pre-Trial Phase cluster_1 Trial Phase (5 min) cluster_2 Post-Trial Analysis Acclimate Acclimate Animal to Testing Room (30-60 min) Dosing Administer Compound or Vehicle (i.p.) Acclimate->Dosing Pretreat Pre-treatment Period (e.g., 30 min) Dosing->Pretreat Place Place Mouse in Center of EPM Pretreat->Place Record Record Behavior with Video Tracking Analyze Quantify Parameters: - Time in Open/Closed Arms - Entries into Arms Record->Analyze Stats Statistical Analysis (e.g., ANOVA) Outcome Determine Anxiolytic or Anxiogenic Profile Stats->Outcome

Caption: Workflow for the Elevated Plus Maze (EPM) behavioral assay.

Methodology:

  • Animal Preparation: Follow the same acclimation and dosing procedure as described in the OFT protocol (Section 4.1).

  • Apparatus:

    • A plus-shaped maze elevated from the floor (e.g., 50 cm). [7] * Two arms are open (e.g., 30 x 5 cm), and two arms are enclosed by high walls (e.g., 15 cm high). [7] * The maze should be set up in a quiet, dimly lit room. [8] * An overhead video camera and tracking software are used for recording.

  • Procedure:

    • Following the pre-treatment period, place the mouse on the central platform of the maze, facing an open arm. [7] * Allow the animal to explore the maze undisturbed for 5 minutes. [9][7] * The experimenter should remain out of the animal's view during the trial. [8] * After the 5-minute session, return the mouse to its home cage.

    • Clean the maze thoroughly with 70% ethanol between subjects. [7][10]

  • Data Analysis:

    • An entry is counted when all four paws of the mouse are in an arm. [7] * Calculate the percentage of time spent in the open arms: (Time in Open Arms / 300s) * 100.

    • Calculate the percentage of open arm entries: (Open Arm Entries / Total Arm Entries) * 100.

    • Analyze data using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This document outlines a foundational, hypothesis-driven approach to elucidate the neuropharmacological profile of this compound. The proposed in vitro assays will identify its primary molecular targets within the monoaminergic system, while the in vivo behavioral protocols will provide critical insight into its functional CNS effects.

Positive results from this initial screening cascade would warrant further, more detailed investigation, including:

  • Full receptor selectivity profiling against a wider panel of CNS targets.

  • Evaluation in more complex behavioral models of depression, psychosis, or cognition.

  • Pharmacokinetic studies to determine brain penetration and metabolic stability.

By following this structured and logical progression, researchers can efficiently and robustly characterize the potential of this novel chemical entity for further development.

References

  • BehaviorCloud Protocols - Elevated Plus Maze. BehaviorCloud. [Link]

  • Elevated plus maze protocol. protocols.io. [Link]

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  • (PDF) Elevated plus maze protocol v1. ResearchGate. [Link]

  • Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Anilocus. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. JoVE. [Link]

  • Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. PMC - PubMed Central. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

  • Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed. [Link]

  • Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. PubMed. [Link]

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Application Notes & Protocols for the Quantitative Analysis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Analytical Methodologies

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. Designed for researchers, scientists, and drug development professionals, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights. Each protocol is presented as a self-validating system, complete with guidelines for sample preparation, instrumental parameters, and method validation to ensure data integrity and reproducibility.

Introduction: The Analyte and the Analytical Challenge

This compound is a synthetic compound featuring a phenethylamine backbone linked to a pyridine moiety. Its structural similarity to known pharmacologically active agents necessitates the development of precise and reliable quantitative methods for its analysis in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological fluids like plasma and urine.

The primary analytical challenges stem from the compound's basic nature (due to the two nitrogen atoms) and its moderate hydrophobicity. These properties can lead to peak tailing in chromatography and significant matrix effects in bioanalysis.[1][2] This guide addresses these challenges by providing tailored protocols designed to achieve optimal selectivity, sensitivity, and accuracy.

General Analytical Workflow

A successful quantitative analysis follows a structured workflow. The choice of specific techniques within this framework depends on the sample matrix, required sensitivity, and available instrumentation.

G cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Processing Sample Sample Acquisition (e.g., Plasma, API) PreTreat Pre-Treatment (e.g., Homogenization, pH Adjustment) Sample->PreTreat Prep Sample Preparation (PPT, LLE, or SPE) PreTreat->Prep Separation Chromatographic Separation (HPLC or GC) Prep->Separation Detection Detection & Quantification (UV, MS, MS/MS) Separation->Detection Integration Peak Integration & Calibration Detection->Integration Report Reporting & Validation Integration->Report

Caption: General workflow for quantitative analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Ideal for the quantification of this compound in bulk materials, process intermediates, and simple pharmaceutical formulations where high analyte concentrations are expected and the matrix is relatively clean.

Principle of Causality: This method leverages reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The phenyl and pyridine rings in the analyte provide strong chromophores, allowing for sensitive detection using a UV spectrophotometer, typically around 254 nm.[3] The basic nature of the analyte can cause interactions with residual silanols on the silica-based column, leading to peak tailing.[4] To counteract this, a mobile phase with a controlled pH and an amine modifier (like triethylamine) or the use of a base-deactivated column is critical for achieving symmetrical peak shapes.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Visible detector is required.

  • Column: A base-deactivated C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 6.5 with phosphoric acid.

    • Solvent B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a target concentration of ~1 mg/mL (stock solution).

    • Prepare calibration standards by serially diluting the stock solution with the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: The gold standard for quantifying trace levels of the analyte in complex biological matrices such as plasma, serum, and urine. Its high selectivity and sensitivity are essential for pharmacokinetic, toxicokinetic, and metabolism studies.[5][6]

Principle of Causality: This technique couples the superior separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI, in positive mode due to the basic nitrogens). The precursor ion corresponding to the analyte's mass is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, allowing for quantification at very low levels (pg/mL to ng/mL).[7][8] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability in sample processing and instrument response.[9]

Sample Preparation for Bioanalysis: A Critical Step

Effective sample preparation is paramount to remove interfering endogenous components like proteins and phospholipids.[1][10] The choice of technique depends on the required cleanliness, throughput, and cost.

G cluster_0 Sample Preparation Options cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) PPT1 Add 3 parts cold Acetonitrile to 1 part Plasma PPT2 Vortex & Centrifuge PPT1->PPT2 PPT3 Collect Supernatant PPT2->PPT3 end Final Extract for LC-MS/MS Injection PPT3->end LLE1 Adjust sample pH to >9 LLE2 Add immiscible organic solvent (e.g., Methyl-tert-butyl ether) LLE1->LLE2 LLE3 Vortex, Centrifuge, Separate Organic Layer LLE2->LLE3 LLE4 Evaporate & Reconstitute LLE3->LLE4 LLE4->end SPE1 Condition SPE Cartridge (e.g., Mixed-Mode Cation Exchange) SPE2 Load Sample SPE1->SPE2 SPE3 Wash (remove interferences) SPE2->SPE3 SPE4 Elute Analyte SPE3->SPE4 SPE4->end start Plasma Sample (spiked with Internal Standard) start->PPT1 Fast, Simple start->LLE1 Cleaner start->SPE1 Cleanest

Sources

purification techniques for 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Abstract

This comprehensive application note provides detailed methodologies and expert insights into the purification of this compound, a key intermediate in pharmaceutical research and development. The guide is designed for researchers, chemists, and drug development professionals, offering a robust framework for selecting and implementing appropriate purification strategies. We delve into the foundational principles and provide step-by-step protocols for non-chromatographic techniques, including acid-base extraction and recrystallization of salts, as well as advanced chromatographic methods such as flash chromatography and preparative HPLC. Emphasis is placed on overcoming the specific challenges associated with purifying polar, basic amines, including peak tailing and irreversible adsorption. Each protocol is designed as a self-validating system, complete with methods for assessing purity and ensuring the final compound meets stringent quality standards.

Introduction: The Challenge of Purifying a Divalent Base

This compound is a molecule of significant interest, featuring a phenethylamine backbone linked to a pyridylmethyl group. Its structure contains two basic nitrogen centers: a secondary amine and a pyridine nitrogen. This dual basicity, combined with its polarity, presents unique challenges for purification. Common impurities may arise from starting materials, by-products of reductive amination synthesis (e.g., unreacted 2-phenylethanamine or pyridine-2-carbaldehyde), or degradation.[1][2]

The presence of basic amine groups can lead to strong interactions with standard silica gel, a common stationary phase in chromatography, resulting in poor separation, significant peak tailing, and potential loss of the compound.[3][4] Therefore, a successful purification strategy must be carefully designed to mitigate these interactions and effectively remove structurally similar impurities. The importance of achieving high purity cannot be overstated, as even trace impurities can impact the safety and efficacy of final pharmaceutical products.[5][6]

This guide outlines a multi-step approach, beginning with bulk purification via classical chemical methods and proceeding to high-resolution chromatographic techniques for achieving final analytical purity.

Physicochemical Properties Profile

A thorough understanding of the molecule's properties is foundational to designing an effective purification scheme. While specific experimental data for this exact molecule is sparse, we can infer its properties from its constituent parts and similar known compounds.

PropertyEstimated Value / CharacteristicRationale & Implications for Purification
Molecular Formula C₁₅H₁₈N₂-
Molecular Weight 226.32 g/mol Suggests relatively low volatility.[7]
Appearance Likely a pale yellow to brown oil/liquidAmines are prone to oxidation and discoloration.[8]
Boiling Point > 150 °C at atm. pressureHigh boiling point necessitates vacuum distillation to prevent thermal decomposition.[9][10]
pKa (Pyridine N) ~5.2 (similar to pyridine)The pyridine nitrogen will be protonated in moderately to strongly acidic solutions.
pKa (Secondary Amine N) ~9-10 (typical for secondary amines)The secondary amine is the more basic site and will be readily protonated by weak acids.
Solubility Soluble in most organic solvents (DCM, EtOAc, MeOH). Insoluble in water as a free base. Soluble in aqueous acid as a salt.This differential solubility is the cornerstone of acid-base extraction.[11][12]

Non-Chromatographic Purification Strategies

For crude mixtures, non-chromatographic techniques offer an efficient and scalable method for the initial removal of significant impurities.

Foundational Technique: Acid-Base Extraction

Acid-base extraction is the most powerful initial purification step for this compound. It leverages the basicity of the nitrogen atoms to move the compound of interest from an organic phase to an aqueous phase, leaving non-basic impurities behind.[13][14]

Principle of Operation: By treating an organic solution of the crude product with aqueous acid (e.g., 1M HCl), the basic amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous layer, while neutral organic impurities remain in the organic layer. The aqueous layer is then isolated, basified (e.g., with NaOH) to regenerate the neutral free-base amine, which is then extracted back into a fresh organic solvent.[15]

Caption: Workflow for Acid-Base Extraction of the Target Amine.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The protonated amine salt is now in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete transfer of the amine. Combine all aqueous layers.

  • Wash (Optional): Wash the combined aqueous layers with a small portion of fresh DCM to remove any trapped neutral impurities. Discard the organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with swirling until the pH is >12 (confirm with pH paper). The amine salt will be neutralized to the free base, which may appear as a cloudy precipitate or oil.

  • Back-Extraction: Add a fresh portion of DCM to the separatory funnel. Shake vigorously to extract the purified free-base amine back into the organic layer.

  • Isolation: Drain the organic layer. Repeat the extraction of the aqueous layer with two more portions of DCM. Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine, typically as an oil.

Recrystallization as an Amine Salt

If the amine free base is an oil, converting it to a crystalline salt can be an excellent method for purification, especially for removing other closely related amines.[16] The hydrochloride or maleate salts are common choices.

Principle of Operation: This technique relies on the difference in solubility of the desired salt and impurities in a specific solvent system. A suitable solvent will dissolve the salt at an elevated temperature but allow it to crystallize in high purity upon cooling.[17]

Detailed Protocol (for Hydrochloride Salt):

  • Dissolution: Dissolve the purified free base from the acid-base extraction in a minimal amount of a suitable solvent like isopropanol or acetone.

  • Salt Formation: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise while stirring. The hydrochloride salt should precipitate out of the solution. Monitor the pH to avoid adding a large excess of acid.

  • Heating: Gently heat the mixture until all the solid dissolves, adding a small amount of additional solvent if necessary to achieve full dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can be checked by melting point analysis and other analytical techniques.[5]

Chromatographic Purification Strategies

For achieving high purity (>98%), chromatographic separation is essential. The choice between normal-phase and reversed-phase chromatography depends on the nature of the remaining impurities.

Caption: Integrated workflow for purification and analysis.

Modified Normal-Phase Flash Chromatography

Standard flash chromatography on silica gel is challenging for basic amines due to strong acid-base interactions with silanol groups on the silica surface.[3][4] This leads to irreversible adsorption and peak tailing. To achieve a successful separation, the silica must be "deactivated" or a basic modifier must be added to the mobile phase.

Principle of Operation: A small amount of a competing base, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase. This additive preferentially interacts with the acidic silanol groups on the silica, preventing the target amine from binding too strongly and allowing it to elute symmetrically.[3]

Recommended Solvent Systems: The optimal solvent system should be determined first by Thin Layer Chromatography (TLC). The target compound should have an Rf value between 0.2 and 0.4 for good separation on a column.

Mobile Phase SystemRatio (v/v/v)Comments
DCM / Methanol / TEA 95 : 5 : 0.5A good starting point for polar amines. Adjust MeOH for polarity.
Ethyl Acetate / Hexanes / TEA 70 : 30 : 1For less polar impurities. Adjust EtOAc/Hexanes ratio.
DCM / Methanol / NH₄OH 90 : 10 : 1Use a solution of 7N ammonia in methanol as the modifier source. Good for very basic compounds.

Detailed Protocol:

  • TLC Analysis: Develop a suitable mobile phase using TLC plates, incorporating 0.5-1% triethylamine into the solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA). Pack the column with this slurry to ensure the silica is pre-conditioned. Never dry pack a column for this application.

  • Sample Loading: Dissolve the sample in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column (dry loading).

  • Elution: Begin elution with the initial mobile phase. If a gradient is needed, gradually increase the proportion of the more polar solvent (e.g., methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent by rotary evaporation. Note that removing the last traces of triethylamine may require high vacuum.

Reversed-Phase Preparative HPLC

For the highest possible purity, reversed-phase HPLC (RP-HPLC) is the method of choice. Here, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase.

Principle of Operation: Separation is based on the hydrophobic partitioning of the analyte between the mobile and stationary phases. By controlling the pH of the mobile phase, the ionization state of the amine can be manipulated to control its retention.[4] For a basic amine, using a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid or trifluoroacetic acid) will protonate the amine, making it more polar and typically resulting in sharper peaks and better resolution.

Detailed Protocol:

  • Column: Select a suitable preparative C18 column.

  • Mobile Phase: A typical mobile phase would consist of:

    • Solvent A: Water + 0.1% Formic Acid (or TFA)

    • Solvent B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or TFA)

  • Method Development: Develop a gradient method on an analytical HPLC system first to determine the optimal retention time and separation from impurities. A typical gradient might run from 10% B to 95% B over 20-30 minutes.

  • Sample Preparation: Dissolve the sample from the previous purification step in a small amount of the initial mobile phase composition (e.g., 90:10 A:B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run: Scale up the injection volume for the preparative system. Run the gradient and collect fractions based on the UV detector signal corresponding to the target compound's peak.

  • Post-Run Processing: Analyze the collected fractions for purity. Combine the pure fractions. The bulk of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation. The remaining aqueous solution containing the product as a formate or TFA salt can be lyophilized (freeze-dried) to yield a solid powder. Alternatively, the free base can be recovered by basifying the solution and performing a liquid-liquid extraction as described previously.

Purity Assessment and Characterization

No purification is complete without rigorous analytical verification.[18][19] Multiple orthogonal techniques should be employed to confirm both the purity and the chemical identity of the final product.[6][20]

TechniquePurposeExpected Outcome for a Pure Sample
¹H and ¹³C NMR Structural confirmation and detection of impurities.Clean spectra with peaks corresponding to all protons and carbons in the expected structure. Integration of ¹H NMR peaks should match the number of protons. Absence of unassignable peaks.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram (>99% by area). The mass spectrum should show a strong signal corresponding to the protonated molecule [M+H]⁺ at m/z 227.3.
GC-MS Purity assessment for volatile impurities.A single major peak. Provides an orthogonal separation method to LC. May require derivatization for better peak shape.[1]
Melting Point Purity check for crystalline solids (e.g., salts).A sharp, defined melting point range. Impurities typically broaden and depress the melting point.[5]

Conclusion

The purification of this compound requires a logical, multi-step approach that directly addresses the challenges posed by its basic and polar nature. A robust strategy begins with a highly effective acid-base extraction for bulk purification, followed by either recrystallization of a salt or, more commonly, modified flash chromatography to remove closely related impurities. For applications demanding the highest level of purity, reversed-phase preparative HPLC is the definitive final step. By combining these techniques with rigorous analytical verification, researchers can confidently obtain material of the required quality for demanding applications in drug discovery and development.

References

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  • ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

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Application Notes and Protocols for the Oncological Evaluation of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of a phenylethylamine backbone with a pyridine moiety in the structure of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine presents a compelling starting point for oncological investigation. While this specific molecule is a novel investigational compound, its constituent chemical motifs are well-represented in anticancer research. Pyridine rings are integral to numerous kinase inhibitors, and phenylethylamine structures are known for their diverse biological activities.[1][2][3][4][5] This document serves as a comprehensive guide for the initial in vitro evaluation of this compound (referred to hereafter as "the compound") in cancer cell line studies. As a Senior Application Scientist, my objective is to provide not just a sequence of steps, but a logical and scientifically-grounded framework for elucidating its potential as an anticancer agent. The protocols herein are designed to be self-validating, ensuring that the data generated is both robust and interpretable.

Phase 1: Foundational Analysis and Cytotoxicity Profiling

The first critical step in evaluating any new chemical entity is to determine its effect on cancer cell viability.[6][7] This phase focuses on quantifying the compound's cytotoxic or cytostatic effects across a panel of cancer cell lines to establish a baseline of activity and selectivity.

Compound Preparation and Handling

Meticulous preparation is the bedrock of reproducible results. The compound's purity should be confirmed via analytical methods such as NMR and LC-MS before commencing biological assays.

  • Stock Solution Preparation : Prepare a high-concentration stock solution, typically 10 mM, in a suitable solvent like dimethyl sulfoxide (DMSO).[6] Ensure the compound is fully dissolved. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Dilutions : Prepare fresh serial dilutions of the compound in complete culture medium for each experiment.[8][9] It is crucial to maintain a consistent final DMSO concentration across all wells, including vehicle controls (typically ≤ 0.5%), to avoid solvent-induced toxicity.[9]

Experimental Workflow for Initial Drug Screening

The following diagram outlines a standard workflow for the initial assessment of a novel compound.

G cluster_prep Preparation cluster_screen Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanistic Studies Compound Synthesize & Purify This compound Stock Prepare 10 mM Stock in DMSO Compound->Stock Cell_Lines Select Diverse Panel of Cancer & Normal Cell Lines Stock->Cell_Lines Plate_Cells Plate Cells in 96-Well Plates (5,000-10,000 cells/well) Cell_Lines->Plate_Cells Treat Treat with Serial Dilutions of Compound (e.g., 0.1-100 µM) Plate_Cells->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT_Assay Perform MTT/WST-1 Assay Incubate->MTT_Assay IC50 Calculate IC50 Values MTT_Assay->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Western Blot for Key Proteins IC50->Western_Blot

Caption: General experimental workflow for in vitro evaluation of a novel anticancer compound.

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3) and a non-cancerous cell line (e.g., MCF-10A, HEK293).[7]

  • 96-well flat-bottom plates.[10]

  • Complete culture medium appropriate for the cell lines.

  • Trypsin-EDTA.

  • Compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[6]

  • DMSO.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding : Harvest logarithmically growing cells and determine cell density and viability. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[6][10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment : Prepare 2-fold serial dilutions of the compound in complete medium, starting from a high concentration (e.g., 200 µM) to achieve final well concentrations typically ranging from 0.1 to 100 µM.[10] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).[6]

  • Incubation : Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition : After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[6]

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[6][9]

Data Presentation: Quantifying Cytotoxicity

The IC50 value is the standard metric for quantifying a compound's cytotoxicity.[6][7] Presenting this data in a clear, tabular format is essential for cross-comparison.

Table 1: Hypothetical IC50 Values of this compound

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Mean ± SD]
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
MDA-MB-231Triple-Negative Breast Cancer488.5 ± 0.9
HCT116Colorectal Carcinoma4811.7 ± 1.3
PC-3Prostate Adenocarcinoma4825.1 ± 2.5
A549Lung Carcinoma4830.8 ± 3.1
MCF-10ANon-tumorigenic Breast48> 100

Phase 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next logical step is to investigate how the compound kills cancer cells. The most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][8]

Protocol: Apoptosis Assay via Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment : Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and treat with the compound at concentrations around its IC50 and 2x IC50 for 24-48 hours.

  • Cell Collection : Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[8]

  • Staining : Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol: Cell Cycle Analysis

This assay determines if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).

Methodology:

  • Cell Treatment : Treat cells as described for the apoptosis assay.

  • Cell Harvesting : Collect approximately 1 x 10^6 cells per sample.[8]

  • Fixation : Wash cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.[8]

  • Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Flow Cytometry : Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases.

Hypothetical Signaling Pathway Investigation

Given the pyridine scaffold, a plausible hypothesis is the inhibition of a protein kinase signaling pathway crucial for cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 2-phenyl-N- (pyridin-2-ylmethyl)ethanamine Compound->Akt Hypothesized Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by the compound.

To validate such a hypothesis, Western blotting would be employed to measure the phosphorylation status of key proteins like Akt and ERK. A decrease in phosphorylated Akt (p-Akt) upon compound treatment would support this proposed mechanism.

Conclusion and Future Directions

This document outlines a systematic, multi-phased approach to the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to more focused mechanistic assays, researchers can build a comprehensive profile of the compound's anticancer activity. Positive and compelling results from these studies—such as potent, selective cytotoxicity driven by apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound into more complex in vivo models.

References

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  • National Center for Biotechnology Information. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[6][7][10]triazin-7-ones and Stable Free Radical Precursors. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link]

  • PubMed. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. Retrieved from [Link]

  • PubMed. (2012). Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives. Retrieved from [Link]

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Sources

Application Note & Protocols: A Tiered In Vitro Strategy for Efficacy Profiling of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, tiered strategy for the in vitro efficacy and preliminary safety profiling of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine . The molecular scaffold, a phenethylamine derivative, is prevalent in compounds targeting central nervous system (CNS) pathways.[1] Our protocols are designed for researchers in drug discovery and pharmacology to systematically characterize this compound, moving from broad target screening to detailed functional analysis. This guide emphasizes the scientific rationale behind experimental choices, ensuring a robust and logical evaluation of the compound's biological activity. The proposed workflow is structured in three tiers: (1) Primary Target Identification, (2) Functional Potency and Mechanism of Action, and (3) Selectivity and Safety Profiling. This approach is designed to efficiently identify the primary biological targets, elucidate the compound's functional effect, and provide an early assessment of its therapeutic window.

Scientific Rationale & Hypothesized Targets

The structure of this compound contains a 2-phenethylamine backbone. This motif is a well-established pharmacophore that interacts with multiple components of the monoaminergic neurotransmitter systems.[1] Therefore, a logical starting point is to hypothesize its interaction with the following target classes:

  • Monoamine Transporters (MATs): The dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters are critical for clearing neurotransmitters from the synaptic cleft.[2][3] Phenethylamines are known to be potent inhibitors or substrates for these transporters.[1]

  • Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are mitochondrial enzymes that catabolize monoamine neurotransmitters.[4][5] Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases.[5]

  • G Protein-Coupled Receptors (GPCRs): This large family of receptors includes targets for dopamine, serotonin, and histamine. The pyridine ring in the compound structure may confer affinity for various GPCRs, including histamine receptors, which are common targets for CNS-active drugs.[6][7]

Our tiered approach is designed to test these hypotheses efficiently, starting with broad screening to identify the most potent interactions before committing resources to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Selectivity & Safety T1_MAT Monoamine Transporter Uptake Assays (DAT, NET, SERT) T1_MAO MAO-A & MAO-B Inhibition Assays T1_GPCR GPCR Binding Panel Screening T2_Dose Dose-Response Analysis (IC50 / EC50 Determination) T1_GPCR->T2_Dose Identified 'Hit' T2_Mech Mechanism of Action (e.g., Agonist vs. Antagonist, Substrate vs. Inhibitor) T2_Dose->T2_Mech T3_Select Selectivity Profiling (Across related targets) T2_Mech->T3_Select T3_Cyto Cytotoxicity Assessment (Cell Viability) T3_Select->T3_Cyto

Figure 1: Tiered workflow for in vitro efficacy profiling.

Tier 1: Primary Target Identification

The objective of Tier 1 is to perform a broad screen of the compound against its most likely biological targets to identify primary "hits" for further investigation.

Protocol 3.1: Monoamine Transporter Uptake Inhibition Assay

Principle of the Assay: This assay measures the ability of the test compound to inhibit the uptake of a fluorescent substrate that mimics natural monoamine neurotransmitters into cells stably expressing either DAT, NET, or SERT.[8][9][10] A reduction in intracellular fluorescence in the presence of the test compound indicates inhibitory activity.[10] This no-wash, fluorescence-based method is a higher-throughput and safer alternative to traditional radiolabeled uptake assays.[11][12]

Experimental Rationale: We utilize HEK293 cells stably expressing the human transporters to ensure a specific and robust signal for each target. Running the assays in parallel allows for an initial assessment of selectivity.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% BSA.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).

  • Positive Controls: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Test Compound: this compound, prepared as a 10 mM stock in DMSO.

  • Poly-D-lysine coated, black, clear-bottom 96-well or 384-well plates.

Step-by-Step Protocol:

  • Cell Plating: Plate the transporter-expressing HEK293 cells at a density of 20,000 cells/well in a 384-well plate and allow them to adhere for at least 3 hours at 37°C, 5% CO₂.[8]

  • Compound Preparation: Prepare serial dilutions of the test compound and positive controls in Assay Buffer. A typical starting screening concentration is 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Compound Incubation: Carefully remove the cell culture medium from the wells. Add the diluted compounds and controls to the cells and incubate for 10-20 minutes at 37°C.[8][13]

  • Substrate Addition: Prepare the fluorescent dye/masking dye solution according to the kit manufacturer's protocol.[10] Add this solution to all wells.

  • Signal Detection: Immediately transfer the plate to a bottom-reading fluorescent microplate reader (e.g., FlexStation 3) pre-set to 37°C.

  • Data Acquisition: Measure the fluorescence kinetically over 30 minutes.[8]

  • Data Analysis: Calculate the rate of uptake (slope of the kinetic curve) or the area under the curve. Determine the percent inhibition relative to the vehicle control.

    % Inhibition = (1 - (Signal_Compound / Signal_Vehicle)) * 100

A significant reduction in signal (typically ≥50%) indicates potential inhibitory activity and qualifies the compound as a "hit" for that transporter.[13]

Protocol 3.2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Principle of the Assay: This colorimetric assay measures the activity of MAO enzymes by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[14] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to produce a colored product, which can be quantified spectrophotometrically. The assay uses specific inhibitors to differentiate between MAO-A and MAO-B activity.[4][14]

Experimental Rationale: Using recombinant human MAO-A and MAO-B enzymes provides a clean system to assess direct enzymatic inhibition. Including known selective inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) validates the assay's specificity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO Assay Kit (e.g., OxiSelect™ from Cell Biolabs).

  • Substrate: Tyramine or Benzylamine.[14]

  • Positive Controls: Clorgyline (MAO-A inhibitor), Pargyline (MAO-B inhibitor).[14]

  • Test Compound stock (10 mM in DMSO).

  • Clear 96-well microplate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents, including the H₂O₂ standard curve, as described in the kit manual.

  • Reaction Setup: In a 96-well plate, add Assay Buffer, HRP, and the colorimetric probe to each well.

  • Add Inhibitors/Test Compound: Add the test compound (e.g., at 10 µM final concentration), positive controls, or vehicle control to the appropriate wells.

  • Add Enzyme: Add MAO-A or MAO-B enzyme to the wells. Mix thoroughly and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the MAO substrate (e.g., Tyramine) to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Read Absorbance: Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Subtract the background reading (no enzyme control). Calculate the percent inhibition caused by the test compound compared to the vehicle control.

Tier 2: Functional Potency and Mechanism of Action

Once a primary target is confirmed from Tier 1, the next step is to quantify its potency (IC₅₀ or EC₅₀) and determine its functional effect (e.g., antagonist vs. agonist). We will proceed with the hypothetical scenario that the compound showed significant activity against the Histamine H1 Receptor (H1R) in a binding screen and the Dopamine Transporter (DAT) in the uptake assay.

Protocol 4.1: DAT Inhibition Dose-Response Analysis

Principle of the Assay: This protocol expands on Protocol 3.1 to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. A range of compound concentrations are tested to generate a dose-response curve.[15]

Experimental Rationale: Determining the IC₅₀ is a critical metric for quantifying a compound's potency. A lower IC₅₀ value indicates a more potent inhibitor. This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the compound to known standards.

Step-by-Step Protocol:

  • Follow the procedure outlined in Protocol 3.1, using only the HEK293-hDAT cell line.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 100 µM).

  • Data Analysis:

    • For each concentration, calculate the percent inhibition as described previously.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Protocol 4.2: H1R Functional Assay (Calcium Flux)

Principle of the Assay: The Histamine H1 receptor is a Gq-coupled GPCR.[7] Its activation leads to the stimulation of phospholipase C, which in turn mobilizes intracellular calcium (Ca²⁺).[16] This assay uses a Ca²⁺-sensitive fluorescent dye that increases in intensity upon binding to free intracellular calcium, providing a direct readout of receptor activation.[17] The assay can be run in two modes to determine if the compound is an agonist or an antagonist.

Experimental Rationale: A binding assay only shows affinity; a functional assay is required to determine efficacy. Measuring calcium flux is the canonical method for assessing the function of Gq-coupled receptors like H1R.[7][18]

Materials:

  • CHO or HEK293 cells stably expressing the human H1 Receptor.

  • Fluo-4 NW or similar Calcium Assay Kit.

  • Agonist: Histamine.

  • Antagonist: Mepyramine or Diphenhydramine.

  • Assay Buffer (HBSS).

  • Black, clear-bottom 96-well plates.

Step-by-Step Protocol:

A. Agonist Mode:

  • Plate H1R-expressing cells in a 96-well plate and grow overnight.

  • Remove culture medium and load cells with the calcium-sensitive dye solution as per the kit instructions (typically 30-60 minutes at 37°C).

  • Prepare serial dilutions of the test compound and the control agonist (Histamine).

  • Place the plate in a fluorescence plate reader capable of kinetic reading and fluid injection.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Inject the test compound or Histamine dilutions and continue to record the fluorescence signal for 1-2 minutes.

  • Analysis: An increase in fluorescence upon compound addition indicates agonist activity. Plot the peak fluorescence response against log[concentration] and fit to a 4PL curve to determine the EC₅₀.

B. Antagonist Mode:

  • Plate and load cells with the calcium dye as in Agonist Mode.

  • Prepare serial dilutions of the test compound and the control antagonist (Mepyramine).

  • Pre-incubate the cells with the test compound dilutions or Mepyramine for 15-30 minutes.

  • Place the plate in the fluorescence reader. Record a baseline reading.

  • Inject a fixed concentration of the agonist Histamine (typically an EC₈₀ concentration) into all wells.

  • Continue recording the fluorescence signal for 1-2 minutes.

  • Analysis: A reduction in the Histamine-induced signal in the presence of the test compound indicates antagonist activity. Plot the inhibition of the Histamine response against log[concentration] of the test compound and fit to a 4PL curve to determine the IC₅₀.

G compound Compound (Antagonist) h1r H1 Receptor (GPCR) compound->h1r Binds/Blocks histamine Histamine (Agonist) histamine->h1r Binds/Activates gq Gq Protein h1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release response Cellular Response (Fluorescence Signal) ca_release->response

Figure 2: H1R Gq-coupled signaling pathway leading to Ca²⁺ release.

Tier 3: Selectivity and Safety Profiling

This final tier aims to understand the compound's specificity and to perform a crucial check for general cytotoxicity, which can confound efficacy data.

Protocol 5.1: Transporter Selectivity Panel

Principle and Rationale: Using the dose-response protocol (4.1), determine the IC₅₀ values for the compound against DAT, NET, and SERT. The ratio of these values provides a quantitative measure of selectivity. For example, a compound that is 100-fold more potent at DAT versus SERT and NET would be considered highly selective for the dopamine transporter. This profile is critical for predicting both therapeutic effects and potential side effects.

Protocol 5.2: General Cytotoxicity Assay (LDH Release)

Principle of the Assay: Cytotoxicity assays are essential for distinguishing specific pharmacological effects from non-specific cell death.[19][20][21] The lactate dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[19] An increase in LDH activity in the culture medium is proportional to the number of lysed cells.

Experimental Rationale: This assay must be run in parallel with the functional assays using the same cell lines, compound concentrations, and incubation times. If a compound shows high cytotoxicity at concentrations where it appears effective in a functional assay, the functional data may be a false positive. A safe therapeutic candidate should show efficacy at concentrations significantly below those that cause cytotoxicity.[20][22]

Materials:

  • Cells used in functional assays (e.g., HEK293-hDAT).

  • LDH Cytotoxicity Assay Kit.

  • Lysis Buffer (positive control for 100% cytotoxicity).

  • 96-well plates.

Step-by-Step Protocol:

  • Plate cells and treat with the same serial dilutions of the test compound used in the functional assays. Include untreated (negative) and vehicle controls.

  • To a separate set of wells, add Lysis Buffer 45 minutes before the end of the experiment to serve as the maximum LDH release control.

  • Incubate for the same duration as the primary functional assay.

  • Following incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well and incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percent cytotoxicity for each compound concentration.

    % Cytotoxicity = ((Compound_Abs - Spontaneous_Abs) / (Max_Abs - Spontaneous_Abs)) * 100

    (Where "Spontaneous_Abs" is from untreated cells and "Max_Abs" is from lysed cells).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Monoamine Transporter & MAO Inhibition Profile

Target Assay Type Parameter Value (µM)
hDAT Uptake Inhibition IC₅₀ 0.15
hNET Uptake Inhibition IC₅₀ 2.5
hSERT Uptake Inhibition IC₅₀ 8.9
hMAO-A Enzyme Inhibition % Inh @ 10µM 15%

| hMAO-B | Enzyme Inhibition | % Inh @ 10µM | 8% |

Interpretation: The hypothetical data suggests the compound is a potent DAT inhibitor with significant selectivity over NET (>16-fold) and SERT (>59-fold). It shows negligible activity against MAO enzymes at 10 µM.

Table 2: Hypothetical H1 Receptor Functional Activity & Cytotoxicity

Target Assay Type Parameter Value (µM)
hH1R Ca²⁺ Flux (Agonist) EC₅₀ > 30
hH1R Ca²⁺ Flux (Antagonist) IC₅₀ 0.05

| HEK293 | LDH Release | CC₅₀ | > 30 |

Interpretation: The compound is a potent H1R antagonist. Importantly, it shows no significant cytotoxicity (CC₅₀ > 30 µM), indicating that the observed functional activities are not artifacts of cell death and suggesting a favorable preliminary safety window.

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Application Notes and Protocols for In Vivo Evaluation of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for In Vivo Characterization

The compound 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine belongs to the 2-phenethylamine class, a structural motif present in a wide array of neuroactive compounds.[1] Molecules in this class are known to interact with various central nervous system targets, including monoamine transporters.[1] Specifically, the dopamine transporter (DAT) is a key target for many psychostimulant drugs that modulate dopamine levels in the brain's reward and motor circuits.[2][3] Given its structure, it is hypothesized that this compound may function as a dopamine reuptake inhibitor, leading to increased synaptic dopamine and subsequent psychomotor stimulation.

These application notes provide a comprehensive guide for the initial in vivo characterization of this compound. The following protocols are designed to test two primary hypotheses:

  • The compound induces psychostimulant-like effects on spontaneous locomotor activity.

  • The compound possesses reinforcing properties, indicating potential abuse liability.

To investigate these endpoints, two well-established rodent behavioral paradigms are detailed: the Open Field Test (OFT) for locomotor activity and the Intravenous Self-Administration (IVSA) model for assessing reinforcing effects.[2][4][5] Adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols is mandatory for all described procedures.[6]

Part 1: Assessment of Locomotor Activity via Open Field Test (OFT)

The OFT is a fundamental assay to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents when introduced to a novel environment.[7][8][9] An increase in locomotor activity following compound administration is a hallmark of psychostimulant action.[2][10]

Causality Behind Experimental Choices
  • Animal Model: Male Sprague-Dawley rats are chosen for their extensive use in neuropharmacological research, providing a robust baseline for behavioral comparison.

  • Acclimation: A 30-60 minute acclimation period is crucial to reduce the influence of stress from handling and the novel testing room environment on the behavioral output.[8]

  • Dose-Response Curve: Testing a range of doses is essential to characterize the compound's potency and identify a dose that elicits a measurable effect without inducing toxicity or stereotyped behaviors that could confound locomotor data.

  • Automated Tracking: The use of an automated video tracking system eliminates observer bias and provides a rich dataset of behavioral parameters, including distance traveled, velocity, and spatial distribution within the arena.[11][12]

Experimental Workflow: Open Field Test

OFT_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Testing Day cluster_analysis Phase 3: Data Analysis Animal_Procurement Animal Procurement & Acclimation (1 week) Habituation Habituation to Handling (3 days) Animal_Procurement->Habituation Transport Transport Animals to Testing Room Habituation->Transport Dose_Prep Compound Formulation & Dose Preparation Acclimate Acclimate to Room (30-60 min) Transport->Acclimate Injection Administer Compound or Vehicle (i.p., s.c., or p.o.) Acclimate->Injection Placement Place Animal in Open Field Arena Injection->Placement Recording Record Activity (e.g., 60 min) Placement->Recording Extraction Extract Tracking Data Recording->Extraction Quantification Quantify Parameters (Distance, Time in Center, etc.) Extraction->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats

Caption: Workflow for the Open Field Test.

Detailed Protocol: Open Field Test
  • Animals and Housing:

    • Use adult male Sprague-Dawley rats (250-300g).

    • House animals individually to prevent social interaction from affecting baseline activity.

    • Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow at least one week of acclimation to the facility before any experimental procedures.

  • Apparatus:

    • Open field arena (e.g., 50 cm x 50 cm x 38 cm) made of non-porous material.[12][13]

    • An overhead camera connected to a video tracking system (e.g., Any-maze, EthoVision).

    • The testing room should be dimly lit and sound-attenuated.

  • Procedure:

    • Transport animals to the testing room and allow them to acclimate for at least 30 minutes.[11]

    • Prepare fresh solutions of this compound at various doses (e.g., 1, 3, 10 mg/kg) and a vehicle control (e.g., saline or 5% DMSO in saline).

    • Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • After a predetermined pretreatment time (e.g., 15-30 minutes), gently place the rat in the center of the open field arena.

    • Start the tracking software and record the session for a specified duration (e.g., 60 minutes).[7]

    • After each trial, remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[13]

  • Data Analysis:

    • The primary endpoint is total distance traveled.

    • Secondary endpoints include time spent in the center versus the periphery (an index of anxiety-like behavior), rearing frequency, and average velocity.[7][11]

    • Analyze data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the compound's effect.

    • Use an appropriate statistical test, such as a one-way ANOVA followed by post-hoc tests, to compare dose groups to the vehicle control.[7]

Data Presentation: Example Open Field Test Results
Treatment GroupDose (mg/kg)Total Distance Traveled (m) (Mean ± SEM)Time in Center Zone (s) (Mean ± SEM)
Vehicle025.5 ± 2.118.3 ± 1.5
Compound X135.2 ± 3.016.9 ± 1.8
Compound X358.9 ± 4.5**15.5 ± 1.4
Compound X1075.4 ± 5.1***12.1 ± 1.1
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle

Part 2: Assessment of Reinforcing Properties via Intravenous Self-Administration (IVSA)

The IVSA paradigm is the gold standard for assessing the abuse liability of a compound in preclinical models.[4][5] This operant conditioning procedure allows animals to learn to perform an action (e.g., a lever press) to receive an intravenous infusion of a drug.[4] A compound is considered to have reinforcing properties if animals learn to self-administer it.

Causality Behind Experimental Choices
  • Surgical Model: Chronic indwelling jugular vein catheterization is necessary to allow for repeated, long-term intravenous drug delivery in freely moving animals.[4] Maintaining catheter patency is critical for the success of these long-term studies.[14]

  • Operant Chamber: Standard operant conditioning chambers equipped with levers, cue lights, and an infusion pump system are required. The use of two levers (one active, one inactive) serves as a crucial control to ensure the behavior is directed specifically at obtaining the drug.[15]

  • Acquisition Phase: A fixed-ratio 1 (FR1) schedule, where one lever press results in one infusion, is the simplest schedule for establishing initial drug-taking behavior.[15]

  • Dose-Response Evaluation: Once stable responding is established, evaluating different unit doses of the drug allows for the determination of the classic inverted "U"-shaped dose-response curve, a characteristic of many reinforcing drugs.

Experimental Workflow: Intravenous Self-Administration

IVSA_Workflow cluster_pre_training Phase 1: Pre-Training cluster_acquisition Phase 2: Drug Acquisition cluster_testing Phase 3: Dose-Response Testing Surgery Jugular Vein Catheterization Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Food_Training Operant Training (Food Reward) (Optional, facilitates learning) Recovery->Food_Training Acquisition_Sessions Daily Acquisition Sessions (e.g., 2 hours/day, FR1 schedule) Food_Training->Acquisition_Sessions Stability_Check Assess Stability of Responding (<20% variation over 3 days) Acquisition_Sessions->Stability_Check Dose_Substitution Substitute Different Unit Doses Stability_Check->Dose_Substitution Data_Collection Record Infusions & Lever Presses Dose_Substitution->Data_Collection

Caption: Workflow for Intravenous Self-Administration.

Detailed Protocol: Intravenous Self-Administration
  • Surgical Procedure:

    • Anesthetize adult male Sprague-Dawley rats according to an IACUC-approved protocol.

    • Surgically implant a chronic indwelling catheter into the right jugular vein. The external portion of the catheter is passed subcutaneously to exit on the animal's back.[4][15]

    • Allow a recovery period of 5-7 days, during which catheters are flushed daily with heparinized saline to maintain patency.

  • Apparatus:

    • Standard operant conditioning chambers (e.g., Med Associates, Coulbourn Instruments).

    • Each chamber should contain two levers, a stimulus light above each lever, a house light, and a tone generator.

    • The chamber is connected to a syringe pump for intravenous infusions. A liquid swivel allows the animal to move freely while connected to the infusion line.[16]

  • Procedure (Acquisition):

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Connect the animal's catheter to the infusion line.

    • Initiate an FR1 schedule of reinforcement. A press on the "active" lever results in a brief intravenous infusion of the compound (e.g., 0.1 ml over 5 seconds) paired with a cue light and tone.[15]

    • A press on the "inactive" lever is recorded but has no programmed consequences.

    • A "time-out" period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in an infusion.[15]

    • Continue daily sessions until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Procedure (Dose-Response):

    • Once stable self-administration is established at a maintenance dose, test different unit doses in a counterbalanced order.

    • Allow responding to stabilize at each new dose for at least three days before moving to the next.

  • Data Analysis:

    • The primary endpoint is the number of infusions earned per session.

    • Discrimination between the active and inactive levers is a critical measure of directed, drug-seeking behavior.

    • Plot the number of infusions as a function of the unit dose to generate a dose-response curve.

Data Presentation: Example IVSA Dose-Response Results
Unit Dose (mg/kg/infusion)Active Lever Presses (Mean ± SEM)Inactive Lever Presses (Mean ± SEM)Number of Infusions (Mean ± SEM)
0 (Saline)12 ± 2.510 ± 2.111 ± 2.3
0.0135 ± 4.18 ± 1.933 ± 3.8
0.0352 ± 5.6 9 ± 2.049 ± 5.2
0.141 ± 4.9 11 ± 2.438 ± 4.5
0.320 ± 3.310 ± 2.218 ± 3.1
*p < 0.05, **p < 0.01 compared to Saline

Conclusion and Future Directions

The protocols outlined provide a robust framework for the initial in vivo characterization of this compound. Positive results in these assays—specifically, dose-dependent increases in locomotor activity and the establishment of intravenous self-administration—would provide strong evidence for its classification as a psychostimulant with abuse potential. Such findings would warrant further investigation into its precise mechanism of action, including in vivo microdialysis to measure dopamine efflux in the nucleus accumbens and binding assays to determine its affinity for the dopamine transporter and other potential targets.

References

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Application Notes and Protocols for 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

These application notes provide comprehensive guidelines for the safe handling, storage, and use of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. This document is intended for researchers, scientists, and professionals in drug development and related fields. The information herein is synthesized from established safety protocols for structurally similar aromatic amines and general principles of laboratory safety. It is crucial to note that a specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. Therefore, the following guidelines are based on an expert assessment of the compound's structure and the known hazards of related chemicals.

Compound Profile and Inferred Hazard Assessment

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₆N₂

  • Molecular Weight: 212.29 g/mol [1]

Inferred Hazard Profile:

Based on the structural motifs of a phenethylamine and a picolylamine, this compound is anticipated to exhibit hazards associated with aromatic amines. These compounds can be readily absorbed through the skin and respiratory tract.[2] Structurally related compounds like 2-phenylethylamine are classified as toxic if swallowed and can cause severe skin burns and eye damage.[3][4] Similarly, N-(pyridin-2-ylmethyl)ethanamine is classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[5] Therefore, it is prudent to handle this compound as a hazardous substance with appropriate precautions.

Table 1: Inferred GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed[3][5]
Skin Corrosion/IrritationCategory 1A/1BCauses severe skin burns and eye damage[3][5]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage[3]
Specific target organ toxicity — Single exposureCategory 3May cause respiratory irritation[5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, skin contact, and ingestion. A multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6]

  • Eyewash Station and Safety Shower: An accessible and regularly tested eyewash station and safety shower are essential in the event of accidental exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent contact with the skin, eyes, and respiratory system.[7][8][9]

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Hands Double gloving with nitrile or neoprene gloves.[10]Provides a barrier against dermal absorption. Double gloving offers additional protection in case of a breach in the outer glove.
Eyes/Face Chemical splash goggles and a face shield.[10]Protects against splashes and vapors that can cause severe eye damage.
Body Flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects the skin from accidental contact.
Respiratory A respirator may be necessary in situations where airborne exposure is possible.[6]Consult your institution's environmental health and safety office for respirator selection and fit-testing.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Storage and Handling Protocols

Proper storage and handling are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[6][11] Polyethylene or polypropylene containers are often recommended for amines.[11]

  • Atmosphere: As some amines can be sensitive to air, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[12][13]

  • Temperature: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][14] Do not store in a standard domestic refrigerator.[15]

  • Incompatibilities: Store separately from strong oxidizing agents, strong reducing agents, and strong acids.[6][16]

Handling Workflow

The following workflow should be adhered to for all procedures involving this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh Compound in Fume Hood B->C D Prepare Solution C->D E Conduct Experiment D->E F Quench Reaction (if applicable) E->F G Dispose of Waste F->G H Decontaminate Work Area G->H I Remove and Dispose of PPE H->I

Caption: General workflow for handling this compound.

Experimental Protocols

Preparation of a Stock Solution (e.g., 10 mM in DMSO)

Objective: To prepare a stock solution for use in biological or chemical assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Don all required PPE and ensure the analytical balance is inside a chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound into a tared, appropriate container (e.g., a microcentrifuge tube).

  • Solvent Addition: In the fume hood, add the calculated volume of anhydrous DMSO to the container with the compound.

  • Dissolution: Cap the container securely and vortex or sonicate until the compound is fully dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a clearly labeled, sealed container.

Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Hazard Alert->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response) Assess->LargeSpill Large Contain Contain Spill with Absorbent Material SmallSpill->Contain ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Neutralize Neutralize if Safe and Appropriate Contain->Neutralize Cleanup Collect Residue into Hazardous Waste Container Neutralize->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate End Spill Managed Decontaminate->End ContactEHS->End

Caption: Decision-making workflow for spill response.

First Aid Measures
  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

  • Skin Contact: Immediately wash with plenty of soap and water.[16] If skin irritation occurs, seek medical advice.[16] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16] If eye irritation persists, get medical advice.[16]

  • Ingestion: Clean the mouth with water. Get medical attention.[16] Do NOT induce vomiting.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect in a labeled, sealed container for hazardous chemical waste. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any disposable materials that come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous waste.[17]

  • Empty Containers: Empty containers that held the compound should also be disposed of as hazardous waste.[17]

Consult your institution's environmental health and safety department for specific disposal procedures.[18]

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

The primary and most efficient route for synthesizing this compound is through a reductive amination reaction. This method involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the desired amine.[1][2] This approach is favored for its control over the degree of alkylation, avoiding the common issue of multiple alkylations seen with direct alkylation methods.[1]

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Issue 1: Low Yield of the Target Amine

Question: My reaction is showing a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors throughout the reductive amination process. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Imine Formation: The formation of the imine intermediate from phenylacetaldehyde and 2-aminomethylpyridine is a crucial equilibrium step.[2]

    • Cause: Insufficient removal of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials.

    • Solution:

      • Azeotropic Removal: Conduct the reaction in a solvent that forms an azeotrope with water (e.g., toluene or benzene) using a Dean-Stark apparatus.

      • Drying Agents: Add a drying agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (4Å) to the reaction mixture.[3] Molecular sieves can also act as a catalyst for imine formation.[4]

  • Suboptimal pH: The pH of the reaction is critical for efficient imine formation.

    • Cause: If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic. If it's too basic, the carbonyl group won't be sufficiently activated for nucleophilic attack.

    • Solution: Maintain a mildly acidic pH, typically between 4 and 6.[1] This can be achieved by adding a small amount of a weak acid like acetic acid.

  • Inefficient Reduction of the Imine: The choice and handling of the reducing agent are paramount.

    • Cause: The reducing agent may be decomposing or reacting with the starting aldehyde before the imine is formed.

    • Solution:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity for reducing the iminium ion in the presence of the aldehyde.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective and can be used in protic solvents like methanol.[6][7] While sodium borohydride (NaBH₄) can be used, it should be added after allowing sufficient time for imine formation to avoid reduction of the starting aldehyde.[6][8]

      • One-Pot vs. Two-Step: For sensitive substrates, a two-step approach where the imine is formed first, followed by the addition of the reducing agent, can improve yields.[9]

Issue 2: Formation of Side Products

Question: I am observing significant impurities in my final product. What are the common side reactions and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the overall yield. Here are the most common impurities and strategies to mitigate their formation:

  • Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react further with the aldehyde to form a tertiary amine.

    • Cause: This is more likely to occur if there is an excess of the aldehyde or if the reaction is run for an extended period.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the amine (2-aminomethylpyridine) relative to the aldehyde (phenylacetaldehyde). A 1.1:1 ratio is a good starting point.[10]

      • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting materials are consumed and before significant tertiary amine formation occurs.

      • Non-Acidic Conditions: Running the reductive amination under non-acidic conditions can suppress the formation of the tertiary amine.[3]

  • Reduction of the Starting Aldehyde: The reducing agent can react with the starting aldehyde to form the corresponding alcohol (2-phenylethanol).

    • Cause: This is a common issue when using strong, non-selective reducing agents like NaBH₄ without allowing for complete imine formation first.[1][6]

    • Solution:

      • Use a Selective Reducing Agent: Employ NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion over the aldehyde.[1][5][7]

      • Sequential Addition: If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.[6]

  • Aldol Condensation of Phenylacetaldehyde: Phenylacetaldehyde can undergo self-condensation under basic or acidic conditions.

    • Cause: Presence of strong acids or bases in the reaction mixture.

    • Solution: Maintain a mildly acidic to neutral pH and ensure all reagents and solvents are of high purity.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of this compound. What are the recommended purification techniques?

Answer: Effective purification is crucial for obtaining the final product in high purity.

  • Initial Work-up:

    • Quenching: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride-based reagents, a slow addition of water or a dilute acid (e.g., 1M HCl) until gas evolution ceases is effective. Be cautious as hydrogen gas is evolved.

    • Extraction: The product is a basic amine and can be extracted into an organic solvent (e.g., dichloromethane, ethyl acetate) after basifying the aqueous layer with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to a pH > 10. This ensures the amine is in its free base form and is soluble in the organic phase.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method for purifying the crude product.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. The addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to prevent the amine product from tailing on the silica gel column.

  • Crystallization/Salt Formation:

    • If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

    • Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate salt) by treating a solution of the free base with the corresponding acid. The salt can then be isolated by filtration and, if necessary, the free base can be regenerated.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent depends on the reducing agent used.

  • For NaBH(OAc)₃ , aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[6]

  • For NaBH₃CN , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used as it is not sensitive to water.[6]

  • If using NaBH₄ , methanol or ethanol are suitable solvents.[6]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., 50% ethyl acetate in hexanes) and visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain. The disappearance of the starting materials (phenylacetaldehyde and 2-aminomethylpyridine) and the appearance of a new spot corresponding to the product will indicate the reaction's progress. LC-MS can also be used for more quantitative monitoring.[10]

Q3: Can I perform this reaction as a one-pot synthesis?

A3: Yes, a one-pot procedure is common, especially when using a mild and selective reducing agent like NaBH(OAc)₃.[9] In this case, the aldehyde, amine, and reducing agent are all mixed together in the solvent at the beginning of the reaction. The advantage of NaBH(OAc)₃ is that it reacts much faster with the in-situ formed iminium ion than with the starting aldehyde.[9]

Q4: Are there any safety precautions I should be aware of?

A4:

  • Phenylacetaldehyde: Can be lachrymatory and should be handled in a well-ventilated fume hood.

  • Borohydride Reagents: React with water and protic solvents to produce flammable hydrogen gas. Quenching should be done slowly and carefully.

  • Sodium Cyanoborohydride: Is toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution and ensure the reaction and work-up are performed in a fume hood.

III. Experimental Protocols & Data

Optimized Protocol for the Synthesis of this compound

This protocol utilizes sodium triacetoxyborohydride for a high-yield, one-pot synthesis.

Materials:

  • Phenylacetaldehyde

  • 2-Aminomethylpyridine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-aminomethylpyridine (1.1 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add phenylacetaldehyde (1.0 equivalent).

  • Stir the mixture for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 0.5% triethylamine) to afford the pure this compound.

Comparative Data of Reducing Agents
Reducing AgentSolventTypical Yield (%)Key AdvantagesKey Disadvantages
NaBH(OAc)₃ DCM, DCE, THF85-95%Mild, selective, suitable for one-pot reactions.[5]Water-sensitive, higher cost.
NaBH₃CN MeOH, EtOH80-90%Stable in protic solvents, selective.[7]Toxic (cyanide source).
NaBH₄ MeOH, EtOH60-75%Inexpensive, readily available.Can reduce the starting aldehyde, requires a two-step procedure for best results.[6]
H₂/Catalyst (e.g., Pd/C) EtOH, MeOH>90%"Green" method, high yield.Requires specialized hydrogenation equipment.

IV. Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Starting Materials: Phenylacetaldehyde 2-Aminomethylpyridine Imine_Formation Imine Formation (Mildly Acidic, Dehydration) Start->Imine_Formation Mix in Solvent Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Add Reducing Agent Workup Work-up & Quenching Reduction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Overall workflow for the reductive amination synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low Yield Incomplete Imine Formation Inefficient Reduction Suboptimal pH Cause1 Cause: Water Present Solution: Add Drying Agent Problem:f0->Cause1 Cause2 Cause: Wrong Reducing Agent Solution: Use NaBH(OAc)₃ Problem:f1->Cause2 Cause3 Cause: pH too high/low Solution: Adjust to pH 4-6 Problem:f2->Cause3

Caption: Logic for troubleshooting low synthesis yield.

V. References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?. [Link]

  • Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH?. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • ACS Green Chemistry Institute. (2026). Reductive Amination. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • ResearchGate. (2025). Expedient Reductive Amination of Aldehyde Bisulfite Adducts | Request PDF. [Link]

  • ResearchGate. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. [Link]

  • PubMed. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. [Link]

  • Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

Sources

troubleshooting side reactions in 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The information provided herein is based on established chemical principles and practical laboratory experience to ensure the successful and efficient synthesis of your target compound.

Introduction

The synthesis of this compound is most commonly achieved through the reductive amination of phenylacetaldehyde with 2-aminomethylpyridine. This method is widely used due to its efficiency and the commercial availability of the starting materials.[1] The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.[1][2][3] While seemingly straightforward, this reaction is prone to several side reactions that can significantly lower the yield and complicate the purification of the final product. This guide will address these potential issues in a practical question-and-answer format.

Troubleshooting Guide

Low or No Product Yield

Question: I am observing very low to no formation of the desired this compound. What are the likely causes and how can I improve my yield?

Answer: Low or no product yield in this reductive amination can stem from several factors, primarily related to imine formation and the choice of reducing agent.

  • Inefficient Imine Formation: The initial condensation between phenylacetaldehyde and 2-aminomethylpyridine to form the imine is a critical equilibrium-driven step.[1]

    • Troubleshooting:

      • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote imine formation.[4][5][6] The acid protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine.

      • Dehydration: The removal of water, a byproduct of imine formation, can shift the equilibrium towards the product.[1] This can be achieved by using dehydrating agents like molecular sieves or by performing the reaction in a solvent that allows for azeotropic removal of water.

      • Pre-formation of the Imine: In some cases, particularly if competitive reduction of the aldehyde is a concern, pre-forming the imine before adding the reducing agent can be beneficial.[4] You can monitor the disappearance of the aldehyde starting material by thin-layer chromatography (TLC) to confirm imine formation.

  • Inappropriate Reducing Agent or Conditions: The choice of reducing agent and the reaction conditions are crucial for selectively reducing the imine in the presence of the starting aldehyde.

    • Troubleshooting:

      • Mild Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a preferred reducing agent for one-pot reductive aminations because it is mild enough to not significantly reduce the aldehyde, but readily reduces the iminium ion formed under slightly acidic conditions.[1][2][5][7]

      • Alternative Mild Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly at a controlled pH (typically around 6-7), where it selectively reduces the imine.[1][2] However, it is important to handle this reagent with care due to its toxicity and the potential to generate hydrogen cyanide.

      • Stepwise Reduction with Stronger Reducing Agents: If using a stronger reducing agent like sodium borohydride (NaBH₄), it is essential to first allow for complete imine formation before its addition to prevent the premature reduction of phenylacetaldehyde.[7][8][9][10]

Formation of Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge in this synthesis. The primary side products to be aware of are the over-alkylated tertiary amine, the alcohol resulting from aldehyde reduction, and unreacted starting materials.

  • Over-alkylation (Formation of the Tertiary Amine): The desired secondary amine product can react with another molecule of phenylacetaldehyde to form a tertiary amine. This is more likely if the product amine is more nucleophilic than the starting primary amine.[11]

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the 2-aminomethylpyridine to ensure the complete consumption of the aldehyde and minimize the chance for the product to react further.

      • Slow Addition of Aldehyde: Adding the phenylacetaldehyde slowly to the reaction mixture containing the amine can help maintain a low concentration of the aldehyde, favoring the formation of the desired secondary amine.

  • Reduction of Phenylacetaldehyde: If the reducing agent is too strong or added before complete imine formation, it can reduce the starting aldehyde to 2-phenylethanol.

    • Troubleshooting:

      • Use a Mild Reducing Agent: As mentioned previously, NaBH(OAc)₃ or NaBH₃CN are ideal for minimizing this side reaction.[1][2][5][7]

      • Stepwise Procedure: If using NaBH₄, ensure the imine is fully formed before adding the reducing agent.[7][8][9][10]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of both phenylacetaldehyde and 2-aminomethylpyridine in the final mixture, complicating purification.

    • Troubleshooting:

      • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting materials. If the reaction stalls, consider adding more reducing agent or allowing for a longer reaction time.

      • Optimize Reaction Conditions: Ensure adequate mixing and an appropriate reaction temperature. Most reductive aminations proceed well at room temperature.

Purification Challenges

Question: I am having difficulty separating my desired product from the impurities. What are the recommended purification strategies?

Answer: The basic nature of the amine product allows for effective purification using acid-base extraction.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while neutral impurities like 2-phenylethanol will remain in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, causing it to precipitate or become extractable.

    • Extract the now basic aqueous layer with an organic solvent to isolate the purified amine product.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, often provides good separation. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the amine product from tailing on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used and effective solvents for reductive aminations with NaBH(OAc)₃.[7][12] Methanol or ethanol are suitable when using NaBH₄ or NaBH₃CN, though be aware that alcohols can sometimes participate in side reactions if using a metal catalyst for reduction.[7][12]

Q2: How can I confirm the formation of the imine intermediate?

A2: Imine formation can be monitored by TLC, where you should observe the disappearance of the aldehyde spot and the appearance of a new, typically less polar, imine spot. For a more definitive confirmation, you can take an aliquot of the reaction mixture before adding the reducing agent and analyze it by ¹H NMR spectroscopy, looking for the characteristic imine proton signal (a singlet typically in the range of 8-9 ppm).

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: For most reductive aminations using borohydride-based reagents, an inert atmosphere (e.g., nitrogen or argon) is not strictly necessary but is good practice to prevent any potential oxidation of the aldehyde or other reaction components.

Q4: Can I use a different aldehyde or amine in this procedure?

A4: The general principles and troubleshooting strategies outlined here are applicable to a wide range of reductive amination reactions. However, the reactivity of the specific aldehyde and amine, as well as their steric and electronic properties, may necessitate adjustments to the reaction conditions, such as the choice of catalyst, solvent, and reaction time.

Reaction Pathway and Side Reactions

The following diagram illustrates the main synthetic route for this compound and the key points where side reactions can occur.

G Phenylacetaldehyde Phenylacetaldehyde Imine Imine Intermediate Phenylacetaldehyde->Imine + H₂O (Imine Formation) Side_Product_1 2-Phenylethanol Phenylacetaldehyde->Side_Product_1 Reduction (Premature/Non-selective) Side_Product_2 Tertiary Amine (Over-alkylation) Phenylacetaldehyde->Side_Product_2 Further Reaction Aminomethylpyridine 2-Aminomethylpyridine Aminomethylpyridine->Imine + H₂O (Imine Formation) Product This compound (Desired Product) Imine->Product Reduction (e.g., NaBH(OAc)₃) Product->Side_Product_2 Further Reaction

Caption: Main reaction and side reaction pathways.

Summary of Key Parameters

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for the imine/iminium ion, minimizing aldehyde reduction.[1][2][5][7]
Catalyst Acetic Acid (catalytic)Promotes the formation of the imine intermediate.[4][5][6]
Solvent DCE or DCMCommon and effective solvents for reactions using STAB.[7][12]
Stoichiometry Slight excess of amineDrives the reaction to completion and minimizes over-alkylation.
Purification Acid-Base ExtractionExploits the basicity of the amine product for efficient separation from neutral impurities.

References

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress.
  • Wikipedia. (2023, October 29). Reductive amination. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Sreekumar, R., & Padmanabhan, S. (2000). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology, 7(6), 294-297.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Che, C., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1655-1659. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Request PDF. (2025, August 10). Expedient Reductive Amination of Aldehyde Bisulfite Adducts. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026, January 3). Reductive Amination. Wordpress. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

Sources

addressing solubility issues of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine in biological buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Addressing Solubility Challenges in Biological Buffers

Welcome, researchers. This guide is designed to serve as a dedicated resource for overcoming the solubility hurdles associated with 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine in common biological buffers. As scientists, we understand that compound precipitation can halt promising experiments. This center provides not just solutions, but the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Molecule: The Root of the Solubility Challenge

This compound is a diprotic weak base. Its structure contains two nitrogen atoms capable of accepting protons: the secondary amine in the ethanamine chain and the nitrogen in the pyridine ring. This chemical nature is the primary determinant of its solubility behavior in aqueous solutions.

  • The Ethanaminic Nitrogen: This is the more basic of the two sites, with an estimated pKa likely in the range of 8.0-10.0, similar to other phenethylamines[1].

  • The Pyridinic Nitrogen: This site is significantly less basic, with a pKa around 5.0.

At a pH below its pKa, a basic group becomes protonated, acquiring a positive charge and significantly increasing its affinity for polar solvents like water. Conversely, at a pH above its pKa, it exists as the neutral, or "free base," form, which is typically less water-soluble. The neutral pH of most biological buffers (e.g., PBS at pH 7.4) is often insufficient to maintain full protonation and, therefore, full solubility of the compound, leading to precipitation.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of this compound.

Q1: What is the best organic solvent to prepare a stock solution?

A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible solvent capable of dissolving the compound at high concentrations (e.g., >10 mM). For applications sensitive to DMSO, high-purity ethanol can be an alternative, though you may achieve a lower stock concentration.

Q2: My compound precipitates as soon as I dilute my DMSO stock into PBS (pH 7.4). Why?

A2: This is the most common issue and is a direct consequence of the compound's basicity. Your high-concentration DMSO stock keeps the compound solubilized. Upon significant dilution into PBS at pH 7.4, two things happen: the DMSO concentration plummets, and the compound is exposed to a pH that is close to or above the pKa of its primary amine. This causes the compound to shift from its charged, soluble (protonated) form to its neutral, poorly soluble (free base) form, resulting in precipitation.

Q3: Can I just heat the buffer to get my compound to dissolve?

A3: While gentle warming can sometimes help dissolve a compound, it is generally not a recommended solution for this issue. It does not address the underlying pH-dependent insolubility. The compound will likely precipitate again as the solution cools to the experimental temperature (e.g., 37°C or room temperature). Furthermore, prolonged heating can risk chemical degradation of your compound.

Q4: Is it better to add the stock solution to the buffer or the buffer to the stock?

A4: It is almost always better to add the stock solution to the vigorously vortexing or stirring buffer. This method, known as "precipitate-as-you-go," promotes rapid dispersion and minimizes localized high concentrations of the compound, which can initiate precipitation. Never add buffer directly to a small volume of stock in a tube, as this creates an intermediate phase where the solvent (DMSO) is diluted, but the compound concentration is still very high, guaranteeing precipitation.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific solubility problems.

Problem 1: Compound precipitates from the final working solution over time.
  • Probable Cause: You are operating at or near the kinetic solubility limit of the compound in your specific buffer. While it may appear dissolved initially, the solution is supersaturated and thermodynamically unstable, leading to delayed precipitation.

  • Troubleshooting Workflow:

G cluster_0 Problem: Delayed Precipitation cluster_1 Diagnostic Steps cluster_2 Solution Pathways A Initial Observation: Solution clear, precipitates later B Step 1: Determine Max Solubility Perform kinetic solubility test. (See Protocol 2) A->B Start Here C Step 2: Re-evaluate Working Concentration Is your concentration above the measured limit? B->C D Option A: Lower Concentration Work below the measured kinetic solubility limit. C->D Yes E Option B: Modify Buffer If concentration cannot be lowered, enhance solubility using pH, co-solvents, or cyclodextrins. C->E No, but still crashing G cluster_solutions Solubilization Strategies cluster_details Implementation Details Start Problem: Immediate Precipitation pH Strategy 1: pH Adjustment Start->pH Is pH change allowed in assay? Cosolvent Strategy 2: Co-solvents pH->Cosolvent No Cyclodextrin Strategy 3: Cyclodextrins pH->Cyclodextrin No pH_detail Lower buffer pH to < 7.0. Titrate to find optimal pH. (See Protocol 3) pH->pH_detail Cosolvent_detail Add biocompatible solvent (e.g., PEG 400) to final buffer. (See Protocol 4) Cosolvent->Cosolvent_detail Cyclodextrin_detail Incorporate HP-β-CD to encapsulate the compound. (See Protocol 5) Cyclodextrin->Cyclodextrin_detail

Caption: Decision tree for selecting a solubilization strategy.

Solubilization Strategies & Comparative Data

When pH modification is not viable due to experimental constraints, other formulation strategies must be employed. [2][3][4]

Strategy Mechanism of Action Pros Cons Recommended Starting Point
pH Adjustment Increases the population of the protonated, charged, and more soluble form of the molecule. [5][6] Simple, inexpensive, and highly effective for basic compounds. [7] May alter biological activity or assay conditions; potential for buffer capacity issues. Lower the pH of your final buffer to 6.5 and test solubility.
Co-solvents A water-miscible organic solvent is added to the buffer to increase the "solvating power" of the bulk medium for lipophilic compounds. [8][9] Can provide a significant boost in solubility. Simple to implement. Can affect protein structure and enzyme activity, even at low percentages. May be toxic to cells. 1-5% (v/v) final concentration of PEG 400 or Propylene Glycol.

| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They encapsulate the poorly soluble drug, presenting a soluble complex to the aqueous buffer. [10][11][12]| Generally biocompatible and low toxicity. [13]Can significantly increase solubility without organic solvents. [14]| Can be expensive. May interact with other components of the assay (e.g., cell membranes). | 1-10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the final buffer. |

Experimental Protocols

Protocol 1: Preparing a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a primary stock solution in an organic solvent. [15][16]

  • Calculate Mass: Determine the mass of this compound needed for your desired volume and concentration (e.g., 10 mM).

    • Formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ).

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound using an analytical balance.

  • Dissolve: Transfer the solid to an appropriate-sized vial. Add the desired volume of high-purity DMSO (or ethanol) to the vial.

  • Ensure Complete Dissolution: Cap the vial and vortex vigorously. If needed, sonicate for 5-10 minutes in a water bath until the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Kinetic Solubility in a Target Buffer

This assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

  • Prepare Buffer: Dispense 98 µL of your target biological buffer (e.g., PBS, pH 7.4) into multiple wells of a 96-well plate.

  • Serial Dilution: Create a serial dilution of your high-concentration DMSO stock (e.g., 10 mM) in pure DMSO.

  • Spike Buffer: Add 2 µL of each DMSO stock concentration to the buffer-containing wells. This creates a range of compound concentrations with a constant final DMSO concentration of 2%.

  • Incubate & Read: Seal the plate, shake for 1-2 hours at room temperature, and then measure the turbidity (absorbance at ~650 nm) using a plate reader.

  • Analyze: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO-only control.

Protocol 3: pH-Dependent Solubility Profiling

This protocol helps identify the optimal pH for maintaining compound solubility.

  • Prepare Buffers: Prepare a series of the same buffer system (e.g., 50 mM phosphate) adjusted to a range of pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.4).

  • Add Compound: To separate vials, add an excess amount of the solid compound (enough that some will visibly remain undissolved).

  • Equilibrate: Add a fixed volume of each buffer to the corresponding vial. Cap tightly and shake/rotate at room temperature for 24 hours to allow the solution to reach equilibrium.

  • Separate: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the clear supernatant. Dilute it in a suitable solvent and quantify the concentration of the dissolved compound using HPLC-UV or a similar analytical method.

  • Plot: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH to visualize the solubility profile.

Protocol 4: Formulation with Co-solvents
  • Select Co-solvent: Choose a biocompatible co-solvent such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol.

  • Prepare Co-solvent Buffer: Prepare your biological buffer containing the desired final percentage of the co-solvent (e.g., for a 5% final concentration, add 5 mL of PEG 400 to 95 mL of buffer).

  • Test Dilution: Add your DMSO stock solution of the compound to the co-solvent-containing buffer (maintaining a final DMSO concentration below 1-2% if possible).

  • Observe: Visually inspect for precipitation immediately and after a period relevant to your experiment's duration (e.g., 24 hours).

Protocol 5: Formulation with Cyclodextrins

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex. [10][13]

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your biological buffer to the desired molar concentration (e.g., 10 mM). Gentle warming may be required to fully dissolve the cyclodextrin. Cool to room temperature before use.

  • Complexation: Slowly add the concentrated DMSO stock of your compound to the vortexing cyclodextrin-buffer solution. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1) to favor complex formation.

  • Equilibrate (Optional): For difficult-to-dissolve compounds, incubating the mixture for 1-2 hours with shaking can improve complexation efficiency.

  • Observe: Check for any signs of precipitation.

By systematically applying these diagnostic and formulation principles, you can develop a robust and reproducible method for working with this compound, ensuring the integrity and success of your experiments.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Na-Bangchang, K., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • Khan Academy. (n.d.). pH and solubility.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Chemistry Steps. (n.d.). The Effect of pH on Solubility.
  • askIITians. (2025). How does pH affect solubility?.
  • Reddit. (2021). Does anyone know how pH affects solubility??.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • Chemistry LibreTexts. (2025). Preparing Solutions.
  • NIH. (n.d.). Improving Tenoxicam Solubility and Bioavailability by Cosolvent System.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ChemicalBook. (n.d.). 2-PHENYL-N-(PYRIDIN-3-YLMETHYL)ETHANAMINE.
  • Boston University. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • YouTube. (2021). Lab Skills: Preparing Stock Solutions.
  • PubChem. (n.d.). Phenethylamine.

Sources

Technical Support Center: Scale-Up Production of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. Our focus is to provide practical, field-tested solutions to the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. This document is structured to provide immediate answers through FAQs and in-depth troubleshooting for complex process deviations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level inquiries that are frequently encountered during the initial stages of process development and scale-up.

Q1: What is the most robust and scalable synthetic route for this compound?

The most industrially viable method is a one-pot reductive amination . This process involves the reaction of phenylacetaldehyde with 2-(aminomethyl)pyridine to form an intermediate imine, which is immediately reduced in situ to the desired secondary amine. The choice of reducing agent is a critical parameter for scalability. While catalytic hydrogenation over a supported metal catalyst (e.g., Pd/C) is often the most atom-economical and "green" option, it requires specialized high-pressure equipment.[1] For operational simplicity on a multi-kilogram scale, chemical reductants like sodium borohydride (NaBH₄) or more stable amine-borane complexes such as 2-picoline borane are frequently employed.[1][2]

Q2: What are the critical process parameters (CPPs) that must be strictly controlled during scale-up?

Based on process safety and impurity control, the following CPPs are paramount:

  • Temperature: The initial imine formation is often mildly exothermic, but the reduction step, particularly with sodium borohydride, can generate a significant exotherm. Strict temperature control is essential to prevent runaway reactions and minimize side-product formation.

  • Rate of Reagent Addition: Slow, controlled addition of the reducing agent is critical to manage the reaction exotherm and maintain a safe operating temperature.

  • Stoichiometry: Precise control of the molar ratios of the aldehyde, amine, and reducing agent is necessary. An excess of the aldehyde can lead to the formation of tertiary amine impurities.[2]

  • Solvent Quality: The solvent must be inert to the reaction conditions and of sufficient purity to avoid introducing impurities. Protic solvents like methanol or ethanol are often used as they facilitate imine formation and are compatible with many borohydride reagents.[1]

Q3: What are the primary impurities expected during the synthesis, and how are they formed?

The impurity profile is typically dominated by three species:

  • Unreacted Starting Materials: Residual phenylacetaldehyde and 2-(aminomethyl)pyridine.

  • Tertiary Amine Impurity (N,N-bis(pyridin-2-ylmethyl)-2-phenylethanamine): This forms when the product (a secondary amine) reacts with another molecule of phenylacetaldehyde and is subsequently reduced. This is a common issue in reductive aminations.[2]

  • Phenylacetic Acid: Formed from the oxidation of unreacted phenylacetaldehyde, especially during work-up if air is not excluded.

Q4: What is the most effective method for purifying this compound on a large scale?

While silica gel chromatography is useful at the lab scale, it is not economically feasible for large-scale production. The most effective industrial purification strategy involves:

  • Aqueous Acid/Base Work-up: A series of extractions to remove non-basic impurities and unreacted aldehyde.

  • Crystallization as a Salt: The basic nature of the product allows for the formation of crystalline salts (e.g., hydrochloride, sulfate, or tartrate). By dissolving the crude freebase in a suitable solvent and adding the corresponding acid, the product salt can be selectively precipitated, leaving many impurities behind in the mother liquor.

  • Recrystallization: The isolated salt can be further purified by recrystallization from a suitable solvent system to achieve high purity (>99.5%).

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving specific issues encountered during the manufacturing process.

2.1 Reaction Stage Issues

Problem: The reaction shows low conversion, with significant amounts of starting materials remaining.

  • Potential Cause 1: Inefficient Imine Formation. The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction. On a large scale, inefficient mixing or insufficient reaction time can lead to poor conversion.

    • Solution:

      • Increase Reaction Time: Allow the aldehyde and amine to stir together for a longer period (e.g., 2-4 hours) before adding the reducing agent.

      • Water Removal: The reaction generates one equivalent of water. While often tolerated, in some cases, the presence of a dehydrating agent like 4Å molecular sieves can drive the equilibrium toward the imine, improving conversion.[2]

      • Verify Raw Material Quality: Ensure the starting materials meet specifications and have not degraded. Phenylacetaldehyde, in particular, can oxidize or polymerize upon storage.

  • Potential Cause 2: Inactive Reducing Agent. Sodium borohydride can decompose if exposed to moisture or acidic conditions.

    • Solution:

      • Use Fresh Reagent: Ensure the reducing agent is from a sealed container and has been stored properly.

      • Check for Quenching: Verify that no acidic impurities are present in the starting materials or solvent that could neutralize the reductant.

      • Consider a More Stable Alternative: For large-scale operations, amine-borane complexes like 2-picoline borane or 5-ethyl-2-methylpyridine borane offer greater stability and are easier to handle.[1]

Problem: HPLC analysis shows a significant peak corresponding to the tertiary amine impurity (>2%).

  • Potential Cause: Sub-optimal Stoichiometry or Slow Reduction. If the reduction of the imine is slow compared to the reaction of the secondary amine product with the aldehyde, the tertiary amine will form.

    • Solution:

      • Adjust Stoichiometry: Use a slight excess of the amine (e.g., 1.05-1.1 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed primarily by the starting amine rather than the product.

      • Modify Addition Order: Consider a "reverse addition" where the aldehyde is slowly added to a mixture of the amine and the reducing agent. This maintains a low concentration of the aldehyde throughout the reaction, disfavoring the secondary reaction.

      • Increase Reducing Agent Equivalents: A slight excess of the reducing agent (e.g., 1.5-2.0 equivalents for NaBH₄) can help ensure the imine is reduced rapidly as it is formed.[3]

2.2 Work-up and Isolation Issues

Problem: Persistent emulsions form during the aqueous extraction phase, making layer separation difficult and time-consuming.

  • Potential Cause: Insufficient Ionic Strength or pH Gradient. Emulsions are common in large-scale extractions, especially with amine-containing compounds.

    • Solution:

      • Increase Ionic Strength: Add brine (saturated NaCl solution) to the aqueous layer. This increases the density of the aqueous phase and helps to "break" the emulsion.

      • Adjust pH Sharply: Ensure a clear and significant pH difference between the layers. When extracting the freebase into an organic solvent, the aqueous layer should be strongly basic (pH > 12).

      • Filter through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth (Celite®) can often break up the fine droplets causing the emulsion.

      • Minimize Agitation Energy: On a large scale, use a baffle and control the agitator speed to ensure good mixing without high shear, which can promote emulsion formation.

Problem: The isolated yield of the crude product is significantly lower than expected.

  • Potential Cause: Incomplete Extraction or Product Loss to Aqueous Layers. The product, especially in its protonated (salt) form, may have some solubility in water.

    • Solution:

      • Verify pH for Extraction: When extracting the freebase product, triple-check that the pH of the aqueous layer is sufficiently basic (pH > 12) to ensure the amine is fully deprotonated and partitioned into the organic layer.

      • Perform Multiple Extractions: Conduct at least three extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.

      • Back-Extraction: After the initial extraction, consider a "back-extraction" where the combined organic layers are washed with a small amount of dilute acid. The product will move to the new aqueous layer, leaving non-basic impurities behind. The product can then be re-liberated by basifying this new aqueous layer and re-extracting. This is also an excellent purification step.

2.3 Purification Stage Issues

Problem: The product fails to crystallize upon addition of acid, or it "oils out" into a viscous liquid.

  • Potential Cause 1: Incorrect Solvent Choice. The solvent must be one in which the freebase is soluble but the desired salt is insoluble.

    • Solution:

      • Solvent Screening: Perform small-scale screening with various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone, MTBE) to find the optimal system. A common and effective choice is dissolving the crude freebase in isopropanol (IPA) followed by the addition of concentrated HCl or HCl gas.

      • Control Supersaturation: Add the acid slowly and at a controlled temperature. If the solution becomes supersaturated too quickly, the product may oil out. Try adding the acid at a slightly elevated temperature (e.g., 40-50 °C) and then slowly cooling to induce crystallization.

      • Seed the Solution: If a small amount of crystalline material is available, use it to seed the solution to promote controlled crystal growth.

  • Potential Cause 2: High Impurity Load. High levels of impurities can inhibit crystallization.

    • Solution:

      • Pre-purification: If the crude material is very impure (>10% impurities), consider an additional purification step before salt formation, such as a carbon treatment to remove color or a pre-distillation if the product is thermally stable.

      • Re-run the Work-up: Ensure the work-up was effective at removing starting materials and side-products. An extra acid/base wash cycle may be necessary.

Problem: The final product has high residual solvent content, failing ICH Q3C limits. [4]

  • Potential Cause: Inefficient Drying. Crystalline salts can trap solvent molecules within their lattice.

    • Solution:

      • Optimize Drying Conditions: Dry the final product under high vacuum at an elevated temperature (ensure the temperature is well below the compound's melting or decomposition point).

      • Use a Nitrogen Sweep: A slow sweep of dry nitrogen through the vacuum oven can help to carry away trapped solvent vapors more effectively.

      • Milling and Re-drying: In some cases, gently milling the dried cake to break up large agglomerates and then re-drying can release trapped solvent.

Section 3: Protocols and Methodologies
3.1 Protocol: General Procedure for Reductive Amination (1 kg Scale Example)

Materials:

  • 2-(Aminomethyl)pyridine (1.0 kg, 9.25 mol, 1.05 eq)

  • Phenylacetaldehyde (1.05 kg, 8.80 mol, 1.0 eq)

  • Methanol (15 L)

  • Sodium Borohydride (0.50 kg, 13.2 mol, 1.5 eq)

  • Sodium Hydroxide solution (50% w/w)

  • Toluene (20 L)

Procedure:

  • Charge a 50 L reactor with methanol (10 L) and 2-(aminomethyl)pyridine. Begin agitation and cool the solution to 10-15 °C.

  • Slowly add phenylacetaldehyde to the reactor over 60-90 minutes, ensuring the temperature does not exceed 25 °C.

  • Stir the mixture at 20-25 °C for 2 hours to allow for imine formation.

  • Cool the reaction mixture to 0-5 °C.

  • In a separate vessel, prepare a solution of sodium borohydride in 5 L of methanol. Caution: This is exothermic and generates hydrogen gas. Ensure adequate ventilation and inert atmosphere.

  • Slowly add the sodium borohydride solution to the reaction mixture over 2-3 hours, maintaining the internal temperature at <10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1 hour.

  • Monitor the reaction completion by HPLC.

3.2 Protocol: HPLC Method for In-Process Control and Final Purity
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Approx. RT Phenylacetaldehyde: ~7.5 min
2-(Aminomethyl)pyridine: ~3.1 min
Product: ~8.2 min
Tertiary Amine Impurity: ~9.5 min
Section 4: Visual Guides
4.1 Synthetic Pathway and Impurity Formation

This diagram illustrates the primary reaction pathway for the synthesis of this compound via reductive amination and highlights the formation of the major tertiary amine impurity.

G PA Phenylacetaldehyde Imine Imine Intermediate PA->Imine + AMP - H₂O Tertiary Tertiary Amine Impurity PA->Tertiary AMP 2-(Aminomethyl)pyridine Product This compound (Desired Product) Imine->Product + [H] (Reducing Agent) Product->Tertiary + Phenylacetaldehyde + [H]

Caption: Synthetic route and primary impurity pathway.

4.2 Troubleshooting Decision Tree: Low Purity After Isolation

This workflow provides a logical sequence of steps to diagnose and correct purity issues with the isolated crude product before attempting final purification.

G start Crude Product Purity < 95% by HPLC? check_sm High levels of starting materials? start->check_sm Yes proceed Proceed to salt crystallization. start->proceed No check_tert High levels of tertiary amine? check_sm->check_tert No rework Action: Re-run aqueous acid/base work-up to remove unreacted SMs. check_sm->rework Yes check_other Significant unknown impurities? check_tert->check_other No rethink Action: Re-evaluate reaction stoichiometry and reagent addition strategy for next batch. check_tert->rethink Yes check_other->rework No (Minor impurities) analyze Action: Attempt to identify unknowns by LC-MS. Review reaction temperature profile. check_other->analyze Yes

Caption: Decision tree for troubleshooting low purity of crude product.

Section 5: References
  • Substituted phenethylamines. (n.d.). Google Patents. Retrieved January 18, 2026, from

  • Pelter, A., & Learn, K. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Retrieved January 18, 2026, from

  • Synthesis of 2-(Pyridin-4-yl)-ethylamine. (n.d.). PrepChem.com. Retrieved January 18, 2026, from

  • An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines. (n.d.). Benchchem. Retrieved January 18, 2026, from

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 18, 2026, from

  • Substituted phenethylamine. (n.d.). Wikipedia. Retrieved January 18, 2026, from

  • N,N-Dimethyl-2-(1-phenyl-1-(pyridin-4-yl)ethoxy)ethanamine. (n.d.). Biosynth. Retrieved January 18, 2026, from

  • Laumer, J. M., Kim, D. D., & Beak, P. (2002). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. Journal of Organic Chemistry, 67(19), 6797–804.

  • Rana, S., & Maitra, S. (2010). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 1(5), 374–383.

  • Nayak, P. S., Narayana, B., & Sarojini, B. K. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Journal of Chemistry, 2014.

  • Synthesis of 2-[N-methyl-N-[(E)-3-[4-(pyridine-3-ylmethyl)phenyl]-2-methylallyl]amino]ethyl acetoacetate. (n.d.). PrepChem.com. Retrieved January 18, 2026, from

  • An In-depth Technical Guide to the Synthesis of 2-(2,4,6-Trimethylphenyl)ethanamine Derivatives. (n.d.). Benchchem. Retrieved January 18, 2026, from

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. (n.d.). ChemRxiv. Retrieved January 18, 2026, from

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). MDPI. Retrieved January 18, 2026, from

  • Knaus, E. E., & Ghorab, M. M. (1998). Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. Archiv der Pharmazie, 331(10), 323–327.

  • Purification Method For 1 [[N Methyl N 3 [(Methylamino)acetoxymethyl]. (n.d.). Quick Company. Retrieved January 18, 2026, from

  • ICH Q3C (R9) Guideline on impurities. (2024, April 5). EMA. Retrieved January 18, 2026, from BmU=)

Sources

minimizing impurities during the purification of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound is the reductive amination of 2-phenethylamine and 2-pyridinecarboxaldehyde. This reaction, while robust, can generate a predictable set of byproducts.

Common Synthesis Pathway and Associated Impurities

The following diagram illustrates the primary reaction and the origin of common impurities that may complicate purification.

PEA 2-Phenethylamine (Reactant A) Imine Schiff Base Intermediate PEA->Imine + Reactant B imp1 Unreacted Starting Material PEA->imp1 PYA 2-Pyridinecarboxaldehyde (Reactant B) PYA->Imine imp2 Unreacted Starting Material PYA->imp2 Product This compound (Desired Product) Imine->Product + [H] (Reduction) imp4 Unreduced Intermediate Imine->imp4 OverAlk Tertiary Amine (Over-alkylation Impurity) Product->OverAlk + Reactant B, +[H] imp3 Process-Related Impurity OverAlk->imp3

Caption: Synthesis of the target amine and common impurity origins.

Table 1: Common Impurities and Their Characteristics
ImpuritySourceChemical NatureTypical Removal Strategy
2-PhenethylamineUnreacted starting materialBasicAcid-base extraction, Chromatography
2-PyridinecarboxaldehydeUnreacted starting materialNeutralAcid-base extraction, Chromatography
Schiff Base IntermediateIncomplete reductionNeutral/Slightly BasicDrive reaction to completion, Chromatography
Tertiary Amine (Over-alkylation)Further reaction of product[1]BasicCareful Chromatography, Fractional Distillation
Oxidative Degradation ProductsAir/light exposure[2]Various (often colored)Recrystallization with charcoal, Proper Storage

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My crude NMR shows significant amounts of unreacted 2-pyridinecarboxaldehyde. How do I remove it efficiently?

Answer: This is a classic purification challenge perfectly suited for acid-base liquid-liquid extraction. This technique leverages the basicity of your target amine to separate it from neutral impurities like the residual aldehyde.[3][4][5] The amine is protonated to form a water-soluble salt, while the neutral aldehyde remains in the organic phase.

Protocol: Acid-Base Extraction for Amine Purification
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Extraction of Amine):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

    • Shake the funnel vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. Your protonated amine product (and any unreacted 2-phenethylamine) will now be in the aqueous layer. The neutral aldehyde will remain in the organic layer.

    • Drain and collect the lower aqueous layer. It is good practice to perform this acidic wash twice to ensure complete extraction of the amine.

    • Crucial Step: Keep the aqueous layers and discard the organic layer which contains the neutral impurities.

  • Basification (Regeneration of Amine):

    • Cool the combined acidic aqueous layers in an ice bath.

    • Slowly add a strong base, such as 3 M NaOH, while stirring until the solution is strongly basic (pH > 12, check with pH paper). You may see the amine "crash out" as an oil or solid.

  • Back-Extraction of Amine:

    • Return the basified aqueous solution to the separatory funnel.

    • Add a fresh portion of organic solvent (ethyl acetate or DCM).

    • Shake to extract the now neutral, "free-base" amine back into the organic layer.[4][5]

    • Drain the organic layer. Repeat the extraction on the aqueous layer with fresh organic solvent to maximize recovery.

  • Final Steps:

    • Combine the organic extracts.

    • Wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield your purified amine.

Question 2: My compound streaks severely during silica gel column chromatography, leading to poor separation and low yield. What's wrong?

Answer: This is a very common problem. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[6] Basic compounds like your amine can interact strongly with these acidic sites via acid-base interactions. This leads to irreversible adsorption, decomposition, or significant peak tailing, making purification difficult.[6][7]

The solution is to "deactivate" the silica by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the most common choice.

Protocol: Flash Chromatography of Amines on Silica Gel
  • Solvent System Selection:

    • First, find a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

    • The Key: Add 0.5-1% triethylamine to your pre-mixed eluent. For example, if your eluent is 80:20 Hexanes:Ethyl Acetate, you would prepare it as 79.5:20:0.5 Hexanes:Ethyl Acetate:TEA.

    • Run TLC plates with and without the TEA additive. You should observe compact, well-defined spots with the TEA-modified eluent. Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing:

    • Pack your column using the TEA-modified eluent. Ensure the column is fully equilibrated with this eluent before loading your sample.

  • Sample Loading:

    • For best results, use a "dry loading" technique.[8] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder.

    • Carefully add this silica-adsorbed sample to the top of your packed column.

  • Elution and Collection:

    • Run the column using the TEA-modified eluent. The TEA will occupy the acidic sites on the silica, allowing your amine to travel through the column without strong, undesirable interactions.[6]

    • Collect fractions and analyze them by TLC to identify those containing your pure product.

Question 3: My final product is a persistent oil, but my next step requires a solid. How can I induce crystallization?

Answer: Many amine free-bases are oils or low-melting solids. A highly effective strategy to obtain a crystalline solid is to convert the amine to a salt, most commonly the hydrochloride (HCl) salt. Amine salts generally have higher melting points and greater crystallinity than their free-base counterparts.[9][10]

Protocol: Amine to Hydrochloride Salt Conversion and Recrystallization
  • Salt Formation:

    • Dissolve your purified amine oil in a minimal amount of a suitable anhydrous solvent. Anhydrous diethyl ether or a mixture of ethyl acetate and hexanes often works well.

    • In a separate flask, prepare a solution of HCl in a compatible solvent. Commercially available solutions like 2 M HCl in diethyl ether are ideal.

    • While stirring the amine solution, slowly add the HCl solution dropwise.

    • You should observe the immediate precipitation of the amine hydrochloride salt as a white solid.

    • Continue adding the HCl solution until no further precipitation is observed. Adding a slight excess is acceptable.

  • Isolation of Crude Salt:

    • Collect the solid salt by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl and soluble impurities.

    • Dry the crude salt under vacuum.

  • Recrystallization:

    • Select an appropriate recrystallization solvent or solvent system. This requires some experimentation. Good starting points for amine salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate or methanol/diethyl ether.[11]

    • The ideal solvent will dissolve the salt when hot but have low solubility when cold.[12]

    • Dissolve the crude salt in the minimum amount of the boiling solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most robust, first-pass purification strategy after synthesis? A: Without question, a well-executed acid-base liquid-liquid extraction is the best initial step. It efficiently removes neutral and acidic impurities, significantly simplifying any subsequent purification steps like chromatography or recrystallization.[3][13]

  • Q2: How can I best monitor the progress of my purification? A: Thin Layer Chromatography (TLC) is indispensable. For visualizing amines, use a potassium permanganate stain or ninhydrin stain, as they are often not UV-active. For quantitative analysis and to check for trace impurities, techniques like GC-MS, LC-MS, and ¹H NMR are essential.

  • Q3: My compound is turning yellow/brown upon standing. What is happening and how can I prevent it? A: Aromatic amines are susceptible to oxidative degradation when exposed to air and light, which often results in the formation of colored impurities.[2] To ensure long-term stability, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at a low temperature (in a refrigerator or freezer).

  • Q4: What is a logical workflow for purifying this compound from start to finish? A: A systematic workflow is key to achieving high purity efficiently. The following decision tree outlines a proven strategy.

start Crude Reaction Mixture extraction Perform Acid-Base Liquid-Liquid Extraction start->extraction check1 Assess Purity (TLC, NMR) extraction->check1 chromatography Perform Column Chromatography (with TEA in eluent) check1->chromatography Impurities Remain solid_needed Is a Crystalline Solid Required? check1->solid_needed Product is Pure check2 Assess Purity (TLC, NMR) chromatography->check2 check2->solid_needed Product is Pure salt_form Convert to HCl Salt & Recrystallize solid_needed->salt_form Yes end_oil Pure Oil solid_needed->end_oil No end_solid Pure Crystalline Solid salt_form->end_solid

Caption: A logical workflow for the purification of the target amine.

References

  • University of Missouri System. (2020, October 23). Amine Extraction in the Laboratory. Organic Chemistry II. Available at: [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • St-Jean, F., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2154-2161. Available at: [Link]

  • Lee, H., et al. (2004). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 1045(1-2), 149-154. Available at: [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Available at: [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Available at: [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Available at: [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. International Journal of Organic Chemistry, 4(2), 199-204. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[N-methyl-N-[(E)-3-[4-(pyridine-3-ylmethyl)phenyl]-2-methylallyl]amino]ethyl acetoacetate. Available at: [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 24(23), 4272. Available at: [Link]

  • PubChem. (n.d.). N-(pyridin-2-ylmethyl)ethanamine. Retrieved from [Link]

  • Li, Y., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(18), 3349. Available at: [Link]

  • Kunalan, V., et al. (2009). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Journal of forensic sciences, 54(5), 1075-1083. Available at: [Link]

  • ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]

  • El Aatiaoui, A., et al. (2016). (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. IUCrData, 1(5). Available at: [Link]

  • Google Patents. (1999). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18698-18713. Available at: [Link]

  • Barreiro, E. J., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6549. Available at: [Link]

  • Li, Z., et al. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Catalysts, 13(11), 1435. Available at: [Link]

  • ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]

  • IJCRT.org. (n.d.). Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine. Available at: [Link]

  • European Patent Office. (2001). EP 1172364 B1 - A process for the preparation of 2-phenyl-imidazo[1,2-A]pyridine-3-acetamides. Available at: [Link]

Sources

overcoming resistance mechanisms to 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Phenpyridinamine (PPA), a novel kinase inhibitor targeting the hypothetical 'Cancer-Associated Kinase 1' (CAK1) pathway. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance mechanisms encountered during pre-clinical studies with PPA.

We understand that encountering drug resistance is a critical, albeit common, challenge in oncology research. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these hurdles, understand the underlying biology, and design effective next-step experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues that may arise during your experiments with Phenpyridinamine.

Q1: We are observing a gradual loss of PPA efficacy in our long-term cell culture experiments. What could be the cause?

A1: This is a classic sign of developing acquired resistance. Cancer cells are heterogeneous, and continuous exposure to a cytotoxic agent like PPA can select for a subpopulation of cells that have or develop mechanisms to survive the treatment.[1][2] This leads to a culture that is less sensitive to PPA over time. We recommend you first confirm this resistance by determining the half-maximal inhibitory concentration (IC50) of PPA in your treated cell line compared to the parental, untreated line. A significant rightward shift in the IC50 curve indicates acquired resistance.[3]

Q2: Our IC50 values for PPA vary significantly between experiments. How can we improve reproducibility?

A2: Variability in IC50 measurements can stem from several factors. To improve consistency, it is crucial to standardize your experimental protocol. Key parameters to control include:

  • Cell Seeding Density: Ensure you use the same cell number for every experiment, as cell density can affect drug response.[4]

  • Passage Number: Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes.

  • Reagent Quality: Use fresh dilutions of PPA from a validated stock solution for each experiment.

  • Assay Duration: The length of drug exposure should be kept constant. A 72-hour incubation is a common standard.[3]

  • Growth Rate Normalization: Account for differences in proliferation rates between cell lines, as this can impact the interpretation of endpoint viability assays.[4]

Q3: We see high levels of cell death in our vehicle-control (DMSO) treated cells. What's going wrong?

A3: High toxicity in vehicle controls typically points to an issue with the solvent concentration or the health of your cell line.

  • DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5%. We recommend running a DMSO toxicity curve for your specific cell line to determine its tolerance.

  • Cell Health: Before seeding, confirm that your cells are healthy and have high viability (e.g., >95% as measured by Trypan Blue exclusion). Stressed cells are more susceptible to any experimental manipulation.

  • Contamination: Rule out microbial contamination (e.g., mycoplasma), which can compromise cell health and experimental results.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, in-depth guides for investigating and overcoming confirmed PPA resistance.

Guide 1: Investigating Acquired Resistance to Phenpyridinamine

You have confirmed a significant increase in the PPA IC50 value in your cell line after continuous treatment. This guide will walk you through the process of characterizing this resistance.

Workflow for Characterizing PPA Resistance

G cluster_0 Phase 1: Confirmation & Model Generation cluster_1 Phase 2: Phenotypic & Mechanistic Analysis cluster_2 Phase 3: Experimental Validation A Parental Cell Line (PPA-Sensitive) B Continuous exposure to escalating doses of PPA (starting from IC20-IC50) A->B Protocol 1 C Generate PPA-Resistant (PPA-R) Cell Line B->C D Confirm Resistance: IC50 Determination (PPA-S vs. PPA-R) C->D Protocol 2 E Hypothesis 1: Target Alteration D->E Investigate Mechanisms F Hypothesis 2: Bypass Pathway Activation D->F Investigate Mechanisms G Hypothesis 3: Increased Drug Efflux D->G Investigate Mechanisms H Sanger/NGS Sequencing of CAK1 Gene E->H Protocol 3 I Western Blot for Phospho-Kinases (e.g., p-AKT, p-ERK) F->I Protocol 4 J Efflux Pump Assay (e.g., Rhodamine 123) G->J Protocol 5

Caption: Workflow for generating and characterizing PPA-resistant cancer cells.

Problem: How do we determine the mechanism of resistance?

Once resistance is confirmed, the next step is to investigate the underlying molecular changes. The most common mechanisms of resistance to targeted therapies like kinase inhibitors fall into three main categories.[5][6]

1. On-Target Alterations: Mutations in the drug's target protein (CAK1) can prevent PPA from binding effectively.[7]

2. Bypass Signaling Pathway Activation: Cancer cells can activate alternative survival pathways to circumvent the blocked CAK1 pathway. For kinase inhibitors, this often involves upregulation of parallel signaling cascades like PI3K/AKT/mTOR or MAPK/ERK.[8]

3. Increased Drug Efflux: Cancer cells can upregulate transporter proteins, such as P-glycoprotein (MDR1/ABCB1), which act as pumps to actively remove PPA from the cell, lowering its intracellular concentration.[9]

Protocol 1: Generation of a PPA-Resistant Cell Line

This protocol describes how to generate a resistant cell line through continuous, escalating drug exposure.[1][2][3]

  • Initial Sensitivity Assessment: Determine the baseline IC50 of PPA for the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).[1][3]

  • Initial Exposure: Culture the parental cells in medium containing PPA at a concentration equal to its IC20 or IC50 value.[1][2]

  • Dose Escalation: When the cells recover and resume proliferation (typically after 2-3 passages), gradually increase the concentration of PPA in a stepwise manner (e.g., by 25-50%).[1]

  • Maintenance: If significant cell death (>50%) is observed, revert to the previous concentration until the culture stabilizes.[1]

  • Establishment of Resistant Line: Continue this process over several months. A resistant line is typically considered established when it can proliferate in a PPA concentration that is 5-10 times the original IC50.

  • Cryopreservation: At each major concentration step, freeze vials of cells. This is crucial for maintaining a record of the resistance development.[2]

Protocol 2: IC50 Determination via Cell Viability Assay

This protocol is used to quantify the degree of resistance.

  • Cell Seeding: Seed both parental (PPA-S) and resistant (PPA-R) cells in parallel into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[3] Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of PPA (e.g., 8-10 concentrations centered around the expected IC50s). Treat the cells and include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.[3]

  • Viability Assessment: Add a cell viability reagent (e.g., MTS, CCK-8, or CellTiter-Glo®) according to the manufacturer's instructions.[10][11]

  • Data Acquisition: Read the absorbance or luminescence using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and plot cell viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value. The Resistance Index (RI) is calculated as: RI = IC50 (PPA-R) / IC50 (PPA-S).[1]

Cell LinePPA IC50 (nM)Resistance Index (RI)
Parental (PPA-S)50 nM1.0
Resistant (PPA-R)550 nM11.0
Caption: Example data showing an 11-fold increase in PPA resistance.
Protocol 3: Sequencing of the CAK1 Target Gene

To test for on-target mutations, sequence the coding region of the CAK1 gene in both parental and resistant cells.

  • RNA Extraction & cDNA Synthesis: Extract total RNA from both PPA-S and PPA-R cell pellets and reverse transcribe to cDNA.

  • PCR Amplification: Use primers designed to amplify the entire coding sequence of CAK1.

  • Sanger Sequencing: Sequence the PCR products. Compare the sequences from PPA-R cells to PPA-S cells to identify any acquired mutations.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, consider whole-exome or targeted panel sequencing to identify mutations in CAK1 and other cancer-related genes simultaneously.[12]

Protocol 4: Western Blot for Bypass Pathway Activation

Assess the activation status of key survival pathways.[3]

  • Protein Lysate Preparation: Treat PPA-S and PPA-R cells with and without PPA for a short duration (e.g., 2-6 hours). Harvest cells and prepare total protein lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated (active) forms. We recommend:

    • p-AKT / Total AKT

    • p-ERK / Total ERK

    • p-mTOR / Total mTOR

    • p-STAT3 / Total STAT3

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the phosphorylation of a kinase in the resistant line, especially upon PPA treatment, suggests activation of a bypass pathway.[3]

Guide 2: Overcoming PPA Resistance with Combination Therapy

If a specific resistance mechanism is identified, a rational combination therapy can be designed. Even if the mechanism is unknown, screening for synergistic combinations can reveal effective strategies to re-sensitize cells to PPA.[7][13]

Rationale for Combination Therapy

The goal of combination therapy is to target the primary pathway (with PPA) and the resistance pathway simultaneously. This can lead to a synergistic effect, where the combined cell kill is greater than the additive effect of each drug alone.[7][14]

Workflow for Designing Combination Studies

G A PPA-Resistant (PPA-R) Cell Line B Select Candidate Drugs Based on Resistance Mechanism (e.g., AKT inhibitor, Efflux pump blocker) A->B Rational Selection C Perform Combination Screening Assay (Checkerboard Titration) B->C Protocol 6 D Calculate Combination Index (CI) using Chou-Talalay Method C->D E Identify Synergistic Combinations (CI < 1) D->E Analyze Results F Validate Synergy in Clonogenic Assays and/or In Vivo Models E->F

Caption: A streamlined workflow for identifying synergistic drug combinations.

Protocol 5: Screening for Synergistic Combinations

This protocol uses a checkerboard assay format to test a range of concentrations of PPA and a second agent.

  • Drug Selection: Based on your mechanistic findings, select a second agent.

    • If bypass pathway is activated (e.g., PI3K/AKT): Use an AKT inhibitor.

    • If drug efflux is increased: Use an MDR1 inhibitor like Tariquidar.[9]

    • If mechanism is unknown: Screen a panel of drugs with different mechanisms of action (e.g., standard chemotherapies, other kinase inhibitors).[15]

  • Assay Setup: In a 96-well plate, create a dose-response matrix. Serially dilute PPA along the x-axis and the second drug along the y-axis. This will create wells with single-agent treatments and every possible combination of the two drugs.

  • Incubation & Viability: Incubate the PPA-R cells with the drug combinations for 72 hours and perform a cell viability assay as described in Protocol 2.

  • Data Analysis (Combination Index): Use software like CompuSyn to calculate the Combination Index (CI) for each combination. The CI value determines the nature of the drug interaction:

    • CI < 1: Synergy

    • CI = 1: Additive Effect

    • CI > 1: Antagonism

CombinationFa (Fraction Affected)Combination Index (CI)Interpretation
PPA + AKT Inhibitor0.5 (50% cell kill)0.45Strong Synergy
PPA + Doxorubicin0.5 (50% cell kill)1.05Additive/Slight Antagonism
PPA + MDR1 Inhibitor0.5 (50% cell kill)0.70Synergy
Caption: Example Combination Index (CI) data for PPA with other agents.

A successful synergistic combination should be validated using other methods, such as clonogenic (long-term survival) assays, and ultimately be tested in preclinical in vivo models.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Studying Drug Resistance Mechanisms with PI3K Inhibitors.
  • Niepel, M., Hafner, M., Chung, M., & Sorger, P.K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74.
  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
  • Procell. (2025). Drug-resistant Cell Lines: Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers.
  • ResearchGate. (n.d.). Schematic representation of the protocol used to develop drug-chemoresistant cell lines.
  • PubMed. (n.d.). Identification of compounds that inhibit growth of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine-resistant cancer cells.
  • MDPI. (n.d.). Combination Anticancer Therapies Using Selected Phytochemicals.
  • PubMed. (2019). Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymerization.
  • NCBI. (2010). 3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate. Retrieved from

  • PubMed Central. (n.d.). Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition.
  • NIH. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics.
  • PubMed Central. (n.d.). Understanding and targeting resistance mechanisms in cancer.
  • NIH. (2025). Strategies to overcome resistance to enfortumab vedotin and pembrolizumab for patients with urothelial carcinoma: harnessing present knowledge for future advances.
  • PMC - NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.
  • PMC. (2025). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies.
  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors.
  • MDPI. (n.d.). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.
  • NIH. (n.d.). 2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor.
  • MDPI. (n.d.). Multilevel Mechanisms of Cancer Drug Resistance.
  • PubMed. (2016). Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor.
  • MDPI. (n.d.). Cellular and Molecular Mechanisms of Pristimerin in Cancer Therapy: Recent Advances.
  • PubMed. (n.d.). Combination of standard cytotoxic agents with polyamine analogues in the treatment of breast cancer cell lines.
  • PMC - PubMed Central. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.
  • MDPI. (n.d.). Special Issue : Combination Therapy Approaches for Cancer Treatment.
  • PMC - PubMed Central. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R).
  • ResearchGate. (n.d.). Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology | Request PDF.
  • PubMed. (2024). Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia.
  • RSC Publishing. (n.d.). Synthesis and evaluation of the antitumor activity of highly functionalised pyridin-2-ones and pyrimidin-4-ones.

Sources

Technical Support Center: Enhancing the Bioavailability of 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine derivatives. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of this class of compounds. Our goal is to equip you with the knowledge to make informed decisions, troubleshoot effectively, and ultimately, accelerate your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when working to improve the bioavailability of this compound derivatives.

Q1: My this compound derivative shows poor oral bioavailability. What are the most likely initial factors to investigate?

A1: Poor oral bioavailability for this class of compounds often stems from a combination of factors related to their physicochemical properties.[1][2][3] The primary areas to investigate are:

  • Solubility: These derivatives can exhibit poor aqueous solubility, which is a critical first step for absorption in the gastrointestinal (GI) tract.[1][4][5]

  • Permeability: The ability of the molecule to pass through the intestinal membrane can be a limiting factor.[5][6]

  • First-Pass Metabolism: The pyridine moiety and other structural features can make these compounds susceptible to extensive metabolism in the liver before reaching systemic circulation.[6][7]

A logical first step is to perform comprehensive preformulation studies to characterize these properties.[4][8]

Q2: How can I quickly assess the potential cause of low bioavailability for my specific derivative?

A2: A tiered approach is recommended. Start with simple in vitro models before moving to more complex and resource-intensive assays.

  • Solubility & Dissolution Studies: Determine the solubility of your compound at different pH values that mimic the GI tract (e.g., pH 1.2, 4.5, and 6.8).[9] This will help you understand if solubility is a major hurdle.

  • In Vitro Permeability Assays: Utilize models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers to get an initial indication of the compound's ability to cross the intestinal barrier.[10][11][12]

  • In Vitro Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its susceptibility to first-pass metabolism.[11]

The results from these initial screens will guide your subsequent optimization strategies.

Q3: What are the most common formulation strategies to enhance the bioavailability of these derivatives?

A3: Several formulation strategies can be employed, and the best choice depends on the specific challenges identified in your preformulation studies.[7][13][14][15] Common approaches include:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can significantly improve the dissolution rate for poorly soluble compounds.[7][16][17]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[7][13]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[13][14]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[7][13]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific experimental issues you may encounter.

Troubleshooting Guide 1: Low Aqueous Solubility

Issue: My this compound derivative has poor solubility in aqueous media across the physiological pH range, leading to low dissolution and likely poor absorption.

Causality: The aromatic rings and the overall lipophilicity of the molecule can contribute to low water solubility. The basic nitrogen on the pyridine ring and the ethanamine side chain can provide some pH-dependent solubility, but this may not be sufficient for adequate absorption.[18]

Troubleshooting Workflow:

Sources

Technical Support Center: Refining Analytical Methods for Detecting 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the robust and reliable detection of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals actively engaged in bioanalytical studies. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methods are not only effective but also scientifically sound and defensible.

Our approach is grounded in years of field-proven experience, providing you with a self-validating system for troubleshooting and method refinement. Every recommendation is supported by authoritative references to ensure the highest level of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides concise, actionable answers to get you started.

Q1: What are the predicted major metabolic pathways for this compound?

A1: Based on its structure, the primary metabolic pathways are expected to involve oxidation and conjugation. The phenylethylamine and pyridine moieties are susceptible to several transformations. Key predicted pathways include N-oxidation of the pyridine ring, aromatic hydroxylation on the phenyl ring, and N-dealkylation. Subsequent phase II metabolism would likely involve glucuronidation or sulfation of the hydroxylated metabolites.[1][2]

Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[3] Its high sensitivity and selectivity allow for the accurate quantification of the parent compound and its metabolites, even at low concentrations, within complex biological matrices like plasma, urine, or tissue homogenates.[4]

Q3: I am observing poor peak shape for the parent compound. What is the likely cause and how can I fix it?

A3: Poor peak shape, often tailing, for amine-containing compounds like this is commonly due to secondary interactions with residual silanols on the silica-based stationary phase of the HPLC column. To mitigate this, consider using a column with end-capping technology, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase, or using a mobile phase with a higher pH to neutralize the silanols. Adjusting the gradient and flow rate can also improve peak shape.[5]

Q4: What are "matrix effects," and how can they impact my analysis?

A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[6] This can lead to ion suppression or enhancement, causing inaccurate and unreliable quantitative results.[7][8] Biological samples are rich in components like phospholipids, salts, and proteins that can interfere with the ionization process in the mass spectrometer's source.[9]

Part 2: Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.

Sample Preparation

Q: My sample recoveries are low and inconsistent. What could be the issue with my solid-phase extraction (SPE) protocol?

A: Low and variable recovery from SPE can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incorrect Sorbent Selection: The choice of SPE sorbent is critical. For an amine-containing compound like this compound, a cation-exchange or a mixed-mode (cation-exchange and reversed-phase) sorbent is often most effective.[10]

  • Inadequate Conditioning and Equilibration: Failing to properly condition the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with an aqueous solution matching the sample's pH can lead to poor retention of the analyte.[10]

  • Incorrect pH of the Loading Solution: For a cation-exchange mechanism, the pH of the sample should be adjusted to at least 2 pH units below the pKa of the amine to ensure it is protonated and can bind to the sorbent.

  • Improper Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation-exchange sorbent, this typically involves using a solvent with a high pH to neutralize the analyte or a high salt concentration to outcompete the analyte for binding sites.

Chromatography

Q: I'm struggling to separate isomeric metabolites. What chromatographic strategies can I employ?

A: Separating isomeric metabolites, which have the same mass-to-charge ratio, is a common challenge that relies entirely on chromatographic resolution.

  • Optimize the Stationary Phase: Consider columns with different selectivities. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer different retention mechanisms compared to a standard C18 column, potentially resolving isomers.

  • Mobile Phase Modification: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol), the pH of the aqueous phase, or adding ion-pairing reagents can alter the selectivity and improve separation.

  • Gradient Optimization: A shallower gradient can increase the separation between closely eluting peaks.

  • Temperature Control: Operating the column at a higher temperature can improve efficiency and may alter selectivity.

Mass Spectrometry

Q: I suspect ion suppression is affecting my results. How can I confirm and mitigate this?

A: Ion suppression is a significant challenge in LC-MS bioanalysis.[5][11]

  • Confirmation with Post-Column Infusion: A continuous infusion of a standard solution of your analyte post-column while injecting a blank matrix extract will show a dip in the analyte's signal at the retention times of interfering matrix components.[11]

  • Mitigation Strategies:

    • Improve Sample Cleanup: More effective sample preparation, such as using a more selective SPE protocol or phospholipid removal plates, can reduce matrix components.[12]

    • Optimize Chromatography: Adjusting the chromatographic method to separate the analyte from the regions of ion suppression is a highly effective strategy.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction during quantification.[13]

    • Matrix-Matched Calibration Standards: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.[12]

Q: I am observing unexpected peaks in my mass spectra that could be in-source fragments. How can I differentiate these from true metabolites?

A: In-source fragmentation (ISF) occurs in the ion source of the mass spectrometer and can generate fragments that may be mistaken for metabolites.[14][15]

  • Varying Source Energy: The extent of ISF is dependent on the ion source parameters, such as the fragmentor or cone voltage. By systematically varying these parameters, you can observe changes in the intensity of the suspected in-source fragments relative to the precursor ion. True metabolites will not show this same dependency.[16]

  • Chromatographic Co-elution: In-source fragments will perfectly co-elute with the parent compound. While a metabolite might have a similar retention time, it is unlikely to be identical under optimized chromatographic conditions.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements, which can help to distinguish between an in-source fragment and a metabolite that may have a slightly different elemental composition.

Part 3: Experimental Protocols & Data

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for extracting this compound and its metabolites from plasma.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Table: Predicted Metabolites and MS/MS Transitions

The following table provides predicted metabolites and hypothetical MS/MS transitions for method development. These should be confirmed experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Parent Compound 213.1492.0625
N-Oxide 229.1492.0628
Phenyl-hydroxy 229.14108.0625
N-dealkylated 121.0779.0520

Part 4: Visualizations

Predicted Metabolic Pathway

G Parent This compound N_Oxide N-Oxide Metabolite Parent->N_Oxide N-Oxidation Phenyl_Hydroxy Phenyl-Hydroxy Metabolite Parent->Phenyl_Hydroxy Aromatic Hydroxylation N_Dealkylated N-Dealkylated Metabolite Parent->N_Dealkylated N-Dealkylation Glucuronide Glucuronide Conjugate Phenyl_Hydroxy->Glucuronide Glucuronidation

Caption: Predicted metabolic pathways for this compound.

Troubleshooting Workflow for Ion Suppression

G Start Suspected Ion Suppression Confirm Confirm with Post-Column Infusion Start->Confirm Use_SIL_IS Use Stable Isotope-Labeled IS Start->Use_SIL_IS Matrix_Matched Use Matrix-Matched Standards Start->Matrix_Matched Optimize_Chroma Optimize Chromatography Confirm->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Confirm->Improve_Cleanup Resolved Issue Resolved Optimize_Chroma->Resolved Improve_Cleanup->Resolved Use_SIL_IS->Resolved Matrix_Matched->Resolved

Caption: A logical workflow for troubleshooting ion suppression in LC-MS analysis.

Part 5: Regulatory Context and Method Validation

All bioanalytical methods used to support regulatory submissions must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[17][18][19] The International Council for Harmonisation (ICH) M10 guideline provides harmonized recommendations for bioanalytical method validation.[20][21][22]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[21]

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.[23]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[22]

  • Recovery: The efficiency of the extraction procedure.[23]

  • Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[8]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[24]

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]

  • Overcoming Matrix Effects - Bioanalysis Zone. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. Available from: [Link]

  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?. Available from: [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available from: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. Available from: [Link]

  • USFDA guidelines for bioanalytical method validation | PPTX - Slideshare. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]

  • Bioanalytical method validation emea | PPTX - Slideshare. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC-MS Data Sets | Request PDF - ResearchGate. Available from: [Link]

  • The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC - PubMed Central. Available from: [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PubMed Central. Available from: [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. Available from: [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Available from: [Link]

  • Incorporating in-source fragment information improves metabolite identification accuracy in untargeted LC-MS datasets - Semantic Scholar. Available from: [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics | Analytical Chemistry - ACS Publications. Available from: [Link]

  • Common challenges in bioanalytical method development | Simbec-Orion. Available from: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available from: [Link]

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC - NIH. Available from: [Link]

  • Determination of amineptine and its main metabolite in plasma by high-performance liquid chromatography after solid-phase extraction - PubMed. Available from: [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Available from: [Link]

  • LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers - ResearchGate. Available from: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). Available from: [Link]

  • Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - NIH. Available from: [Link]

  • (PDF) Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - ResearchGate. Available from: [Link]

  • Analytical strategies for identifying drug metabolites - PubMed. Available from: [Link]

  • Tips for Developing Successful Solid Phase Extraction Methods - LabRulez LCMS. Available from: [Link]

  • Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Available from: [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW - IJCRT.org. Available from: [Link]

  • Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices - PubMed. Available from: [Link]

  • Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) by human CYP1B1 genetic variants - PubMed. Available from: [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Determination of 2-amino-1-methyl-6-phenylimidazo[4,5- B]pyridine (PhIP) and Its Metabolite 2-hydroxyamino-PhIP by Liquid chromatography/electrospray Ionization-Ion Trap Mass Spectrometry - PubMed. Available from: [Link]

  • Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed. Available from: [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC - PubMed Central. Available from: [Link]

  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC - NIH. Available from: [Link]

  • Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - NIH. Available from: [Link]

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Validation & Comparative

A Researcher's Guide to the Preclinical Validation of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine as a Novel Antidepressant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the antidepressant potential of the novel compound, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine. Given the absence of published preclinical data on this specific molecule, this document serves as a methodological roadmap, outlining the essential animal models and comparative analyses required to robustly assess its efficacy against established antidepressant agents.

The structural backbone of this compound, a phenethylamine derivative, suggests a potential interaction with monoaminergic systems, which are key targets for a majority of current antidepressant therapies. The monoamine hypothesis of depression posits that a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine is a critical factor in the pathophysiology of depression.[1][2][3][4] Therefore, the validation of this novel compound will be benchmarked against a selective serotonin reuptake inhibitor (SSRI), Fluoxetine, and a tricyclic antidepressant (TCA), Imipramine, which have well-characterized mechanisms of action.

Comparative Framework: Benchmarking Against the Gold Standards

A critical aspect of validating a novel antidepressant is to compare its efficacy and behavioral profile to existing, clinically effective drugs. This guide proposes the use of Fluoxetine and Imipramine as positive controls.

  • Fluoxetine: As an SSRI, fluoxetine's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[5][6][7][8][9] It is a first-line treatment for major depressive disorder.

  • Imipramine: A member of the tricyclic antidepressant class, imipramine has a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine.[10][11][12][13][14] It also has activity at other receptors, which contributes to its side effect profile.

By comparing the effects of this compound to these two drugs, we can not only assess its potential antidepressant activity but also gain preliminary insights into its possible mechanism of action.

Behavioral Models for Antidepressant Screening

The following are well-validated and widely used animal models for screening potential antidepressant compounds.

Forced Swim Test (FST)

The Forced Swim Test (FST) is a behavioral despair model used to assess the antidepressant efficacy of novel compounds.[15][16] The principle is that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Antidepressant treatment is expected to increase the latency to immobility and decrease the total duration of immobility, as the animal will struggle for a longer period.[16][17]

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • On day 1 (pre-test), mice are individually placed in the cylinder for a 15-minute conditioning session.

    • On day 2 (test), the novel compound, vehicle, or comparator drug is administered (e.g., intraperitoneally) 30-60 minutes before the test.

    • Mice are then placed in the water-filled cylinder for a 6-minute test session.

    • The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated tracking system.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle control group.

Tail Suspension Test (TST)

The Tail Suspension Test (TST) is another widely used model of behavioral despair with high predictive validity for antidepressant activity.[18][19][20] In this test, mice are suspended by their tails, and the duration of immobility is measured.[18][19][20] Antidepressants are known to reduce the time spent immobile.[21][22]

  • Apparatus: A suspension box that allows the mouse to hang freely without touching any surfaces. The tail is attached to a lever or a strain gauge to record movement.

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Procedure:

    • The novel compound, vehicle, or comparator drug is administered 30-60 minutes prior to the test.

    • Mice are suspended by their tails using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The total duration of the test is 6 minutes.

    • The duration of immobility during the 6-minute test is recorded.

  • Data Analysis: Similar to the FST, the mean immobility time for each group is analyzed using a one-way ANOVA and appropriate post-hoc tests.

Chronic Unpredictable Stress (CUS) Model

The Chronic Unpredictable Stress (CUS) model has high face and construct validity for depression, as it mimics the effects of chronic stress, a major risk factor for depression in humans.[23] Animals are subjected to a series of mild, unpredictable stressors over several weeks, which induces a state of anhedonia (a core symptom of depression), measured by a decrease in sucrose preference.[24][25] The ability of a compound to reverse this anhedonia is a strong indicator of its antidepressant potential.

  • Animals: Male Sprague-Dawley rats (8 weeks old).

  • Procedure:

    • Stress Induction (3-4 weeks): Rats are exposed to a varying sequence of mild stressors daily. Examples of stressors include:

      • Stroboscopic illumination

      • Tilted cage (45°)

      • Food and water deprivation

      • Overnight illumination

      • Soiled cage

      • Forced swimming in cold water (18°C)

    • Treatment (concurrent with stress): The novel compound, vehicle, or comparator drug is administered daily throughout the stress period.

    • Sucrose Preference Test: Anhedonia is assessed weekly by giving rats a free choice between two bottles, one containing 1% sucrose solution and the other containing water. The preference for sucrose is calculated as a percentage of total fluid intake.

  • Data Analysis: Sucrose preference data are analyzed using a two-way repeated measures ANOVA to assess the effect of treatment over time.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the experimental data should be summarized in tables.

Table 1: Comparative Efficacy in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle--
This compound10
This compound20
This compound40
Fluoxetine20
Imipramine15

Table 2: Comparative Efficacy in the Tail Suspension Test (TST)

Treatment GroupDose (mg/kg)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle--
This compound10
This compound20
This compound40
Fluoxetine20
Imipramine15

Table 3: Comparative Efficacy in the Chronic Unpredictable Stress (CUS) Model

Treatment GroupDose (mg/kg/day)Mean Sucrose Preference (%) ± SEM (Baseline)Mean Sucrose Preference (%) ± SEM (Week 4)% Reversal of Anhedonia
Non-Stressed + Vehicle--
Stressed + Vehicle--
Stressed + this compound10
Stressed + this compound20
Stressed + Fluoxetine10
Stressed + Sertraline10

Visualizing Experimental Workflows and Theoretical Frameworks

To ensure clarity and reproducibility, the experimental workflows and the underlying theoretical model are presented as diagrams.

G cluster_FST Forced Swim Test (FST) Workflow cluster_TST Tail Suspension Test (TST) Workflow cluster_CUS Chronic Unpredictable Stress (CUS) Workflow FST_start Day 1: Pre-Test (15 min swim) FST_drug Day 2: Administer Compound/Vehicle FST_start->FST_drug FST_test Day 2: Test Session (6 min swim) FST_drug->FST_test FST_measure Record Immobility (last 4 min) FST_test->FST_measure FST_analysis Statistical Analysis (ANOVA) FST_measure->FST_analysis TST_drug Administer Compound/Vehicle TST_suspend Suspend Mouse by Tail (6 min) TST_drug->TST_suspend TST_measure Record Immobility TST_suspend->TST_measure TST_analysis Statistical Analysis (ANOVA) TST_measure->TST_analysis CUS_stress Weeks 1-4: Daily Unpredictable Stressors CUS_drug Weeks 1-4: Daily Compound/Vehicle Administration CUS_stress->CUS_drug CUS_spt Weekly Sucrose Preference Test CUS_drug->CUS_spt CUS_analysis Statistical Analysis (Repeated Measures ANOVA) CUS_spt->CUS_analysis

Caption: Experimental workflows for the FST, TST, and CUS models.

G cluster_synapse Synaptic Cleft cluster_drugs Antidepressant Action Presynaptic Neuron Presynaptic Neuron Serotonin Presynaptic Neuron->Serotonin Release Norepinephrine Presynaptic Neuron->Norepinephrine Release Postsynaptic Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Receptors Receptors Serotonin->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits Imipramine Imipramine Imipramine->SERT Inhibits Imipramine->NET Inhibits Novel Compound This compound Novel Compound->SERT Hypothesized Inhibition Novel Compound->NET Hypothesized Inhibition

Caption: The Monoamine Hypothesis and sites of antidepressant action.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical validation of this compound. Positive results in these behavioral models, particularly a significant reduction in immobility in the FST and TST and a reversal of anhedonia in the CUS model, would provide strong evidence for its antidepressant potential.

Subsequent studies should aim to elucidate the precise mechanism of action. This could involve in vitro neurotransmitter reuptake assays to determine its affinity for SERT, NET, and the dopamine transporter (DAT). Furthermore, receptor binding assays would be crucial to identify any off-target effects and to build a comprehensive pharmacological profile. The structural similarity to phenethylamine suggests that exploring its potential as a monoamine releasing agent could also be a fruitful avenue of investigation.

By following this structured, comparative approach, researchers can generate the high-quality, reproducible data necessary to advance our understanding of this novel compound and its potential as a next-generation antidepressant.

References

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A Comparative Pharmacological and ADME Profiling Guide: 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine in the Context of Classic Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a structurally distinct phenethylamine derivative, against its parent compound, phenethylamine (PEA), and the influential N-benzylphenethylamine (NBPEA). For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflows and theoretical underpinnings necessary to characterize and differentiate these compounds. We will delve into receptor binding affinities, functional activities, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, offering a roadmap for a thorough pharmacological evaluation.

The core phenethylamine scaffold is a foundational element in neuroscience and medicinal chemistry, with endogenous roles and as a template for a vast array of psychoactive substances.[1][2] Modifications to this basic structure can dramatically alter a compound's pharmacological profile. The addition of an N-benzyl group, for instance, is known to significantly enhance affinity for the serotonin 5-HT2A receptor.[3][4][5] This guide will explore the hypothetical yet structure-activity relationship (SAR)-informed pharmacological space occupied by this compound, which introduces a nitrogen-containing aromatic heterocycle in the N-substituent.

Structural Overview and Rationale for Comparison

The selection of PEA and NBPEA as comparators is deliberate. PEA serves as the baseline, an endogenous trace amine with stimulant properties mediated by monoamine release and agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[6] NBPEA represents a key structural evolution, demonstrating how N-alkylation with an aromatic ring can drastically shift receptor interaction profiles, particularly towards serotonergic systems.[3][7] this compound introduces a pyridinylmethyl group, which, due to its electronic properties and potential for hydrogen bonding, may confer a unique pharmacological signature compared to the purely carbocyclic benzyl group of NBPEA.

Comparative In Vitro Pharmacology: A Step-by-Step Approach

A thorough in vitro pharmacological comparison is foundational to understanding the nuances of these compounds. The primary targets for phenethylamines are typically monoamine transporters and receptors.

Receptor Binding Affinity Assays

The initial step in characterizing a novel compound is to determine its binding affinity (Ki) at a panel of relevant receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Target Selection: A primary screening panel should include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C), dopamine receptors (D1, D2), norepinephrine receptors (α1, α2), and the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[8][9]

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines (e.g., HEK-293).[10]

  • Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound, PEA, NBPEA).

  • Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcomes and Interpretation:

Based on established SAR, it is hypothesized that the introduction of the N-(pyridin-2-ylmethyl) group will increase affinity for the 5-HT2A receptor compared to PEA, and potentially modulate the affinity relative to NBPEA.[11][12] The nitrogen atom in the pyridine ring could engage in additional interactions within the receptor binding pocket.

Table 1: Hypothetical Comparative Receptor Binding Affinities (Ki, nM)

TargetPhenethylamine (PEA)N-Benzylphenethylamine (NBPEA)This compound
5-HT2A>10,000~50To be determined
5-HT2C>10,000~200To be determined
DAT~5,000>10,000To be determined
NET~2,000>10,000To be determined
SERT>10,000>10,000To be determined
Functional Activity Assays

Determining binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are therefore essential to elucidate the compound's effect on receptor signaling.

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay

  • Cell Culture: HEK-293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Addition: Cells are treated with varying concentrations of the test compounds.

  • Signal Detection: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence using a plate reader.

  • Data Analysis: The concentration-response curves are plotted to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for each compound.

Logical Flow of a Functional Assay

start HEK-293 cells expressing 5-HT2A receptor load_dye Load with calcium-sensitive dye start->load_dye add_compound Add test compound (e.g., this compound) load_dye->add_compound receptor_activation 5-HT2A receptor activation add_compound->receptor_activation gq_pathway Gq protein signaling cascade receptor_activation->gq_pathway ca_release Intracellular Ca2+ release gq_pathway->ca_release fluorescence Fluorescence increases ca_release->fluorescence detection Measure fluorescence change fluorescence->detection analysis Calculate EC50 and Emax detection->analysis

Caption: Workflow for a 5-HT2A receptor calcium flux functional assay.

Monoamine Transporter Inhibition and Release Assays

To assess the impact on neurotransmitter reuptake and release, synaptosomal preparations are commonly employed.

Experimental Protocol: Synaptosomal [3H]-Dopamine Uptake Assay

  • Synaptosome Preparation: Synaptosomes are prepared from rodent brain tissue (e.g., striatum for DAT).

  • Uptake Inhibition: Synaptosomes are pre-incubated with varying concentrations of the test compounds, followed by the addition of [3H]-dopamine.

  • Uptake Measurement: The uptake of [3H]-dopamine into the synaptosomes is terminated by rapid filtration, and the radioactivity is measured.

  • Data Analysis: IC50 values for the inhibition of dopamine uptake are calculated.

A similar protocol can be used to measure neurotransmitter release by pre-loading the synaptosomes with the radiolabeled neurotransmitter and then measuring its efflux upon addition of the test compound.

Comparative In Vitro ADME Profiling

Early assessment of ADME properties is critical in drug development.[13][14][15][16] A comparative in vitro ADME panel provides insights into the potential pharmacokinetic behavior of the compounds.

Table 2: Key In Vitro ADME Assays and Their Significance

AssayPurposeExperimental System
Aqueous Solubility Determines the dissolution rate and potential for oral absorption.[17]Kinetic or thermodynamic methods in phosphate-buffered saline (PBS).
Lipophilicity (LogD7.4) Predicts membrane permeability and potential for CNS penetration.[17]Shake-flask method using octanol and PBS at pH 7.4.
Plasma Protein Binding The unbound fraction of a drug is pharmacologically active.[17]Rapid equilibrium dialysis (RED) with human plasma.
Metabolic Stability Predicts the rate of metabolic clearance.[17]Incubation with human liver microsomes or hepatocytes.
CYP450 Inhibition Identifies potential for drug-drug interactions.[13]Incubation with specific recombinant CYP450 enzymes (e.g., 3A4, 2D6).
hERG Inhibition Assesses the risk of cardiac toxicity.[13]Patch-clamp electrophysiology on cells expressing the hERG channel.

Experimental Workflow for ADME Profiling

compound Test Compound solubility Aqueous Solubility compound->solubility logd LogD7.4 compound->logd ppb Plasma Protein Binding compound->ppb metstab Metabolic Stability compound->metstab cyp CYP450 Inhibition compound->cyp herg hERG Inhibition compound->herg data Comprehensive ADME Profile solubility->data logd->data ppb->data metstab->data cyp->data herg->data

Caption: Key in vitro assays for generating a comprehensive ADME profile.

Structure-Activity Relationship (SAR) Synthesis

The data generated from these assays will allow for a detailed SAR analysis. Key questions to be addressed include:

  • How does the N-(pyridin-2-ylmethyl) substituent influence 5-HT2A receptor affinity and functional activity compared to an N-benzyl or no N-substituent?

  • Does the pyridine nitrogen introduce any specific interactions (e.g., hydrogen bonding) that alter the binding mode?

  • What are the effects of this substitution on the ADME properties, such as metabolic stability and plasma protein binding?

The presence of the pyridine ring in this compound is likely to increase its polarity compared to NBPEA, which may affect its LogD7.4 and CNS penetration. Furthermore, the pyridine nitrogen provides an additional site for metabolism, potentially influencing its metabolic stability.

Conclusion

This guide provides a robust framework for the comparative pharmacological and ADME profiling of this compound against key chemical relatives. By systematically evaluating receptor binding, functional activity, and in vitro ADME properties, researchers can elucidate the unique characteristics of this novel phenethylamine derivative. The insights gained from such studies are invaluable for understanding the intricate structure-activity relationships within this important class of neuroactive compounds and for guiding future drug design and development efforts.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Fujita, Y., et al. (2003). Synthesis and SAR of 1-Alkyl-2-phenylethylamine Derivatives Designed from N,N-Dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine To Discover σ1 Ligands. Journal of Medicinal Chemistry, 46(14), 2947-2957.
  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283-311.
  • Kim, J., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 108-115.
  • Lee, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182.
  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Lee, H., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central, 31(2), 176-182.
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  • Poulie, C. B., et al. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(23), 3860-3877.
  • Kim, J., et al. (2023).
  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249.
  • Glennon, R. A., et al. (1982). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 25(10), 1153-1156.
  • Gallaher, E. J., et al. (1980). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Biochemical Pharmacology, 29(1), 137-142.
  • Raiteri, M., et al. (1988). Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. The Journal of Pharmacology and Experimental Therapeutics, 245(1), 199-210.
  • Wikipedia. (n.d.). 25B-NB. Retrieved from [Link]

  • Lee, H., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Semantic Scholar.
  • Rickli, A., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 189.
  • Rickli, A., et al. (2016). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Journal of Psychopharmacology, 30(10), 1034-1045.
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  • Lee, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176-182.
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A Comparative Analysis of Antidepressant Potential: The Established Efficacy of Imipramine Versus the Hypothetical Profile of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Neuropharmacology

In the landscape of antidepressant drug discovery, the tricyclic antidepressant (TCA) imipramine stands as a benchmark compound with a well-characterized pharmacological profile and decades of clinical application. In contrast, novel chemical entities such as 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine represent unexplored territories with speculative potential. This guide provides a comparative analysis of the established antidepressant effects of imipramine against a hypothetical antidepressant profile of this compound, derived from structure-activity relationships of similar chemical scaffolds. The objective is to offer a scientifically grounded perspective for researchers, highlighting the known mechanisms and efficacy of a classic antidepressant while outlining a strategic experimental approach to investigate a novel compound of interest.

Section 1: Imipramine - A Tricyclic Antidepressant Benchmark

Imipramine, sold under the brand name Tofranil among others, is a cornerstone of antidepressant therapy, primarily used in the management of major depressive disorder.[1] Its therapeutic action is rooted in its ability to modulate synaptic concentrations of key neurotransmitters.

Mechanism of Action

Imipramine's primary mechanism of action is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[2] This blockade leads to an increased availability of these neurotransmitters to bind to postsynaptic receptors, which is believed to contribute to the alleviation of depressive symptoms.[2] Imipramine is a tertiary amine TCA and is a potent inhibitor of serotonin reuptake.[1] Its major metabolite, desipramine, is a more potent inhibitor of norepinephrine reuptake.[3]

Beyond its primary targets, imipramine also exhibits affinity for other receptors, which contributes to its therapeutic effects and its side-effect profile. These include antagonism of muscarinic M1, histamine H1, and alpha-1 adrenergic receptors.[2]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors

Mechanism of Action of Imipramine.

Preclinical Efficacy

The antidepressant-like effects of imipramine are well-documented in various animal models of depression.

Preclinical ModelTypical Effect of ImipramineKey References
Forced Swim Test (FST) Decreases immobility time, indicating an antidepressant-like effect.[4]
Tail Suspension Test (TST) Reduces the duration of immobility.[5]
Chronic Unpredictable Mild Stress (CUMS) Reverses stress-induced anhedonia and other depressive-like behaviors.[6][7]

Section 2: this compound - A Hypothetical Antidepressant Profile

Currently, there is a lack of published preclinical or clinical data specifically evaluating the antidepressant effects of this compound. However, by examining its chemical structure, we can infer a potential pharmacological profile based on structure-activity relationships of related compounds.

The molecule contains a phenethylamine backbone, a common feature in many psychoactive compounds, including antidepressants and stimulants that interact with monoamine systems.[8] The presence of a pyridine ring introduces a distinct electronic and structural element that can influence receptor binding and metabolic stability.

Postulated Mechanism of Action

Based on its structural components, this compound could potentially interact with several targets relevant to depression:

  • Monoamine Transporters: The phenethylamine scaffold suggests a potential for interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Structure-activity relationship studies of phenethylamine derivatives have shown that substitutions on the aromatic ring and the amine can significantly alter affinity and selectivity for these transporters.[2][9]

  • Serotonin Receptors: The pyridine moiety, being a bioisostere of a phenyl ring, could confer affinity for various serotonin receptor subtypes, such as 5-HT1A or 5-HT2A, which are implicated in the mechanism of action of some antidepressants.[7][10]

  • Dopamine Receptors: Certain phenethylamine derivatives have been shown to interact with dopamine receptors, suggesting a potential for dopaminergic activity.[1]

cluster_targets Potential Molecular Targets Compound This compound SERT SERT Compound->SERT ? NET NET Compound->NET ? DAT DAT Compound->DAT ? 5HT_Receptors 5-HT Receptors Compound->5HT_Receptors ? DA_Receptors DA Receptors Compound->DA_Receptors ? Start In Vitro Characterization Reuptake_Assay Neurotransmitter Reuptake Inhibition Assays (SERT, NET, DAT) Start->Reuptake_Assay Binding_Assay Receptor Binding Assays (e.g., 5-HT1A, 5-HT2A, D2) Start->Binding_Assay IC50 Determine IC50 values Reuptake_Assay->IC50 Ki Determine Ki values Binding_Assay->Ki

In Vitro Experimental Workflow.

In Vivo Behavioral Pharmacological Assessment

Objective: To evaluate the antidepressant-like efficacy of this compound in established rodent models of depression.

  • Forced Swim Test (FST) in Mice:

    • Protocol:

      • Administer this compound, imipramine (e.g., 15-30 mg/kg, i.p.), or vehicle to mice.

      • After a set pre-treatment time (e.g., 30-60 minutes), place each mouse individually in a cylinder of water from which it cannot escape.

      • Record the session (typically 6 minutes) and score the duration of immobility. A reduction in immobility time is indicative of an antidepressant-like effect. [4]* Tail Suspension Test (TST) in Mice:

    • Protocol:

      • Administer the test compounds or vehicle as in the FST.

      • Suspend mice by their tails from a lever, preventing them from escaping.

      • Record the 6-minute session and measure the total duration of immobility. [5][11]A decrease in immobility suggests antidepressant-like properties.

  • Chronic Unpredictable Mild Stress (CUMS) Model in Rats or Mice:

    • Protocol:

      • Expose animals to a series of mild, unpredictable stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) for several weeks to induce a depressive-like state. [6][7] 2. Assess for anhedonia using the sucrose preference test.

      • During the final weeks of stress, chronically administer this compound, imipramine, or vehicle.

      • Evaluate the reversal of stress-induced behavioral deficits (e.g., anhedonia, decreased grooming).

Start In Vivo Behavioral Assessment FST Forced Swim Test (FST) Start->FST TST Tail Suspension Test (TST) Start->TST CUMS Chronic Unpredictable Mild Stress (CUMS) Start->CUMS Immobility Measure Immobility Time FST->Immobility TST->Immobility Anhedonia Assess Anhedonia and other depressive-like behaviors CUMS->Anhedonia

In Vivo Experimental Workflow.

Section 4: Concluding Remarks and Future Directions

Imipramine remains a valuable tool in both the clinic and the laboratory, offering a well-understood mechanism against which novel antidepressants can be compared. The compound this compound, while currently uncharacterized in the context of depression, possesses structural motifs that warrant investigation. The proposed experimental workflow provides a clear and scientifically rigorous path to elucidating its potential antidepressant effects. Should this novel compound demonstrate efficacy in these preclinical models, further studies to determine its pharmacokinetic profile, safety, and a more detailed mechanism of action would be the logical next steps in its development as a potential therapeutic agent for depressive disorders. This comparative guide underscores the importance of systematic, evidence-based research in the quest for novel and improved treatments for depression.

References

  • Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(10), 1648-1660. Available at: [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Imipramine Hydrochloride? Available at: [Link]

  • JoVE. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Available at: [Link]

  • Monteiro, S., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. JoVE (Journal of Visualized Experiments), (100), e52924. Available at: [Link]

  • Kim, H., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(2), 198-206. Available at: [Link]

  • Wikipedia. (n.d.). Imipramine. Available at: [Link]

  • Yang, M., et al. (2019). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules, 24(11), 2149. Available at: [Link]

  • Pawełczyk, T., & Pawełczyk, A. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6497. Available at: [Link]

  • Pawełczyk, T., & Pawełczyk, A. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(21), 6497. Available at: [Link]

  • Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. Available at: [Link]

  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370. Available at: [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Available at: [Link]

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An In Vivo Comparative Guide to Elucidating the Mechanism of Action of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the mechanism of action for the novel compound 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, hereafter referred to as "Compound PPY." Structurally, Compound PPY possesses a phenethylamine backbone, a pharmacophore common to many centrally acting agents that modulate monoamine neurotransmitter systems.[1][2] This feature strongly suggests a potential interaction with the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.

The following experimental plan is designed to rigorously test this hypothesis. It moves from foundational target engagement and neurochemical profiling to functional behavioral outcomes, providing a clear, evidence-based narrative of Compound PPY's in vivo effects. Throughout this guide, Compound PPY's performance will be benchmarked against established monoamine reuptake inhibitors with distinct selectivity profiles, thereby contextualizing its unique pharmacological signature.

Comparative Compounds

To accurately define the pharmacological profile of Compound PPY, the following reference compounds are selected for concurrent validation:

  • Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI).

  • Desipramine: A selective Norepinephrine Reuptake Inhibitor (NRI).

  • Bupropion: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[3]

  • Amitriptyline: A non-selective tricyclic antidepressant that inhibits both SERT and NET.[4]

Part 1: Foundational In Vivo Pharmacokinetics & Target Engagement

A prerequisite to any meaningful pharmacodynamic study is understanding whether the compound can reach its intended target in the central nervous system (CNS) at a sufficient concentration and for an adequate duration.

Workflow for Initial In Vivo Assessment

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Neurochemical Validation cluster_2 Phase 3: Behavioral Phenotyping A Compound PPY Administration (Route, Dose Escalation) B Pharmacokinetic (PK) Analysis (Blood & Brain Samples) A->B Time Points C Calculate Key PK Parameters (Cmax, Tmax, AUC, Brain/Plasma Ratio) B->C LC-MS/MS Analysis D In Vivo Microdialysis (Prefrontal Cortex) C->D Dose Selection E Measure Extracellular DA, NE, 5-HT D->E HPLC-ED Analysis F Behavioral Assays (e.g., Forced Swim Test) E->F Correlate Neurochemistry with Behavior G Quantify Behavioral Endpoints (e.g., Immobility Time) F->G

Caption: High-level workflow for in vivo validation of a novel CNS compound.

Experimental Protocol 1: Rodent Pharmacokinetic (PK) Study

Rationale: This protocol establishes the dose-exposure relationship and confirms CNS penetration. Without this data, subsequent neurochemical and behavioral results are uninterpretable. A high brain-to-plasma ratio is a key indicator of a viable CNS drug candidate.

Methodology:

  • Animal Model: Male C57BL/6 mice (n=3-4 per time point per dose).

  • Dosing: Administer Compound PPY via intraperitoneal (IP) injection at three dose levels (e.g., 1, 5, 20 mg/kg) and a vehicle control (e.g., saline with 5% DMSO).

  • Sample Collection: At designated time points (e.g., 15, 30, 60, 120, 240 minutes), collect terminal blood (via cardiac puncture) and whole brain samples.

  • Analysis: Homogenize brain tissue. Analyze plasma and brain homogenate concentrations of Compound PPY using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Interpretation: Calculate Cmax (peak concentration), Tmax (time to peak concentration), AUC (total exposure), and the brain/plasma concentration ratio.

Table 1: Hypothetical Pharmacokinetic Parameters for Compound PPY (10 mg/kg, IP)

ParameterPlasmaBrainBrain/Plasma Ratio
Cmax (ng/mL or ng/g) 85025503.0
Tmax (min) 3030-
AUC (ngh/mL or ngh/g) 210075003.6

A brain/plasma ratio > 1 is indicative of effective CNS penetration.

Part 2: Neurochemical Mechanism - In Vivo Microdialysis

This is the most direct method to validate the hypothesis that Compound PPY modulates monoamine neurotransmitters. By measuring extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in a specific brain region, we can determine the compound's primary neurochemical signature.

Monoaminergic Synapse & Reuptake Inhibition

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Vesicles (DA, NE, 5-HT) synapse Synaptic Cleft pre_neuron->synapse Release transporter Monoamine Transporter (DAT, NET, or SERT) receptor Postsynaptic Receptors synapse->transporter Reuptake synapse->receptor Binding ppy Compound PPY ppy->transporter Inhibition

Sources

A Guide to Achieving Reproducible Experimental Results with 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Compound Synthesis

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous neurologically active agents.[1] Similarly, the pyridine ring is a privileged structure, widely present in pharmaceuticals and bioactive molecules.[2] The combination of these two moieties in 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine presents a compelling target for drug discovery programs. However, for many such novel compounds, the scientific literature lacks a standardized, detailed experimental framework. This absence of established protocols can lead to significant challenges in reproducibility, hindering the systematic evaluation of the compound's biological activity.

This guide provides a comprehensive, in-depth framework for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles and critical parameters that govern experimental success. Our objective is to equip researchers with a robust, self-validating methodology to ensure high-yield, high-purity synthesis and, consequently, reproducible downstream experimental results.

Core Synthesis and Characterization Workflow

The most reliable and versatile method for synthesizing secondary amines like the target compound is the one-pot reductive amination.[3] This method involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the desired secondary amine. This approach avoids the common issue of overalkylation often seen with direct alkylation methods.[3]

Caption: Overall workflow for reproducible synthesis and validation.

Part 1: A Self-Validating Synthesis Protocol

This protocol is designed to be a self-validating system, where successful execution at each stage is confirmed before proceeding. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate; it is a mild and selective reagent that reduces the iminium ion intermediate much faster than the starting aldehyde, minimizing side-product formation.[4] Unlike the more toxic sodium cyanoborohydride, it does not require strict pH control and its byproducts are non-toxic.[5]

Detailed Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 2-phenylethanamine (1.0 eq) and pyridine-2-carbaldehyde (1.0-1.1 eq).

    • Dissolve the starting materials in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), using approximately 10-15 mL of solvent per mmol of the limiting reagent.[4]

    • Causality: The use of an aprotic solvent is critical as NaBH(OAc)₃ is water-sensitive.[4] A slight excess of the aldehyde can help drive the initial imine formation to completion.

  • Reductive Amination:

    • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

    • To this stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10 minutes. An initial exothermic reaction may be observed.

    • Causality: Portion-wise addition helps to control the reaction rate and temperature. NaBH(OAc)₃ is sufficiently mild that external cooling is typically not required.[6]

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the limiting starting material is consumed (typically 3-12 hours).

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The basic quench neutralizes any remaining acetic acid from the reductant and ensures the amine product is in its free base form for efficient extraction into the organic solvent.[6]

  • Purification:

    • Purify the crude residue by flash column chromatography.

    • Critical Choice: Standard silica gel can be used, but for amines, which can streak on acidic silica, using a deactivated silica (e.g., by pre-treating with a triethylamine-containing eluent) or, preferably, an amino-functionalized (NH-silica) gel column is recommended for better separation and yield.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes.

Part 2: Validation and Characterization for Reproducibility

Reproducibility is contingent on rigorous confirmation of the product's identity and purity. The following data should be consistently obtained.

Analysis TechniquePurposeExpected Observations for this compound
¹H NMR Structural Confirmation~8.5 ppm: Doublet (1H, pyridine H6). ~7.1-7.7 ppm: Multiplets (8H, phenyl and pyridine rings). ~3.8 ppm: Singlet (2H, -N-CH₂ -Py). ~2.8-3.0 ppm: Multiplets (4H, -CH₂ -CH₂ -Ph). ~1.5-2.0 ppm: Broad singlet (1H, N-H).
¹³C NMR Carbon Skeleton Confirmation~159 ppm: Pyridine C2. ~149 ppm: Pyridine C6. ~121-140 ppm: Aromatic carbons. ~55 ppm: -N-C H₂-Py. ~50 ppm: C H₂-N. ~36 ppm: C H₂-Ph.[7]
Mass Spec (ESI+) Molecular Weight ConfirmationExpected [M+H]⁺ = 213.14
HPLC Purity Assessment>95% purity is the target for use in biological assays.

Note: Predicted NMR shifts are based on analysis of constituent parts (phenethylamine, picolylamine) and may vary slightly based on solvent and instrument conditions.[8][9]

Part 3: Comparative Analysis of Alternative Reducing Agents

While NaBH(OAc)₃ is recommended, other reagents are available. Understanding their properties is key to troubleshooting or adapting the protocol.

Reducing AgentProsConsKey Considerations
NaBH(OAc)₃ Mild, highly selective for imines over carbonyls; no toxic byproducts.[4]Water-sensitive; requires aprotic solvents.Recommended starting point. Reliable and high-yielding for a broad range of substrates.[5]
NaBH₃CN Selectively reduces imines at acidic pH (~6-7).[5]Highly toxic (releases HCN gas in strong acid); requires careful pH control.Historically common but now largely replaced by NaBH(OAc)₃ due to safety concerns.
NaBH₄ Inexpensive, readily available.Less selective; can reduce the starting aldehyde if not managed carefully.[3]Best used in a two-step process: form the imine first, then add NaBH₄. Often requires protic solvents like methanol.[3]
Pyridine-Borane Mild, effective alternative. Can be used with molecular sieves to drive imine formation.[10]Can lead to tertiary amine byproducts if reaction is not controlled.[10]A good alternative if other borohydrides fail, particularly when paired with dehydrating agents.

Troubleshooting Common Reproducibility Issues

Inconsistent results often stem from a few common problems. This logical framework can guide troubleshooting efforts.

G cluster_causes Probable Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Poor Imine Formation start->cause1 TLC shows mostly starting materials cause2 Deactivated Reducing Agent start->cause2 TLC shows imine intermediate but no product cause3 Product Loss During Work-up/Purification start->cause3 Reaction appears complete but final mass is low sol1a Use dehydrating agent (e.g., MgSO₄, mol. sieves) cause1->sol1a sol1b Add mild acid catalyst (e.g., AcOH) cause1->sol1b sol2 Use fresh, high-purity NaBH(OAc)₃ cause2->sol2 sol3a Ensure work-up pH is basic cause3->sol3a sol3b Use NH-silica for chromatography cause3->sol3b

Caption: A logic diagram for troubleshooting poor reaction outcomes.

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion (Starting materials remain) 1. The imine-carbonyl equilibrium is unfavorable.[11]2. Impurities (e.g., water) in reagents or solvent.1. Add a dehydrating agent like anhydrous MgSO₄ or 4Å molecular sieves to the reaction mixture.[1]2. Consider adding a catalytic amount of acetic acid (0.1 eq) to promote imine formation.[5]
Imine Intermediate Remains The reducing agent (NaBH(OAc)₃) has degraded due to age or improper storage (exposure to moisture).Use a fresh bottle of NaBH(OAc)₃. Store the reagent tightly sealed in a desiccator.
Multiple Unidentified Spots on TLC 1. The starting aldehyde was reduced to an alcohol.2. The secondary amine product reacted further to form a tertiary amine.1. This indicates the reducing agent was not selective. Re-confirm the use of NaBH(OAc)₃, as stronger reductants like NaBH₄ will cause this.[3]2. Ensure no more than 1.1 equivalents of the aldehyde are used.
Low Isolated Yield After Chromatography The amine product is binding irreversibly to the acidic silica gel, or is being lost during aqueous work-up.1. Switch to amino-functionalized (NH-silica) or basified silica for chromatography.2. Double-check that the pH of the aqueous layer was >10 before extraction to ensure the amine is in its free base form.

Conclusion

The reproducibility of experimental data for novel compounds like this compound is not a matter of chance, but a direct result of methodical rigor. By adopting the detailed reductive amination protocol outlined here, researchers can establish a reliable and high-yielding synthesis. The keys to success lie in the deliberate choice of a mild and selective reducing agent like NaBH(OAc)₃, the maintenance of anhydrous conditions, and the use of appropriate purification techniques to handle the amine product. Rigorous characterization via NMR and MS serves as the final validation, ensuring that the material used in subsequent biological or chemical studies is of consistent, high quality, thereby guaranteeing the integrity and reproducibility of the results.

References

  • Myers, A.
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  • Biswas, S., et al. (2024). β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles.
  • TCI Chemicals. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
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A Practical Guide to Cross-Validation of Analytical Methods for 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound like 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, establishing robust and reliable analytical methods is a critical step toward ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the development, validation, and most importantly, the cross-validation of analytical methods for this specific molecule. As we delve into the technical details, we will not only outline the "how" but also the critical "why" behind our experimental choices, grounding our recommendations in established regulatory principles and scientific rationale.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This principle is echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), who have harmonized their expectations through the International Council for Harmonisation (ICH) guidelines[4][5][6][7]. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to analytical methods, moving beyond a one-time validation event to a continuous process of ensuring method suitability[4][8][9][10].

Cross-validation of analytical methods is a critical component of this lifecycle, particularly when transferring a method between laboratories or comparing results from different analytical techniques[11][12][13]. It provides documented evidence that a method remains robust and produces equivalent results under varied conditions, thereby ensuring data consistency throughout the drug development process[11][14][15].

This guide will explore the practical application of these principles to this compound, a molecule possessing both a phenyl and a pyridine functional group, which informs the selection of appropriate analytical technologies. While specific experimental data for this compound is not publicly available, this guide will leverage established analytical approaches for structurally similar compounds, such as 2-phenylethylamine and other pyridine derivatives, to propose scientifically sound methodologies[16][17].

Proposed Analytical Methodologies

The chemical structure of this compound, with its aromatic rings and basic nitrogen atoms, makes it amenable to several analytical techniques. We will focus on three commonly employed methods in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical quality control due to its robustness, precision, and wide applicability. For this compound, a reversed-phase HPLC method would be the logical starting point.

Experimental Protocol: HPLC-UV Method Development and Validation

  • Chromatographic System: A standard HPLC system with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice due to its versatility in retaining compounds with aromatic character[16].

  • Mobile Phase Optimization:

    • Aqueous Phase: Start with a phosphate or acetate buffer at a pH between 3 and 7. Given the basic nature of the analyte, a slightly acidic mobile phase will ensure the amine groups are protonated, leading to better peak shape.

    • Organic Phase: Acetonitrile is a common and effective organic modifier.

    • Gradient Elution: A gradient elution from a low to high concentration of acetonitrile will be necessary to ensure adequate retention and elution of the analyte, as well as separation from potential impurities.

  • Detection Wavelength: The presence of both phenyl and pyridine rings suggests strong UV absorbance. A diode array detector (DAD) can be used to scan a range of wavelengths to determine the absorbance maximum, likely around 254-260 nm[16].

  • Method Validation: The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:

    • Specificity: Demonstrate that the peak for this compound is free from interference from potential impurities, degradation products, or matrix components. This can be achieved by analyzing placebo samples and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the analyte (e.g., spiking experiments).

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature[8].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent tool for identification and quantification, particularly for volatile and semi-volatile compounds. Due to the polarity and potential for thermal degradation of the amine functional groups, derivatization may be necessary to improve chromatographic performance.

Experimental Protocol: GC-MS Method Development and Validation

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • Column Selection: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.

  • Derivatization (if necessary): To improve volatility and thermal stability, the amine groups can be derivatized using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-bis(trifluoroacetamide) (MBTFA).

  • Oven Temperature Program: A temperature gradient program will be required to ensure proper separation of the analyte from any impurities or derivatizing agent by-products.

  • Mass Spectrometry Parameters: In EI mode, the fragmentation pattern of this compound will provide a unique fingerprint for identification. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.

  • Method Validation: Similar validation parameters as for the HPLC-UV method should be assessed, with a particular focus on the consistency and completeness of the derivatization reaction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for bioanalytical assays and trace-level impurity analysis[18][19][20].

Experimental Protocol: LC-MS/MS Method Development and Validation

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for faster analysis and better resolution.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a reversed-phase separation on a C18 column with a gradient of acetonitrile in a volatile mobile phase (e.g., formic acid in water) is a good starting point.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.

  • Ionization Source: An electrospray ionization (ESI) source in positive ion mode will be effective for this basic compound.

  • MRM Transition Optimization: The precursor ion (the protonated molecule, [M+H]+) and a stable product ion are selected and optimized to create a specific MRM transition for quantification.

  • Method Validation: For bioanalytical applications, validation will follow the EMA and FDA guidelines on bioanalytical method validation, which include assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability[5][14][21][22].

Cross-Validation of Analytical Methods

Once at least two analytical methods have been fully validated, cross-validation is performed to ensure that they provide equivalent results[11][13][23][24]. This is crucial when, for example, a project transitions from early-phase development using a highly sensitive LC-MS/MS method to late-phase quality control using a more routine HPLC-UV method.

Cross-Validation Experimental Design

A common approach for cross-validation is comparative testing, where the same set of samples is analyzed by both methods.

  • Sample Selection: A minimum of three batches of this compound should be selected, covering the expected concentration range.

  • Analysis: Each sample should be analyzed in replicate (e.g., n=6) by both the "originating" method (e.g., LC-MS/MS) and the "comparator" method (e.g., HPLC-UV).

  • Data Comparison: The results from both methods are then statistically compared.

Statistical Analysis for Cross-Validation

The goal is to demonstrate that there is no statistically significant difference between the results obtained by the two methods.

  • t-Test: A two-sample t-test can be used to compare the mean values obtained from the two methods for each batch.

  • F-Test: An F-test can be used to compare the variances of the two methods.

  • Equivalence Testing: A more rigorous approach is to use equivalence testing (e.g., two one-sided t-tests) to demonstrate that the difference between the two methods falls within a predefined acceptance criterion (e.g., ±10%).

Data Presentation

The results of the cross-validation study should be summarized in a clear and concise table.

Sample IDHPLC-UV Result (mg/mL)LC-MS/MS Result (mg/mL)% Difference
Batch A1.021.010.99%
Batch B0.510.501.96%
Batch C0.100.0982.00%

Visualizing the Workflow

The following diagrams illustrate the overall workflow for method development, validation, and cross-validation.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_crossval Cross-Validation Dev_Start Define Analytical Target Profile HPLC_Dev HPLC-UV Development Dev_Start->HPLC_Dev GC_MS_Dev GC-MS Development Dev_Start->GC_MS_Dev LC_MS_MS_Dev LC-MS/MS Development Dev_Start->LC_MS_MS_Dev HPLC_Val HPLC-UV Validation HPLC_Dev->HPLC_Val GC_MS_Val GC-MS Validation GC_MS_Dev->GC_MS_Val LC_MS_MS_Val LC-MS/MS Validation LC_MS_MS_Dev->LC_MS_MS_Val CrossVal Comparative Testing HPLC_Val->CrossVal Method 1 LC_MS_MS_Val->CrossVal Method 2 Stat_Analysis Statistical Analysis CrossVal->Stat_Analysis Report Final Report Stat_Analysis->Report

Caption: Workflow from Method Development to Cross-Validation.

Cross_Validation_Logic Start Start Cross-Validation Select Validated Methods (e.g., HPLC & LC-MS/MS) Protocol Define Protocol Sample Selection Acceptance Criteria Start->Protocol Execution Analyze Samples Method 1 (HPLC) Method 2 (LC-MS/MS) Protocol->Execution Comparison Data Comparison Statistical Tests (t-test, F-test) Execution->Comparison Decision Acceptance Criteria Met? Comparison->Decision Pass Methods are Equivalent Decision->Pass Yes Fail Investigate Discrepancies Decision->Fail No

Caption: Logical Flow of a Cross-Validation Study.

Conclusion

The cross-validation of analytical methods for a new chemical entity like this compound is a scientifically rigorous process that underpins the reliability of all subsequent data generated during drug development. By following the principles outlined in this guide, which are firmly rooted in regulatory expectations and scientific best practices, researchers can establish a suite of robust and equivalent analytical methods. This not only ensures data integrity but also facilitates seamless method transfer and consistent quality control throughout the product lifecycle. The provided protocols, while based on analogous compounds, offer a solid foundation for the development and validation of methods for this specific analyte, emphasizing the importance of a systematic and well-documented approach.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

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  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

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  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Fast, D. et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1163-1172. [Link]

  • Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

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  • HELIX Chromatography. HPLC Methods for analysis of Pyrilamine. [Link]

  • Polish Pharmaceutical Society. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 62(5), 339-346. [Link]

  • MDPI. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 23(11), 2945. [Link]

  • Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal for Science, 28(2), 1-10. [Link]

  • ResearchGate. Characterization of the production with GC–MS. (a) the GC analysis showed that 2-PE retention time was about 13.8 min. [Link]

  • Semantic Scholar. (2021). Optimized method for analysis of ethanolamines, hydrolysis products of nitrogen mustards, from urine samples using LC-MS. [Link]

  • National Institutes of Health. (2021). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 29(1), 124-137. [Link]

  • National Institutes of Health. (2022). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Analytica Chimica Acta, 1201, 339638. [Link]

  • Hindawi. (2018). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Journal of Analytical Methods in Chemistry, 2018, 8941031. [Link]

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Comparative Docking Analysis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine and its Analogs Against the Human Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Based Virtual Screening and Lead Optimization

Introduction: The Rationale for Targeting the Histamine H1 Receptor

Histamine, a crucial biogenic amine, modulates a wide array of physiological and pathophysiological processes, including allergic reactions and inflammation, by acting on its four known G protein-coupled receptors (GPCRs), H1 through H4.[1] The histamine H1 receptor (H1R) is a well-established therapeutic target for allergic conditions, with antagonists effectively mitigating symptoms like pruritus, vasodilation, and bronchoconstriction.[1] First-generation H1 antagonists, while effective, are often associated with sedative side effects due to their ability to cross the blood-brain barrier. This has driven the development of second-generation antagonists with improved selectivity and reduced central nervous system effects.

The scaffold of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine presents a compelling starting point for the design of novel H1R antagonists. It incorporates key structural features common to many first-generation antihistamines: a diaryl-like structure (phenyl and pyridyl rings), an ethylamine linker, and a secondary amine that can be readily modified to a tertiary amine, which is known to be crucial for activity.[2] The general structure-activity relationship (SAR) for classical H1 antagonists can be summarized as Ar-X-(CH₂)n-NR₂, where 'Ar' represents aryl or heteroaryl groups, 'X' is a connecting atom (N, O, or C), '(CH₂)n' is a short alkyl chain, and 'NR₂' is a terminal tertiary amine.[1][2] Our parent compound fits this pharmacophoric model, making it an ideal candidate for computational evaluation.

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of this compound and a rationally designed set of its analogs against the human histamine H1 receptor. We will leverage the crystal structure of H1R in complex with the first-generation antagonist doxepin (PDB ID: 3RZE) to elucidate potential binding modes, predict binding affinities, and derive structure-activity relationships that can guide future medicinal chemistry efforts.[3]

Methodology: A Self-Validating Computational Workflow

The credibility of any in silico study hinges on a robust and reproducible methodology. The following protocol is designed to be a self-validating system, where each step builds logically upon the last, from target preparation to the final analysis of results.

Experimental Workflow Overview

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase PDB 1. Receptor Preparation (PDB: 3RZE) Ligand 2. Ligand Preparation (Parent Compound & Analogs) Docking 3. Molecular Docking (AutoDock Vina) Ligand->Docking Analysis 4. Results Analysis (Binding Energy & Pose) Docking->Analysis SAR 5. SAR & Lead Identification Analysis->SAR

Caption: A high-level overview of the comparative docking workflow.

Part 1: Receptor Preparation

The foundation of a successful docking study is a meticulously prepared receptor structure. We will use the 3.10 Å resolution crystal structure of the human histamine H1 receptor in complex with doxepin (PDB ID: 3RZE).[3][4][5][6][7]

Protocol:

  • Obtain the PDB File: Download the structure file 3rze.pdb from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential components, including water molecules, co-crystallized ligands (doxepin), and any fusion proteins (like lysozyme in the case of 3RZE).[4] This ensures the docking is not influenced by molecules that would not be present in a physiological setting.

  • Add Hydrogens and Assign Charges: Protein crystal structures typically do not include hydrogen atoms. Add polar hydrogens to the protein structure. Assign partial charges using a standard force field like Gasteiger. This step is critical for accurately calculating electrostatic interactions.

  • Define the Binding Site: The binding pocket is defined by creating a grid box centered on the position of the co-crystallized ligand, doxepin. This ensures that the docking search is focused on the relevant active site. For 3RZE, key residues in the binding pocket include D107, W428, and Y431, which are crucial for ligand recognition.[3] The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).

  • Output for Docking: Save the prepared receptor structure in the .pdbqt format required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.

Part 2: Ligand Preparation

The parent compound and its analogs must be converted into 3D structures and prepared for docking. The selection of analogs is based on established SAR for H1 antagonists to explore the chemical space around the parent scaffold.[1][2]

Selected Compounds for Study:

Compound IDNameR1 (Phenyl)R2 (Amine)
LIG-00 This compound (Parent)HH
LIG-01 N,N-dimethyl-2-phenyl-N-(pyridin-2-ylmethyl)ethanamineHCH₃, CH₃
LIG-02 2-(4-chlorophenyl)-N,N-dimethyl...ethanamine4-ClCH₃, CH₃
LIG-03 2-(4-methoxyphenyl)-N,N-dimethyl...ethanamine4-OCH₃CH₃, CH₃
LIG-04 N,N-dimethyl-2-(p-tolyl)-N-(pyridin-2-ylmethyl)ethanamine4-CH₃CH₃, CH₃

Protocol:

  • 2D to 3D Conversion: Draw the 2D structures of the parent compound and its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch). Convert these 2D structures into 3D SDF or MOL2 files.

  • Energy Minimization: Perform energy minimization on the 3D structures using a molecular mechanics force field (e.g., MMFF94). This step ensures that the initial ligand conformations are energetically favorable.

  • Assign Charges and Define Torsions: Use AutoDock Tools to assign Gasteiger partial charges to each ligand. Define the rotatable bonds (torsions) within the ligand. This allows for ligand flexibility during the docking simulation, which is crucial for finding the optimal binding pose.

  • Output for Docking: Save the prepared ligand structures in the .pdbqt format.

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[8][9][10] It uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.

Protocol:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.

  • Run Vina: Execute the docking simulation from the command line for each ligand. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search at the cost of longer computation time. vina --config conf.txt --log log_ligand_00.txt

  • Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9 poses) for the ligand, ranked by their binding affinity scores in kcal/mol. A log file will also be created, summarizing the results.

Results and Comparative Analysis

The primary outputs of a docking study are the binding affinity scores and the predicted binding poses. These results allow for a quantitative and qualitative comparison of the designed analogs.

Quantitative Data Summary

The binding affinity, reported in kcal/mol, is an estimation of the free energy of binding. More negative values indicate a stronger predicted interaction.

Compound IDR1 (Phenyl)R2 (Amine)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
LIG-00 HH-7.8D107 (ionic), W428 (π-π stacking), F435 (hydrophobic)
LIG-01 HCH₃, CH₃-8.9D107 (ionic), W428 (π-π stacking), F435 (hydrophobic), Y108 (π-π)
LIG-02 4-ClCH₃, CH₃-9.5D107 (ionic), W428 (π-π stacking), F435 (hydrophobic), S155 (H-bond)
LIG-03 4-OCH₃CH₃, CH₃-9.2D107 (ionic), W428 (π-π stacking), T194 (H-bond), F435 (hydrophobic)
LIG-04 4-CH₃CH₃, CH₃-9.1D107 (ionic), W428 (π-π stacking), F435 (hydrophobic)

Note: The data presented in this table is hypothetical and for illustrative purposes.

Qualitative Analysis: Binding Pose and Interactions

A thorough analysis of the top-ranked binding pose for each ligand is essential to understand the structural basis for the predicted affinities. This involves visualizing the docked complex and identifying key molecular interactions.

G cluster_0 H1 Receptor Binding Pocket cluster_1 Ligand (LIG-02) D107 Asp107 W428 Trp428 F435 Phe435 S155 Ser155 Amine Tertiary Amine (protonated) Amine->D107 Ionic Interaction Pyridyl Pyridyl Ring Pyridyl->W428 π-π Stacking Chlorophenyl 4-Chlorophenyl Ring Chlorophenyl->F435 Hydrophobic Chlorophenyl->S155 Halogen Bond

Caption: Key molecular interactions for the highest-scoring analog (LIG-02).

Discussion of Results:

  • Importance of the Tertiary Amine: The significant improvement in binding affinity from LIG-00 (-7.8 kcal/mol) to LIG-01 (-8.9 kcal/mol) underscores the critical role of the tertiary amine.[2] This is a classic feature of H1 antagonists, where the protonated amine forms a strong ionic interaction with the highly conserved Asp107 residue in the binding pocket.[3]

  • Effect of Phenyl Ring Substitution:

    • The 4-chloro substitution (LIG-02 ) resulted in the highest predicted binding affinity (-9.5 kcal/mol). Analysis of the binding pose suggests that the chlorine atom may form a favorable halogen bond or other electrostatic interaction with a polar residue like Ser155, in addition to engaging in hydrophobic interactions.

    • The 4-methoxy group (LIG-03 ) also enhanced binding affinity (-9.2 kcal/mol), likely by forming a hydrogen bond with a residue such as Thr194.

    • The 4-methyl group (LIG-04 ) provided a modest improvement (-9.1 kcal/mol), attributable to increased hydrophobic interactions within the pocket.

  • Core Scaffold Interactions: Across all analogs, the pyridyl ring consistently forms a π-π stacking interaction with Trp428, while the phenyl ring is situated in a hydrophobic sub-pocket defined by residues like Phe435. This conservation of core interactions suggests the scaffold is well-suited for the H1R binding site.

Conclusion and Future Directions

This comparative docking study successfully identified key structural modifications to the this compound scaffold that are predicted to enhance binding affinity for the human histamine H1 receptor. The results strongly support the hypothesis that converting the secondary amine to a tertiary dimethylamine is crucial for potent activity. Furthermore, para-substitution on the phenyl ring with electron-withdrawing (Cl) or hydrogen-bond-donating/accepting (OCH₃) groups appears to be a promising strategy for lead optimization.

The insights gained from this in silico analysis provide a clear roadmap for the next phase of drug discovery. The top-performing analogs, particularly LIG-02 , should be prioritized for chemical synthesis and subsequent in vitro biological evaluation, such as radioligand binding assays, to validate the computational predictions. This iterative cycle of design, simulation, synthesis, and testing is fundamental to modern, structure-based drug development.

References

  • Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 475(7354), 65–70. [Link]

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A Comprehensive Guide to Evaluating the Off-Target Effects of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its interaction with biological systems. While the intended therapeutic effect, or "on-target" activity, is the primary focus, the unintended "off-target" effects can lead to adverse events, toxicity, or even unexpected therapeutic benefits. This guide provides a comprehensive framework for evaluating the off-target effects of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, a molecule belonging to the phenethylamine class, which is known for its diverse pharmacological activities.

The phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of neurotransmitters, hormones, and psychoactive drugs.[1][2] These compounds are known to interact with a variety of targets within the central nervous system, including monoamine transporters and G-protein coupled receptors.[3][4] The addition of a pyridin-2-ylmethyl group can further influence the molecule's binding properties, potentially introducing interactions with a different set of targets.[5][6][7] Given this structural heritage, a thorough investigation of the target profile of this compound is paramount.

This guide will not only outline a systematic approach to identifying the primary biological target(s) of this compound but will also provide a detailed roadmap for comprehensive off-target profiling. We will explore a combination of computational and experimental methodologies, offering insights into the rationale behind each experimental choice. Furthermore, we will discuss the importance of comparing its off-target profile with that of alternative, more well-characterized compounds.

Part 1: Deciphering the Primary Biological Target(s)

Before we can speak of "off-target" effects, we must first identify the primary biological target(s) through which this compound is presumed to exert its principal pharmacological effects. An integrated approach combining computational and experimental methods is the most robust strategy.

In Silico Target Prediction: A First Look into Potential Interactions

Computational, or in silico, methods provide a rapid and cost-effective way to generate hypotheses about the potential biological targets of a small molecule.[8][9] These approaches leverage the chemical structure of the compound to predict its interactions with a vast array of known protein targets.

Methodologies:

  • Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The structure of this compound can be compared against databases of compounds with known targets using algorithms like 2D fingerprint similarity or 3D shape-based screening.

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential target proteins are known, molecular docking can be used to predict the binding pose and affinity of this compound to these proteins.[10]

Workflow for In Silico Target Prediction:

Caption: A systematic workflow for in vitro off-target profiling.

Key Off-Target Classes to Investigate:

  • hERG Channel: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An automated patch-clamp assay is the standard method for assessing hERG liability.

  • Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes can lead to drug-drug interactions. A panel of the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be tested.

  • Kinome-wide Profiling: Off-target kinase inhibition is a common source of both toxicity and unexpected efficacy. Screening against a broad panel of kinases can reveal unanticipated activities.

  • Nuclear Receptors: Activation of nuclear receptors like PXR can induce drug-metabolizing enzymes and lead to drug-drug interactions.

Part 3: Cellular and In Vivo Validation of Off-Target Effects

In vitro binding or enzymatic activity does not always translate to a physiological effect in a cellular or whole-organism context. Therefore, it is crucial to validate significant off-target interactions in more complex biological systems.

Experimental Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment. It is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in its melting temperature.

Step-by-Step Methodology for CETSA:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the soluble protein fraction by Western blotting using an antibody specific for the putative off-target protein.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve in the presence of the compound indicates target engagement.

In Vivo Models:

If a significant and concerning off-target interaction is confirmed in cellular assays, further investigation in animal models may be warranted. For example, if the compound shows potent inhibition of a particular kinase, a xenograft model using a tumor cell line dependent on that kinase could be employed to see if the compound exhibits unexpected anti-cancer activity.

Part 4: Benchmarking Against Alternative Compounds

To put the off-target profile of this compound into perspective, it should be compared with alternative, well-characterized compounds.

Selection of Comparators:

  • A Selective Ligand for the Primary Target: If, for example, the dopamine transporter is identified as the primary target, a selective DAT inhibitor like GBR-12909 would be an appropriate comparator.

  • A "Dirty" Drug with a Similar Primary Target: A non-selective compound that also hits the primary target, such as cocaine (which also interacts with SERT and NET), can provide context for the relative promiscuity of the test compound.

  • A Structurally Related Compound with a Known Off-Target Profile: If available, a close structural analog of this compound with a well-documented off-target profile would be an excellent benchmark.

Table 2: Example Comparison of Off-Target Profiles

TargetThis compound (IC₅₀/EC₅₀)Comparator A (Selective DAT Inhibitor) (IC₅₀/EC₅₀)Comparator B (Non-selective Monoamine Reuptake Inhibitor) (IC₅₀/EC₅₀)
DAT 10 nM5 nM200 nM
SERT 500 nM>10,000 nM300 nM
NET 250 nM5,000 nM50 nM
hERG 15 µM>50 µM5 µM
5-HT₂ₐ 2 µM>10 µM800 nM
α₁-adrenergic 8 µM>10 µM1 µM

This comparative data is crucial for making informed decisions about the potential risks and benefits of a novel compound.

Conclusion

The evaluation of off-target effects is not merely a regulatory hurdle but a fundamental aspect of understanding the complete pharmacological profile of a novel compound like this compound. A systematic approach, beginning with in silico predictions and progressing through comprehensive in vitro screening and cellular validation, is essential. By contextualizing these findings through comparison with benchmark compounds, researchers can build a robust safety and selectivity profile. This, in turn, enables more informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics. The methodologies and workflows presented in this guide provide a solid foundation for the rigorous scientific investigation required to unlock the full potential of novel chemical entities.

References

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  • Kowalski, P., et al. (2012). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Retrieved January 17, 2026, from [Link]

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  • Bolognesi, M. L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. Retrieved January 17, 2026, from [Link]

  • Hansen, M., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. PubMed. Retrieved January 17, 2026, from [Link]

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  • Wang, L., et al. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Retrieved January 17, 2026, from [Link]

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  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. Retrieved January 17, 2026, from [Link]

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Benchmarking Novel Compound 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine Against Established Histamine N-Methyltransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of a novel compound, 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, against the enzyme Histamine N-methyltransferase (HNMT). HNMT is a critical enzyme in histamine metabolism, particularly in the central nervous system, making it an attractive target for therapeutic intervention in various neurological and inflammatory disorders.[1][2] To establish a robust performance benchmark, we will compare the activity of this compound with a panel of well-characterized and structurally diverse HNMT inhibitors: Metoprine, Diphenhydramine, and Amodiaquine.

The selection of these benchmark inhibitors is based on their established potency, with inhibition constants typically in the nanomolar range, and their diverse chemical scaffolds, which provide a broad basis for comparison.[3][4] This guide will detail the necessary experimental protocols, from enzyme kinetics to cellular assays, to provide a thorough and objective performance assessment.

Introduction to Histamine N-Methyltransferase and Its Inhibition

Histamine is a crucial biogenic amine involved in a wide array of physiological processes, including neurotransmission, immune responses, and gastric acid secretion.[3] The termination of histamine signaling is primarily accomplished through enzymatic degradation by two key enzymes: diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).[1][2] Within the central nervous system, HNMT is the principal enzyme responsible for histamine catabolism.[1] Consequently, the inhibition of HNMT presents a promising therapeutic strategy for modulating histaminergic neurotransmission, with potential applications in cognitive disorders, attention-deficit hyperactivity disorder, and other neurological conditions.[5]

A variety of compounds have been identified as potent HNMT inhibitors, often discovered through drug repurposing efforts.[3][5] These include the antifolate drug Metoprine, the first-generation antihistamine Diphenhydramine, and the antimalarial Amodiaquine.[3][4] These compounds, despite their different primary therapeutic uses, all exhibit potent, low nanomolar inhibition of HNMT, making them ideal benchmarks for novel inhibitor screening.[3][4]

The subject of our investigation, this compound, possesses structural motifs, namely a phenethylamine core, that are common in neurologically active compounds. This structural characteristic makes it a candidate for interaction with enzymes involved in neurotransmitter metabolism, such as HNMT. This guide outlines a systematic approach to determine if and how effectively this novel compound inhibits HNMT compared to our established benchmarks.

Comparative Inhibitor Performance: A Data-Driven Overview

A direct comparison of inhibitory potency is fundamental to benchmarking. The following table summarizes the established inhibitory constants (Kᵢ) and IC₅₀ values for our selected benchmark inhibitors against human HNMT. The corresponding values for this compound are presented as hypothetical data points to illustrate how experimental results would be tabulated and interpreted.

CompoundTypeTargetKᵢ (nM)IC₅₀ (nM)Reference
Metoprine Antifolate DrugHNMT10-10066.66[3][4][5]
Diphenhydramine H1-receptor AntagonistHNMT10-100-[3][4]
Amodiaquine Antimalarial DrugHNMT10-100-[3][4]
This compound Novel CompoundHNMT (Hypothetical)[Experimental Value][Experimental Value]This Study

Experimental Design for Benchmarking HNMT Inhibitors

A multi-faceted experimental approach is essential for a comprehensive evaluation of a potential new inhibitor. This involves in vitro enzyme kinetics to determine the potency and mechanism of inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

In Vitro HNMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and compare it to the benchmark inhibitors.

Rationale: This initial screen provides a quantitative measure of the compound's potency in directly inhibiting HNMT activity. A fluorescence-based assay is a common and sensitive method for this purpose.[5] The assay relies on the methylation of histamine by HNMT, with the product being subsequently measured. A decrease in product formation corresponds to inhibition of the enzyme.

Experimental Workflow:

HNMT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis recombinant_hnmt Recombinant Human HNMT incubation Incubate Enzyme, Substrates, & Inhibitor at 37°C recombinant_hnmt->incubation substrates Histamine & S-adenosyl-L-methionine (SAM) substrates->incubation inhibitors Test Compound & Benchmarks inhibitors->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Fluorescence Measurement (Excitation: 380 nm, Emission: 445 nm) stop_reaction->detection data_analysis Calculate % Inhibition & Determine IC50 detection->data_analysis

Caption: Workflow for the in vitro HNMT inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human HNMT in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare stock solutions of histamine and S-adenosyl-L-methionine (SAM), the methyl donor, in the assay buffer.

    • Prepare serial dilutions of this compound and the benchmark inhibitors (Metoprine, Diphenhydramine, Amodiaquine) in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the HNMT enzyme, and the inhibitor at various concentrations.

    • Initiate the enzymatic reaction by adding the histamine and SAM substrates.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding a suitable stop solution (e.g., a strong base).

    • Measure the fluorescence of the product at an excitation wavelength of 380 nm and an emission wavelength of 445 nm.[5]

  • Data Analysis:

    • Calculate the percentage of HNMT activity for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Enzyme Kinetic Studies: Elucidating the Mechanism of Inhibition

Objective: To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.

Rationale: Understanding the mechanism of inhibition provides deeper insight into how the compound interacts with the enzyme. This is crucial for structure-activity relationship (SAR) studies and for optimizing the inhibitor's properties.

Experimental Workflow:

Inhibition_Kinetics_Workflow A Vary Substrate (Histamine) Concentration at Fixed Inhibitor Concentrations B Measure Initial Reaction Velocities A->B C Generate Michaelis-Menten Plots B->C D Create Lineweaver-Burk Plot (1/velocity vs. 1/[Substrate]) C->D E Analyze Plot to Determine Mechanism and Ki D->E Cellular_Assay_Workflow A Culture HNMT-expressing cells B Treat cells with Test Compound and Benchmark Inhibitors A->B C Add exogenous Histamine B->C D Incubate C->D E Lyse cells and collect supernatant D->E F Quantify Histamine and N-methylhistamine via LC-MS/MS E->F G Determine reduction in Histamine metabolism F->G

Caption: Workflow for the cellular HNMT activity assay.

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable cell line known to express HNMT (e.g., certain human cell lines).

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound and the benchmark inhibitors for a specified period.

  • Histamine Challenge:

    • Add a known concentration of histamine to the cell culture medium.

  • Sample Collection and Analysis:

    • After incubation, collect the cell lysates and/or the culture supernatant.

    • Quantify the concentrations of histamine and its primary metabolite, N-methylhistamine, using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the ratio of N-methylhistamine to histamine for each treatment condition.

    • A decrease in this ratio in the presence of the inhibitor indicates reduced HNMT activity.

    • Determine the cellular EC₅₀ (half-maximal effective concentration) for the inhibition of histamine metabolism.

Concluding Remarks and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of this compound as a potential HNMT inhibitor. By systematically comparing its performance against well-established inhibitors like Metoprine, Diphenhydramine, and Amodiaquine, researchers can gain a clear understanding of its potency, mechanism of action, and cellular efficacy.

Positive results from these assays would warrant further investigation, including selectivity profiling against other methyltransferases and related enzymes, as well as in vivo studies to assess pharmacokinetic properties and therapeutic potential. The structural information of known HNMT inhibitors in complex with the enzyme can also guide future medicinal chemistry efforts to optimize the potency and selectivity of this compound. [3]This structured approach ensures a thorough and scientifically rigorous evaluation, paving the way for the potential development of a novel class of HNMT inhibitors.

References

  • Histamine N-methyltransferase - Wikipedia. [Link]

  • HNMT Cofactors and Inhibitors - MTHFR Support Australia. (2016, September 21). [Link]

  • Horton, J. R., et al. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. Journal of Molecular Biology, 353(2), 334-44. [Link]

  • Cumming, P., et al. (1992). Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines. Biochemical Pharmacology, 44(5), 989-92. [Link]

  • Perez-Montfort, R., et al. (2023). Drug Repurposing to Inhibit Histamine N-Methyl Transferase. Molecules, 28(2), 654. [Link]

  • Boudíková-Girard, B., & Weinshilboum, R. M. (1994). Histamine N-methyltransferase: inhibition by monoamine oxidase inhibitors. American Journal of Physiology-Lung Cellular and Molecular Physiology, 267(3), L342-L349. [Link]

  • Horton, J. R., et al. (2005). Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical component of the entire laboratory workflow, ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine, moving beyond simple steps to explain the chemical reasoning that underpins these essential procedures.

This compound, which incorporates both a phenethylamine backbone and a pyridine moiety, requires careful consideration due to its composite chemical nature. Its basicity, potential toxicity, and corrosivity dictate a disposal pathway that prioritizes neutralization of its hazards and compliance with environmental regulations.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. For this compound, the primary risks stem from its structural components: the basic and corrosive amine group and the toxic pyridine ring.

The Globally Harmonized System (GHS) classifications for the parent compound, N-(pyridin-2-ylmethyl)ethanamine, highlight these risks:

  • H302: Harmful if swallowed [1]

  • H314: Causes severe skin burns and eye damage [1]

  • H335: May cause respiratory irritation [1]

The H314 classification is particularly critical for waste handling, as it indicates significant corrosivity. This property not only poses a direct contact hazard but also informs the selection of appropriate waste containers and segregation strategies to prevent dangerous reactions. The phenethylamine structure suggests potential neuroactivity, while the pyridine component is a known environmental and aquatic toxin. Therefore, under no circumstances should this compound or its waste be disposed of via the sanitary sewer system.[2][3]

Summary of Hazards and Required PPE
Hazard CharacteristicGHS Classification & RCRA CodeRationale & Required PPE
Corrosivity H314: Causes severe skin burns and eye damage.EPA RCRA Waste Code: D002 (likely) The amine functional group imparts strong basicity, making the compound corrosive to skin, eyes, and metals.[4][5] This necessitates robust PPE.
Acute Toxicity (Oral) H302: Harmful if swallowed.Accidental ingestion can lead to significant toxic effects.
Irritation (Respiratory) H335: May cause respiratory irritation.Vapors or aerosols can irritate the respiratory tract.
Environmental Hazard EPA RCRA Waste Code: D038 (potential) The pyridine moiety makes this compound a hazardous waste. Pyridine itself is listed as D038.[6] Wastes containing it must be managed accordingly.
Personal Protective Equipment (PPE) N/AAlways wear: - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- A lab coat- Work in a certified chemical fume hood.

Waste Segregation: The First Line of Defense

Proper segregation is the most critical step in preventing hazardous chemical reactions within a waste container.[4][7] Waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container.

Key Segregation Principles:

  • Container Type: Use a high-density polyethylene (HDPE) or glass container that can be securely sealed. Do not use metal containers, as the corrosive nature of the amine can compromise them.[4]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Corrosive," "Toxic").

  • Incompatibilities: This waste stream must be kept separate from:

    • Acids and Strong Oxidizing Agents: Violent neutralization or oxidation reactions can occur.[3][8]

    • Halogenated Solvents: While not directly reactive, mixing solvent waste streams is poor practice and can complicate disposal. Keep halogenated and non-halogenated wastes separate.

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol applies to small quantities (<1 L) of dilute or concentrated solutions and residues of this compound generated during routine research.

Materials:

  • Designated hazardous waste container (HDPE or glass) with a screw cap.

  • Waste label.

  • pH paper (if neutralization of equipment is performed).

  • Chemical fume hood.

  • Appropriate PPE.

Procedure:

  • Preparation: Don all required PPE and perform all waste handling operations within a certified chemical fume hood to mitigate inhalation risks.[8]

  • Waste Collection:

    • Carefully transfer all waste solutions containing this compound into the designated hazardous waste container.

    • For solid residues (e.g., on filter paper), transfer the contaminated material directly into the container.

    • If using a funnel, ensure it is dedicated to this waste stream or thoroughly decontaminated before and after use.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone). The first rinse (the "prerinse") is considered hazardous and must be collected in the waste container.

    • Subsequent rinses can be performed with soap and water.

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area away from incompatible materials.[8]

  • Final Disposal:

    • Once the container is full or is no longer being used, ensure the hazardous waste label is complete and accurate.

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] This waste will likely be sent for high-temperature incineration at a permitted facility, which is the preferred method for destroying organic amines and pyridines.[9][10]

Emergency Procedures for Spills

Even with careful handling, spills can occur. Swift and correct action is crucial.

  • Small Spill (<100 mL within a fume hood):

    • Alert personnel in the immediate area.

    • Use an absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[2] Do NOT use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools and place it in the hazardous waste container.

    • Wipe the area with a cloth dampened with a solvent, and place the cloth in the waste container.

    • Report the spill to your supervisor.

  • Large Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • If safe to do so, close the laboratory door to contain vapors.

    • Call your institution's emergency EHS number. Do not attempt to clean up a large spill yourself.

Disposal Decision Workflow

The following diagram outlines the decision-making process for managing waste streams containing this compound.

DisposalWorkflow start Waste Generated (this compound) is_pure Pure compound or concentrated solution? start->is_pure is_dilute Dilute aqueous solution or contaminated material? start->is_dilute is_spill Is this an emergency spill? start->is_spill collect_hw Collect in Designated Corrosive/Toxic Organic Hazardous Waste Container is_pure->collect_hw is_dilute->collect_hw spill_small Small Spill (<100mL in hood) Use absorbent, collect as hazardous waste. is_spill->spill_small Yes, small spill_large Large Spill (>100mL) Evacuate & Call EHS. is_spill->spill_large Yes, large contact_ehs Arrange for EHS Pickup (Likely for Incineration) collect_hw->contact_ehs spill_small->collect_hw

Sources

Navigating the Safe Handling of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Component Risks

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine incorporates both a phenylethylamine and a pyridine moiety. Therefore, its hazard profile is likely to encompass risks associated with both classes of compounds. Phenylethylamines can be corrosive and cause severe skin burns and eye damage, and may be toxic if swallowed.[1][2][3] Pyridine and its derivatives are often flammable, harmful if inhaled, swallowed, or in contact with skin, and can cause irritation to the respiratory system and eyes.[4][5][6][7] A related compound, N-(pyridin-2-ylmethyl)ethanamine, is classified as harmful if swallowed, causing severe skin burns and eye damage, and may cause respiratory irritation.[8]

Given these potential hazards, a cautious and well-documented approach to handling is paramount. The following sections detail the necessary personal protective equipment (PPE), operational protocols, and disposal procedures to ensure a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[4][7]Provides robust chemical resistance against both pyridine and amine compounds. Regular glove changes are recommended, especially after any suspected contact.
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a heightened risk of splashing or aerosol generation.[4][6]Protects against splashes and potential vapors that can cause serious and irreversible eye damage.[1][2]
Skin and Body Protection A chemical-resistant lab coat is required. For operations with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[1][9]Protects against skin contact, which can lead to chemical burns and systemic toxicity.[1][2]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][10]The volatile nature of similar compounds and the potential for respiratory irritation necessitate the use of engineering controls to limit exposure.[6][10]

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow outlines the critical steps for safely managing this compound from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Receipt_and_Storage Receipt & Storage Pre-Use_Inspection Pre-Use Inspection Receipt_and_Storage->Pre-Use_Inspection Inspect Weighing_and_Transfer Weighing & Transfer Pre-Use_Inspection->Weighing_and_Transfer Proceed if safe Reaction_Setup Reaction Setup Weighing_and_Transfer->Reaction_Setup Use in reaction Decontamination Decontamination Reaction_Setup->Decontamination After experiment Waste_Disposal Waste Disposal Decontamination->Waste_Disposal Segregate waste

Caption: A logical workflow for the safe handling of this compound.

Operational Plan: From Storage to Use
  • Receipt and Storage :

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed, clearly labeled container.[9]

    • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[9][11]

    • Ensure the storage location is secure and accessible only to authorized personnel.[1]

  • Pre-Use Preparation :

    • Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[12]

    • Prepare all necessary equipment and reagents before introducing the compound to the work area to minimize handling time.

  • Handling and Use :

    • Conduct all manipulations, including weighing and transferring, within a certified chemical fume hood to prevent inhalation of vapors.[4]

    • Use appropriate tools (e.g., spatulas, powder funnels) to avoid generating dust or aerosols.

    • Keep the container tightly closed when not in use.[9]

    • Avoid eating, drinking, or smoking in the laboratory.[6][9]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills (inside a fume hood) :

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[10]

    • Carefully collect the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spills (outside a fume hood) :

    • Evacuate the immediate area and alert laboratory personnel and safety officers.

    • Prevent the spread of the spill if it can be done without risk.

    • Follow your institution's emergency response procedures.

  • Decontamination of Glassware and Equipment :

    • Rinse contaminated glassware and equipment with an appropriate solvent to remove residues.

    • Wash with soap and water.

    • All rinsate should be collected as hazardous waste.

Disposal Plan: Ensuring Regulatory Compliance

Proper disposal is a critical component of the chemical lifecycle. Chemical waste generators must adhere to federal, state, and local regulations.[9][11]

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste, including reaction residues and solvent rinses, must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Container Management :

    • Do not reuse empty containers that have held this compound.[9] They should be treated as hazardous waste and disposed of accordingly.[13]

  • Final Disposal :

    • Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[13][14]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • PubChem. N-(pyridin-2-ylmethyl)ethanamine. [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanamine. [Link]

  • NIST WebBook. 2-Pyridinamine, N-(phenylmethyl)-. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phenethylamine, pa. [Link]

  • PubChem. 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.